Bile acid
Description
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1 |
InChI Key |
BHQCQFFYRZLCQQ-UMZBRFQRSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Pictograms |
Irritant |
Synonyms |
Acids, Bile Bile Acids Bile Acids and Salts Bile Salts Salts, Bile |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Bile Acid Synthesis: The Classical and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the two primary pathways of bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. It details the enzymatic steps, regulatory networks, and quantitative aspects of these critical metabolic routes. This document also includes detailed experimental protocols and visualizations to serve as a valuable resource for researchers in the fields of hepatology, gastroenterology, and drug metabolism.
Introduction to this compound Synthesis
Bile acids are amphipathic steroid molecules derived from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond their role as digestive surfactants, bile acids are now recognized as crucial signaling molecules that activate nuclear receptors and regulate the metabolism of lipids, glucose, and energy. The synthesis of bile acids is the primary mechanism for cholesterol catabolism and elimination from the body. In humans, the two main primary bile acids synthesized in the liver are cholic acid (CA) and chenodeoxycholic acid (CDCA). These pathways are tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic bile acids.
The Classical (Neutral) Pathway
The classical pathway is the dominant route for this compound synthesis in humans, accounting for approximately 75% of the total production. This pathway is initiated in the endoplasmic reticulum of hepatocytes and is characterized by a series of modifications to the steroid nucleus before the side chain is oxidized.
The key regulatory step is the first reaction, catalyzed by Cholesterol 7α-hydroxylase (CYP7A1) , a microsomal enzyme. This enzyme converts cholesterol to 7α-hydroxycholesterol and is the rate-limiting step for the entire classical pathway. The expression of the CYP7A1 gene is tightly controlled by a negative feedback mechanism involving the farnesoid X receptor (FXR). When this compound levels are high, they activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene, thus reducing this compound synthesis.
Following the initial hydroxylation, a series of enzymatic reactions involving 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and Δ4-3-oxosteroid-5β-reductase (AKR1D1) modify the steroid ring structure. The pathway then diverges to form CA and CDCA. The synthesis of cholic acid requires the activity of sterol 12α-hydroxylase (CYP8B1) , whereas the pathway to chenodeoxycholic acid does not. The final steps involve the oxidation and shortening of the sterol side chain, which occurs in the mitochondria and peroxisomes.
Caption: The classical (neutral) pathway of this compound synthesis, initiated by CYP7A1.
The Alternative (Acidic) Pathway
The alternative pathway is initiated by the hydroxylation of the sterol side chain rather than the steroid nucleus. This pathway is particularly important in certain physiological states and in neonatal life. It accounts for a smaller portion of total this compound synthesis in healthy adults but can be upregulated when the classical pathway is impaired.
The first and rate-limiting step of this pathway is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which converts cholesterol into 27-hydroxycholesterol. This intermediate can then be hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) in the endoplasmic reticulum. Unlike CYP7A1, CYP7B1 is not subject to feedback regulation by bile acids via the FXR/SHP mechanism. Instead, its expression is primarily regulated by the liver X receptor (LXR).
Following these initial hydroxylations, the pathway proceeds through a series of modifications to the steroid nucleus and side chain, ultimately leading to the formation of chenodeoxycholic acid. The alternative pathway predominantly produces CDCA, as the intermediates in this pathway are poor substrates for CYP8B1, the enzyme required for cholic acid synthesis.
Caption: The alternative (acidic) pathway of this compound synthesis, initiated by CYP27A1.
Quantitative Data
The kinetic parameters of key enzymes and the relative contributions of each pathway are critical for understanding the overall capacity and regulation of this compound synthesis.
| Enzyme | Pathway | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| CYP7A1 | Classical | Cholesterol | 15 - 50 | 20 - 100 | |
| CYP27A1 | Alternative | Cholesterol | 20 - 60 | 100 - 300 | |
| CYP7B1 | Alternative | 27-hydroxycholesterol | ~5 | ~150 | |
| CYP8B1 | Classical (CA) | 7α-hydroxy-4-cholesten-3-one | ~0.2 | ~250 |
| Pathway Contribution | Percentage of Total Synthesis (Human Adult) | Primary Product(s) |
| Classical (Neutral) | ~75% | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) |
| Alternative (Acidic) | ~25% | Chenodeoxycholic Acid (CDCA) |
Experimental Protocols
This protocol describes the extraction and quantification of bile acids from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard mix (containing deuterated this compound analogs, e.g., d4-CDCA, d4-CA).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 20% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each this compound and internal standard.
-
Caption: Workflow for preparing plasma samples for this compound analysis by LC-MS/MS.
This assay measures the activity of the rate-limiting enzyme of the classical pathway in liver microsomes.
-
Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4, containing 1 mM EDTA and protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet contains the microsomal fraction.
-
Resuspend the pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 20% glycerol) and determine the protein concentration using a standard method (e.g., BCA assay). Store at -80°C.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and an NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Add 50-100 µg of microsomal protein to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, cholesterol (typically solubilized with a cyclodextrin), to a final concentration of 50 µM.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., d7-7α-hydroxycholesterol).
-
Vortex and centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the product, 7α-hydroxycholesterol, using LC-MS/MS. The activity is calculated as the amount of product formed per unit time per milligram of microsomal protein.
-
A Technical Guide to the Regulation of Bile Acid Synthesis by Farnesoid X Receptor (FXR) and Small Heterodimer Partner (SHP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms governing the feedback regulation of bile acid synthesis, focusing on the pivotal roles of the nuclear receptors FXR and SHP. It includes a detailed description of the signaling pathways, a compilation of quantitative data from key studies, and detailed protocols for relevant experimental procedures.
Introduction: The Central Role of FXR and SHP in this compound Homeostasis
Bile acids, the end products of cholesterol catabolism, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Their synthesis is a tightly regulated process to prevent the accumulation of cytotoxic levels of bile acids and to maintain cholesterol homeostasis.[1][2] The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the primary sensor for intracellular this compound concentrations.[3][4][5] Upon activation by bile acids, FXR orchestrates a negative feedback loop to suppress this compound synthesis, primarily through the induction of the Small Heterodimer Partner (SHP), another nuclear receptor that acts as a transcriptional repressor.[2][6][7][8] This FXR-SHP signaling axis is a critical control point in maintaining metabolic homeostasis and a key target for therapeutic interventions in cholestatic liver diseases and metabolic disorders.[3][9]
The Core Signaling Pathway: Hepatic Regulation
In the liver, the classical pathway of this compound synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step.[1][6][10] The expression of the CYP7A1 gene is positively regulated by other nuclear receptors, notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[4][7]
The feedback repression of CYP7A1 by bile acids is mediated through a cascade involving FXR and SHP:
-
FXR Activation : Elevated intracellular this compound levels in hepatocytes lead to the binding and activation of FXR.[4][11]
-
SHP Induction : Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR Response Elements (FXREs) in the promoter region of the SHP gene (NR0B2), strongly inducing its transcription.[12][13][14]
-
CYP7A1 Repression : SHP, which lacks a conventional DNA-binding domain, then physically interacts with and inhibits the transcriptional activity of LRH-1 and HNF4α.[6][7][8] This inhibition prevents the activation of the CYP7A1 promoter, leading to a shutdown of this compound synthesis.[5][6] A similar mechanism of repression also applies to the CYP8B1 gene, which encodes sterol 12α-hydroxylase, an enzyme that determines the ratio of cholic acid to chenodeoxycholic acid.[2][4]
The Enterohepatic Circuit: Intestinal Regulation
In addition to the direct hepatic pathway, an important gut-liver signaling axis contributes significantly to the regulation of this compound synthesis.
-
Intestinal FXR Activation : In the ileum, reabsorbed bile acids activate FXR in enterocytes.[4]
-
FGF19 Secretion : This activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into the portal circulation.[3][4][7]
-
Hepatic FGFR4 Signaling : FGF19 travels to the liver and binds to its receptor complex, Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho, on the surface of hepatocytes.[3][4][7]
-
SHP-Independent Repression : This binding event triggers a downstream signaling cascade (e.g., via ERK1/2) that represses CYP7A1 transcription, independently of SHP.[4][15] This intestinal pathway is considered a major mechanism for the feedback inhibition of this compound synthesis.[4]
Quantitative Data on FXR/SHP-Mediated Gene Regulation
The effects of FXR activation and SHP function have been quantified in numerous studies, primarily through the analysis of gene expression in wild-type versus knockout mouse models and through treatment with specific FXR agonists.
Table 1: Gene Expression Changes in Fxr and Shp Knockout Mice
| Gene | Genotype | Fold Change vs. Wild-Type | Tissue | Citation |
|---|---|---|---|---|
| Cyp7a1 | Fxr-/- | ~4-fold increase | Liver | [16] |
| Shp-/- | ~1.2 to 3-fold increase | Liver | ||
| Fxr-/-Shp-/- (DKO) | ~11.6-fold increase | Liver | [16] | |
| Cyp8b1 | Shp-/- | Increased | Liver | [2] |
| Fxr-/-Shp-/- (DKO) | Increased | Liver | [16] |
| SHP | Fxr-/- | Decreased | Liver |[13] |
Table 2: Effect of FXR Agonist (GW4064) on Gene Expression in Wild-Type and Shp-/- Mice
| Gene | Genotype | Treatment | Effect on Expression | Citation |
|---|---|---|---|---|
| Cyp7a1 | Wild-Type | GW4064 | Markedly reduced | [17] |
| Shp-/- | GW4064 | Reduction greatly attenuated | [17] | |
| Cyp8b1 | Wild-Type | GW4064 | Markedly reduced | [17] |
| | Shp-/- | GW4064 | Reduction greatly attenuated |[17] |
Experimental Protocols
Investigating the FXR/SHP signaling pathway involves several key molecular biology techniques. Detailed methodologies for three cornerstone assays are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Binding Site Identification
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor like FXR.[18] This protocol is adapted for use in human hepatocyte cell lines (e.g., HepG2).[18]
Protocol Steps:
-
Cell Culture and Treatment : Culture HepG2 cells to 80-90% confluency. Treat cells with an FXR agonist (e.g., 1 µM GW4064 or 100 µM Chenodeoxycholic acid - CDCA) or vehicle (DMSO) for 1-4 hours.[18]
-
Cross-linking : Add formaldehyde (B43269) to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing : Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to produce fragments of 200-600 bp.
-
Immunoprecipitation (IP) : Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-FXR antibody. Use a non-specific IgG as a negative control.[18]
-
Immune Complex Capture : Add Protein A/G magnetic beads to capture the antibody-FXR-DNA complexes.[18]
-
Washing : Perform sequential washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.[18]
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification : Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis : Align sequence reads to the reference genome and use peak-calling algorithms (e.g., MACS) to identify statistically significant FXR-binding sites.[19]
Dual-Luciferase Reporter Assay for FXR Transactivation
This assay quantifies the ability of a compound to activate FXR-mediated transcription. It uses a reporter plasmid where the expression of a luciferase gene is controlled by FXREs.[20]
Protocol Steps:
-
Cell Seeding : Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.
-
Transfection : Co-transfect the cells with three plasmids:
-
An FXR expression vector (e.g., pCMX-hFXR).
-
A firefly luciferase reporter vector containing an FXRE-driven promoter (e.g., p(FXRE)tk-luc).
-
A Renilla luciferase control vector for normalization (e.g., pRL-TK).
-
-
Compound Treatment : After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations or a known agonist (e.g., CDCA) as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for another 18-24 hours.
-
Cell Lysis : Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement : Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase assay reagent kit.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control to determine the compound's agonist activity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure changes in the mRNA levels of FXR target genes like SHP, CYP7A1, and FGF19 following treatment.
Protocol Steps:
-
Cell/Tissue Preparation : Culture cells (e.g., HepG2) or harvest tissue (e.g., mouse liver) and treat with FXR agonists or vehicle as described in the previous protocols.
-
RNA Extraction : Isolate total RNA from samples using an appropriate RNA extraction kit or Trizol-based method. Assess RNA quality and quantity.
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR Reaction Setup : Prepare the PCR reaction mixture in a 96- or 384-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the gene of interest (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
-
PCR Amplification : Run the plate in a real-time PCR cycler. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis : Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.
Conclusion
The FXR-SHP axis, complemented by the intestinal FXR-FGF19 pathway, forms a robust negative feedback system that is central to maintaining this compound homeostasis. FXR acts as the sensor, while SHP and FGF19 act as the downstream effectors that repress the rate-limiting enzyme CYP7A1. A thorough understanding of these pathways, supported by quantitative analysis and functional assays, is essential for the development of novel therapeutics targeting cholestatic and metabolic diseases. The experimental protocols detailed herein provide a foundation for researchers to investigate this critical signaling network.
References
- 1. This compound Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Mechanisms of this compound biosynthesis regulation--autoregulation by bile acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for this compound binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 | PLOS One [journals.plos.org]
- 13. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X receptor activation mediates head-to-tail chromatin looping in the Nr0b2 gene encoding small heterodimer partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI - Combined deletion of Fxr and Shp in mice induces Cyp17a1 and results in juvenile onset cholestasis [jci.org]
- 17. FXR Activation Increases Reverse Cholesterol Transport by Modulating this compound Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bile acids, synthesized in the liver from cholesterol, are not only crucial for dietary lipid absorption but also act as significant signaling molecules, modulating host metabolism and inflammation. The gut microbiota plays a pivotal role in transforming primary bile acids into a diverse pool of secondary bile acids, which exhibit distinct signaling properties. This biotransformation profoundly impacts host physiology through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5). Understanding the intricate interplay between the gut microbiota and this compound metabolism is paramount for developing novel therapeutic strategies for a range of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core pathways of microbial this compound metabolism, details key enzymes and bacterial species involved, outlines relevant experimental protocols, and summarizes the major signaling cascades.
Introduction: The Enterohepatic Circulation and Microbial Intervention
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the small intestine.[1][2] The vast majority (approximately 95%) of these conjugated bile acids are reabsorbed in the terminal ileum and return to the liver via the portal circulation, a process known as enterohepatic circulation.[1][3] The remaining 5% of bile acids enter the colon, where they are subject to extensive metabolism by the resident gut microbiota.[3][4] This microbial transformation is a key source of the diversity of bile acids found in the host.
The gut microbiota orchestrates a series of enzymatic reactions that modify the structure of primary bile acids, leading to the formation of secondary bile acids. These modifications include deconjugation, dehydroxylation, and oxidation/epimerization of hydroxyl groups.[2] The resulting secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), have different receptor binding affinities and signaling capabilities compared to their primary precursors, thereby influencing a wide array of host physiological processes.[5][6]
Core Microbial Metabolic Pathways
The transformation of primary to secondary bile acids by the gut microbiota involves several key enzymatic steps.
Deconjugation: The Gateway Reaction
The initial and rate-limiting step in microbial this compound metabolism is the deconjugation of taurine and glycine from the steroid core. This reaction is catalyzed by bile salt hydrolases (BSHs).
-
Enzyme: Bile Salt Hydrolase (BSH)
-
Reaction: Hydrolysis of the amide bond linking the this compound to its amino acid conjugate.
-
Significance: Deconjugation is a prerequisite for subsequent modifications like dehydroxylation. Deconjugated bile acids are less efficient in emulsifying lipids and are more readily absorbed by passive diffusion in the colon.
-
Key Microbial Players: BSH activity is widespread among gut commensals, with prominent members including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[2][7]
7α-Dehydroxylation: Formation of Major Secondary Bile Acids
Following deconjugation, a more restricted group of gut bacteria can perform 7α-dehydroxylation, a multi-step pathway that converts primary bile acids into the major secondary bile acids, DCA and LCA.[8][9]
-
Enzymes: This pathway is encoded by the this compound-inducible (bai) gene operon.[8] Key enzymes include:
-
BaiB: this compound-CoA ligase
-
BaiA/BaiCD: 3α-hydroxysteroid dehydrogenase and 7α-hydroxy-3-oxo-Δ4-cholenoate oxidoreductase
-
BaiE: 7α-hydroxy-3-oxo-Δ4-cholenoate dehydratase
-
BaiF: 3-oxo-Δ4,6-cholenoate oxidoreductase
-
BaiH: 7α-dehydrating this compound 3-oxo-Δ4-cholenoate 6β-dehydroxylase
-
BaiI: this compound 7α-dehydratase
-
-
Reaction: The removal of the hydroxyl group at the C7 position of the steroid nucleus.
-
Significance: This conversion significantly increases the hydrophobicity and potential toxicity of bile acids. DCA and LCA are potent modulators of host signaling pathways.[4]
-
Key Microbial Players: 7α-dehydroxylation is carried out by a limited number of anaerobic bacteria, primarily from the Clostridium genus, such as Clostridium scindens and Clostridium hiranonis.[8][10]
Other Microbial Transformations
Beyond deconjugation and 7α-dehydroxylation, the gut microbiota can perform other modifications:
-
Oxidation and Epimerization: Hydroxysteroid dehydrogenases (HSDHs) catalyze the reversible oxidation and epimerization of hydroxyl groups at positions C3, C7, and C12 of the steroid core. This leads to the formation of iso-bile acids, such as ursodeoxycholic acid (UDCA) from 7-keto-lithocholic acid.
-
Esterification: Some gut bacteria can esterify the C24-carboxyl group of bile acids.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to this compound metabolism by the gut microbiota.
Table 1: Key Enzymes in Microbial this compound Metabolism and Their Substrates
| Enzyme/Pathway | Substrate(s) | Product(s) | Key Microbial Genera |
| Bile Salt Hydrolase (BSH) | Glyco-conjugated bile acids, Tauro-conjugated bile acids | Deconjugated bile acids, Glycine/Taurine | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium |
| 7α-Dehydroxylation (bai operon) | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA), Lithocholic Acid (LCA) | Clostridium |
| Hydroxysteroid Dehydrogenases (HSDHs) | Primary and Secondary Bile Acids | Keto-bile acids, Iso-bile acids (e.g., UDCA) | Diverse anaerobes |
Table 2: Representative Bile Salt Hydrolase (BSH) Activity in Probiotic Strains
| Probiotic Strain | Substrate | Deconjugation Activity (%) |
| Lactobacillus plantarum DGIA1 | Glycocholic acid | 69 |
| Glycodeoxycholic acid | 100 | |
| Taurocholic acid | 81 | |
| Taurodeoxycholic acid | 92 | |
| Saccharomyces boulardii | Glycocholic acid | 5 |
| Glycodeoxycholic acid | 100 | |
| Taurocholic acid | 57 | |
| Taurodeoxycholic acid | 63 | |
| Data adapted from a study on in vitro BSH activity of probiotic microorganisms.[11] |
Signaling Pathways Modulated by Microbial this compound Metabolites
Secondary bile acids produced by the gut microbiota are potent signaling molecules that interact with host receptors to regulate various physiological processes.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in this compound homeostasis.
-
Activation: Primary bile acids like CDCA are the most potent endogenous FXR agonists. Secondary bile acids, particularly DCA, can also activate FXR.[4]
-
Downstream Effects:
-
In the Ileum: FXR activation induces the expression of fibroblast growth factor 19 (FGF19; FGF15 in mice). FGF19 travels to the liver and suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this compound synthesis, thus providing negative feedback.[7]
-
In the Liver: FXR activation also directly represses CYP7A1 expression and regulates genes involved in lipid and glucose metabolism.[12]
-
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed in various tissues, including enteroendocrine L-cells, gallbladder epithelial cells, and certain immune cells.
-
Activation: Secondary bile acids, particularly LCA and DCA, are potent TGR5 agonists.[13]
-
Downstream Effects:
-
In Enteroendocrine L-cells: TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[12]
-
Anti-inflammatory Effects: TGR5 signaling can suppress inflammatory responses in macrophages.
-
Energy Expenditure: TGR5 activation in brown adipose tissue can increase energy expenditure.
-
Experimental Protocols
Quantification of Bile Acids in Biological Samples using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of individual this compound species.[14][15]
Objective: To quantify the concentrations of primary and secondary bile acids in samples such as plasma, feces, or cell culture media.
Materials:
-
Biological sample (e.g., 50 µL plasma, 50 mg feces)
-
Internal standard solution (containing deuterated this compound standards)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: a. Thaw samples on ice. b. To 50 µL of sample, add 10 µL of internal standard solution. c. Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate bile acids using a gradient elution on a C18 column. c. Detect and quantify bile acids using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: a. Construct calibration curves for each this compound using known concentrations of standards. b. Calculate the concentration of each this compound in the sample by comparing its peak area to that of the corresponding internal standard and the calibration curve.
In Vitro Bile Salt Hydrolase (BSH) Activity Assay
This protocol describes a qualitative plate-based assay and a quantitative assay to determine BSH activity in bacterial strains.
5.2.1. Qualitative Plate Assay
Objective: To screen bacterial strains for BSH activity.
Materials:
-
MRS agar (B569324) plates
-
Conjugated bile salt (e.g., taurodeoxycholic acid, 0.5% w/v)
-
CaCl₂ (0.37 g/L)
-
Overnight bacterial cultures
Procedure:
-
Prepare MRS agar plates supplemented with the chosen conjugated bile salt and CaCl₂.[16]
-
Streak the bacterial cultures onto the surface of the plates.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Observe for the formation of opaque precipitation zones (halos) around the bacterial colonies. The presence of a halo indicates BSH activity, as the deconjugated bile acids precipitate in the acidic environment.[11]
5.2.2. Quantitative BSH Activity Assay
Objective: To quantify the amount of amino acid released from conjugated bile salts by BSH.
Materials:
-
Purified BSH enzyme or bacterial cell lysate
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0)
-
Conjugated bile salt solution (e.g., 100 mM glycocholic acid)
-
Dithiothreitol (DTT)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer
Procedure:
-
Set up the reaction mixture containing reaction buffer, purified BSH or cell lysate, conjugated bile salt solution, and DTT.[16]
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of trichloroacetic acid (TCA) and centrifuge to pellet the protein.
-
To the supernatant, add ninhydrin reagent and boil for 15 minutes.
-
Cool the samples and measure the absorbance at 570 nm.
-
Quantify the amount of released amino acid (glycine or taurine) by comparing the absorbance to a standard curve prepared with known concentrations of the amino acid.
-
Express BSH activity as µmol of amino acid released per minute per mg of protein.[16]
Conclusion and Future Directions
The metabolism of bile acids by the gut microbiota is a critical nexus of host-microbe interaction, with profound implications for health and disease. Secondary bile acids, acting as signaling molecules, modulate key host pathways involved in metabolism, inflammation, and energy homeostasis. A deeper understanding of the enzymes, microbial species, and regulatory networks governing these transformations will be instrumental in the development of novel therapeutics. Future research should focus on elucidating the regulation of the bai operon, identifying novel microbial enzymes involved in this compound metabolism, and translating these findings into targeted interventions, such as next-generation probiotics or small molecule inhibitors, to modulate the this compound pool for therapeutic benefit.
References
- 1. Gut microbial pathways for this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Functional Microbiomics: Evaluation of Gut Microbiota-Bile Acid Metabolism Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Gut Microbiota with this compound Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Gut Microbiota in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of this compound metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A metabolic pathway for this compound dehydroxylation by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 7-α-dehydroxylation pathway: An integral component of gut bacterial this compound metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ‘in vivo lifestyle’ of this compound 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and this compound metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of a Bile Salt Hydrolase from Lactobacillus salivarius for Development of Novel Alternatives to Antibiotic Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
The Enterohepatic Circulation of Bile Acids: A Technical Guide to its Physiological and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enterohepatic circulation of bile acids is a highly efficient physiological process crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical role, bile acids have emerged as critical signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating glucose homeostasis, lipid metabolism, and inflammatory responses. This is primarily mediated through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. The intricate interplay between the liver, gallbladder, intestine, and gut microbiota ensures the maintenance of a dynamic bile acid pool. Disruption of this circuit is implicated in the pathophysiology of various cholestatic and metabolic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms governing the enterohepatic circulation of bile acids, its physiological roles, and its significance as a therapeutic target in drug development. Detailed experimental protocols for studying this compound physiology and pharmacology are provided, alongside quantitative data and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction to the Enterohepatic Circulation of Bile Acids
The enterohepatic circulation is the process of secretion of bile acids from the liver into the bile, followed by their passage into the small intestine, reabsorption, and return to the liver via the portal circulation. This recycling mechanism is remarkably efficient, with approximately 95% of bile acids being reabsorbed, ensuring a stable this compound pool of about 4-6 grams in humans. Each day, an adult secretes 12 to 18 grams of bile acids into the intestine, indicating that each this compound molecule is recycled several times.[1] This process is not merely a passive circuit but a tightly regulated system with profound physiological implications.
Bile acids are amphipathic molecules synthesized from cholesterol in hepatocytes. The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). These are conjugated with glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. In the intestine, gut microbiota metabolize primary bile acids into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA).
The physiological roles of bile acids extend far beyond their function as biological detergents. They are now recognized as pleiotropic signaling molecules that activate complex intracellular signaling cascades, influencing a wide array of metabolic processes.[2] Understanding the intricacies of the enterohepatic circulation is therefore paramount for elucidating the pathophysiology of liver and metabolic diseases and for the development of novel therapeutics.
Molecular Machinery of Enterohepatic Circulation
The efficient transport of bile acids across hepatocytes and enterocytes is mediated by a coordinated network of transporters.
In the Liver (Hepatocytes):
-
Basolateral (Sinusoidal) Uptake: Bile acids returning to the liver from the portal blood are taken up by hepatocytes via the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1) and several members of the Organic Anion Transporting Polypeptide (OATP) family (e.g., OATP1B1, OATP1B3).
-
Canalicular Efflux: Conjugated bile acids are actively secreted into the bile canaliculi against a steep concentration gradient by the Bile Salt Export Pump (BSEP; ABCB11) . This is the rate-limiting step in bile formation.
In the Intestine (Enterocytes):
-
Apical Uptake: In the terminal ileum, conjugated bile acids are efficiently reabsorbed from the intestinal lumen by the Apical Sodium-dependent this compound Transporter (ASBT; SLC10A2) .
-
Basolateral Efflux: Once inside the enterocyte, bile acids are shuttled across the cell and exported into the portal circulation via the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) .
Quantitative Overview of this compound Homeostasis
The size and composition of the this compound pool are tightly regulated and can be significantly altered in disease states. The following tables summarize key quantitative data related to this compound homeostasis in healthy individuals and in the context of cholestatic liver diseases.
Table 1: this compound Pool Size and Circulation Kinetics in Healthy Humans
| Parameter | Value | Reference |
| Total this compound Pool Size | 4–6 g | |
| Daily this compound Synthesis | ~0.3 g/day | [1] |
| Daily this compound Secretion | 12–18 g/day | [1] |
| Enterohepatic Circulation Cycles | 6-10 times/day | |
| Fecal this compound Loss | ~5% of total pool per day | [3] |
| Fasting Serum Total Bile Acids | 0.2-0.7 µM | [4] |
| Postprandial Serum Total Bile Acids | 4-5 µM | [4] |
Table 2: Comparative Analysis of Serum this compound Profiles in Healthy vs. Cholestatic Conditions
| This compound Species | Healthy Controls (Relative Abundance) | Primary Biliary Cholangitis (PBC) | Primary Sclerosing Cholangitis (PSC) |
| Total Bile Acids | Normal | Markedly Increased | Markedly Increased |
| Primary Bile Acids | |||
| Cholic Acid (CA) | ~36% | Increased | Increased |
| Chenodeoxycholic Acid (CDCA) | ~36% | Increased | Increased |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | ~24% | Decreased | Not Significantly Different |
| Lithocholic Acid (LCA) | ~1% | Decreased | Increased |
| Conjugation Ratio (Glycine/Taurine) | Variable | Increased Glycine Conjugates | Increased Glycine Conjugates |
(Data synthesized from multiple sources, including[5])
Regulatory Signaling Pathways
The enterohepatic circulation is under the tight control of nuclear receptors that sense this compound concentrations and modulate the expression of genes involved in their synthesis and transport. The farnesoid X receptor (FXR) is the master regulator of this compound homeostasis.
The Central Role of FXR
FXR is highly expressed in the liver and intestine. It is activated by bile acids, with CDCA being the most potent endogenous ligand. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.
In the Liver:
-
FXR activation induces the expression of the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of transcription factors required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical this compound synthesis pathway. This represents a negative feedback mechanism.
-
FXR directly upregulates the expression of BSEP , promoting the efflux of bile acids from hepatocytes into the bile.
In the Intestine:
-
FXR activation in enterocytes induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).
-
FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho , on the surface of hepatocytes.
-
This binding activates a signaling cascade that strongly represses the transcription of the CYP7A1 gene, providing another layer of negative feedback control on this compound synthesis.[6]
Caption: FXR-mediated regulation of this compound homeostasis.
The Role of the Gut Microbiota
The gut microbiota plays a pivotal role in shaping the this compound pool. Bacterial enzymes, such as bile salt hydrolases (BSHs), deconjugate primary bile acids, making them substrates for further modifications like 7α-dehydroxylation, which leads to the formation of secondary bile acids.[7] These modifications alter the signaling properties of bile acids, influencing their ability to activate FXR and TGR5. Dysbiosis, an imbalance in the gut microbial community, can lead to altered this compound profiles, contributing to metabolic and inflammatory diseases.
Caption: Role of gut microbiota in this compound metabolism.
Relevance to Drug Development
The central role of the enterohepatic circulation and this compound signaling in physiology and pathophysiology has made it an attractive target for drug development.
This compound Sequestrants
This compound sequestrants, such as cholestyramine and colesevelam, are polymeric resins that bind bile acids in the intestine, preventing their reabsorption. This interruption of the enterohepatic circulation leads to an increased conversion of cholesterol to bile acids in the liver to replenish the this compound pool. The resulting depletion of hepatic cholesterol upregulates the expression of LDL receptors, leading to increased clearance of LDL cholesterol from the circulation.
FXR Agonists
FXR agonists, such as obeticholic acid (OCA), are being developed for the treatment of cholestatic liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). By activating FXR, these drugs mimic the effects of endogenous bile acids, leading to the suppression of this compound synthesis and the promotion of this compound efflux. This reduces the cytotoxic accumulation of bile acids in the liver, thereby mitigating liver injury.
FGF19 Analogs
Analogs of FGF19 are also under investigation as therapeutic agents. These molecules can potently suppress this compound synthesis by activating the FGFR4/β-Klotho pathway in the liver, independent of intestinal FXR activation. This approach may offer a more targeted way to reduce the this compound burden in cholestatic conditions.
Drug-Induced Cholestasis
Many drugs can cause cholestasis by inhibiting key this compound transporters, particularly BSEP. This leads to the intrahepatic accumulation of bile acids and subsequent liver injury. Therefore, screening for BSEP inhibition is a critical step in the safety assessment of new drug candidates.[8]
Experimental Protocols
A variety of in vivo and in vitro models are used to study the enterohepatic circulation of bile acids and to screen for compounds that modulate this process.
Quantification of Bile Acids in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of a panel of bile acids in serum.
1. Materials and Reagents:
-
This compound standards and deuterated internal standards (e.g., Taurocholic Acid-d4).
-
Methanol (B129727), acetonitrile, formic acid (LC-MS grade).
-
Human serum (individual or pooled).
-
Microcentrifuge tubes, pipettes, vortex mixer, centrifuge, nitrogen evaporator.
-
LC-MS/MS system (e.g., triple quadrupole).
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of each this compound standard and internal standard in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare a mixed working solution of all this compound standards and a separate working solution for the internal standard by diluting the stock solutions in methanol.
-
Calibration Curve: Construct an 8-point calibration curve by serially diluting the mixed this compound standard working solution with a surrogate matrix like charcoal-stripped serum to achieve a desired concentration range (e.g., 1 to 1000 ng/mL).[9]
-
Sample Preparation:
-
To 50 µL of serum, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[9]
-
Add 140 µL of cold methanol for protein precipitation.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[9]
-
3. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient elution to separate the different this compound species.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each this compound and internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for each this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct the calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of bile acids in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for this compound quantification.[9]
In Vivo Measurement of Bile Flow: Bile Duct Cannulation in Rats
This protocol provides a method for external drainage of bile to measure bile flow and collect bile for analysis.
1. Pre-operative Preparation:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat (e.g., with a ketamine/xylazine mixture, administered intraperitoneally).[10]
-
Shave the abdominal area and sterilize the skin.
2. Surgical Procedure:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently move the intestines to visualize the common bile duct.
-
Carefully dissect the common bile duct, separating it from the portal vein and hepatic artery.
-
Ligate the bile duct distally (towards the duodenum).
-
Make a small incision in the bile duct and insert a cannula (e.g., polyurethane tubing) towards the liver. Secure the cannula with sutures.[10]
-
Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.
3. Post-operative Care and Sample Collection:
-
House the rat in a metabolic cage to allow for recovery and sample collection.
-
Provide post-operative analgesia as required.
-
Connect the exteriorized cannula to a collection tube.
-
Collect bile at specified time intervals to determine the bile flow rate (µL/min/100g body weight) and for subsequent analysis. The approximate bile flow in a 250g rat is 0.5-1 mL/h.[4]
Cell-Based Assay for FXR Activation: Luciferase Reporter Assay
This assay is used to screen for compounds that can activate or inhibit FXR.
1. Materials and Reagents:
-
Mammalian cell line (e.g., HepG2 or HEK293).
-
FXR expression vector.
-
Luciferase reporter vector containing an FXRE.
-
Internal control vector (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds and a known FXR agonist (e.g., GW4064 or CDCA).
-
Dual-luciferase assay system.
-
Luminometer.
2. Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 2 x 10^4 cells per well).[11]
-
Transfection:
-
Prepare a transfection mix containing the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
24 hours after transfection, treat the cells with various concentrations of the test compounds or the reference agonist.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them with passive lysis buffer.[11]
-
Measure the firefly luciferase activity (FXR-driven) using a luminometer.
-
Measure the Renilla luciferase activity (internal control).
-
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The enterohepatic circulation of bile acids is a sophisticated and vital physiological system that extends far beyond its role in digestion. As potent signaling molecules, bile acids are at the nexus of metabolic regulation, influencing a multitude of pathways that are critical for maintaining health. The elucidation of the molecular mechanisms governing this circuit, particularly the central role of FXR, has opened up new avenues for therapeutic intervention in a range of diseases, from cholestatic liver disorders to metabolic syndrome. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of this compound physiology and pharmacology, and to harness this knowledge for the development of novel and effective therapies. The continued investigation into the intricate crosstalk between bile acids, their receptors, and the gut microbiota promises to yield further insights into human health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological tuners to reshape the this compound pool for therapeutic purposes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics and determinants of human plasma this compound profiles during dietary challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 6. agilent.com [agilent.com]
- 7. In Vitro Modeling of this compound Processing by the Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
Bile Acid Signaling in Metabolic Diseases: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals
Abstract
Bile acids, traditionally recognized for their role in dietary lipid digestion, have emerged as critical signaling molecules that orchestrate a complex network of metabolic pathways.[1][2][3] Through the activation of nuclear and cell surface receptors, bile acids regulate glucose, lipid, and energy homeostasis.[1][2][3][4] Dysregulation of bile acid signaling is increasingly implicated in the pathophysiology of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2DM), and obesity.[3][5] This technical guide provides an in-depth overview of the core this compound signaling pathways, presents quantitative data on their alterations in metabolic diseases, details key experimental protocols for their study, and offers visualizations of these complex systems.
Core this compound Signaling Pathways
Bile acids exert their signaling functions primarily through two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1).[1][4][6] The interplay between these receptors in various tissues, including the liver, intestine, and adipose tissue, forms a complex regulatory network that influences systemic metabolism.
This compound Synthesis and its Regulation
The synthesis of bile acids from cholesterol occurs in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[2] The classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for this compound synthesis.[7][8] The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).[2] The composition of the this compound pool is further modified by gut microbiota, which convert primary bile acids into secondary bile acids.[7][9]
The synthesis of bile acids is tightly regulated by a negative feedback mechanism involving FXR. In the liver, bile acids activate FXR, which induces the expression of the small heterodimer partner (SHP), a transcriptional repressor that inhibits the expression of CYP7A1.[7][10] In the intestine, this compound-activated FXR induces the secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which travels to the liver and binds to its receptor FGFR4, subsequently repressing CYP7A1 expression.[10]
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine.[11] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[1]
In the liver, FXR activation:
-
Inhibits this compound synthesis: As described above, through the induction of SHP.
-
Promotes this compound transport: By upregulating the expression of the bile salt export pump (BSEP).
-
Regulates lipid metabolism: FXR activation has been shown to lower triglyceride levels by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key lipogenic transcription factor, and inducing the expression of peroxisome proliferator-activated receptor alpha (PPARα), which promotes fatty acid oxidation.[1]
-
Influences glucose metabolism: The role of FXR in glucose metabolism is complex and somewhat controversial. Some studies suggest that FXR activation improves glucose tolerance and insulin (B600854) sensitivity, while others report opposing effects.[7]
TGR5 Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine (specifically in enteroendocrine L-cells), gallbladder, brown adipose tissue, and macrophages.[2][12] TGR5 activation by bile acids stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13]
Key functions of TGR5 signaling include:
-
Stimulation of GLP-1 secretion: In intestinal L-cells, TGR5 activation triggers the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[7][8]
-
Increased energy expenditure: In brown adipose tissue and muscle, TGR5 activation promotes energy expenditure by inducing the expression of type 2 iodothyronine deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[2]
-
Anti-inflammatory effects: TGR5 activation in macrophages has been shown to inhibit the production of pro-inflammatory cytokines.[6]
Quantitative Data on this compound Signaling in Metabolic Diseases
Alterations in this compound profiles and receptor activity are hallmarks of various metabolic diseases. The following tables summarize key quantitative findings from the literature.
Table 1: Plasma this compound Concentrations in Type 2 Diabetes
| This compound Species | T2DM Patients (nmol/L) | Non-Diabetic Controls (nmol/L) | Fold Change | Reference |
| Total Bile Acids | 4.28 (3.51-5.38) | 0.88 (0.60-1.57) | ~4.9x | [9] |
| Taurochenodeoxycholic acid (TCDCA) | Significantly Higher | Lower | - | [2][14] |
| Glycochenodeoxycholic acid (GCDCA) | Significantly Higher | Lower | - | [2][14] |
| Deoxycholic acid (DCA) | Significantly Higher | Lower | - | [2][14] |
| Cholic acid (CA) | Significantly Lower | Higher | - | [2][14] |
| Taurocholic acid (TCA) | Significantly Lower | Higher | - | [2][14] |
Data are presented as median (interquartile range) or as significant differences as reported in the cited literature.
Table 2: Effect of FXR Agonists on Gene Expression in HepG2 Cells
| Gene | Agonist | Concentration | Fold Change (vs. Control) | Reference |
| Adiponectin | GW4064 | Not specified | 1.27 | [15] |
| Leptin | GW4064 | Not specified | 1.19 | [15] |
| AdipoR2 | GW4064 | Not specified | 1.45 | [15] |
| CYP7A1 | GW4064 | 1 µM | ~0.3 (Repression) | [16] |
| OSTα | GW4064 | 1 µM | ~3.5 | [16] |
| OSTβ | GW4064 | 1 µM | ~4.0 | [16] |
| SHP | CDCA | 50 µM | Increased | [17] |
| FGF19 | CDCA | 50 µM | Increased | [17] |
Table 3: Effect of TGR5 Agonists on GLP-1 Secretion and cAMP Production
| Cell Line | Agonist | EC50 (cAMP) | EC50 (GLP-1 Secretion) | Reference |
| STC-1 | Compound 18 | 580 nM | 307 nM | [18] |
| NCI-H716 | Compound 18 | 3096 nM | 2656 nM | [18] |
| TGR5 HEK EPAC | LT-188A | 23 µM | - | [19] |
| CHO (TGR5-transfected) | LCA | - | - | [20] |
| GLUTag | TLCA | Increased | Increased | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.
This compound Profiling by UPLC-MS/MS
Objective: To quantify the concentrations of individual this compound species in biological samples (e.g., plasma, serum, feces).
Methodology:
-
Sample Preparation (Human Plasma):
-
To 100 µL of human serum, add an internal standard solution containing deuterated this compound analogs.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol (B).
-
Detect and quantify bile acids using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate standard curves for each this compound using known concentrations.
-
Calculate the concentration of each this compound in the samples by comparing their peak areas to the corresponding standard curves, normalized to the internal standard.
-
This protocol is a synthesis of methodologies described in[6][12][22][23].
FXR Activation Luciferase Reporter Assay
Objective: To determine the ability of a test compound to activate the Farnesoid X Receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 or HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well plate.
-
Transfect the cells with an FXR expression plasmid, an RXR expression plasmid, a luciferase reporter plasmid containing an FXRE, and a Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Generate a dose-response curve and determine the EC50 value of the test compound.
-
This protocol is a synthesis of methodologies described in[1][3][24][25].
TGR5-Mediated cAMP Assay
Objective: To measure the activation of TGR5 by a test compound through the quantification of intracellular cAMP levels.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing TGR5 in a suitable medium.
-
Seed the cells into a 96-well plate.
-
-
Compound Treatment:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations or a vehicle control and incubate for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a fluorescence-based assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Generate a dose-response curve and determine the EC50 value of the test compound.
-
This protocol is a synthesis of methodologies described in[8][19].
Conclusion
This compound signaling pathways represent a pivotal regulatory hub in metabolic health and disease. The intricate interplay between FXR and TGR5 signaling, influenced by the gut microbiota, offers a multitude of potential therapeutic targets for metabolic disorders. A thorough understanding of these pathways, coupled with robust and standardized experimental methodologies, is crucial for the successful development of novel therapeutics. This technical guide provides a foundational resource for researchers in this dynamic and promising field. Further investigation into the tissue-specific roles of this compound signaling and the long-term consequences of modulating these pathways will be essential for translating these scientific discoveries into effective clinical interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Urine bile acids relate to glucose control in patients with type 2 diabetes mellitus and a body mass index below 30 kg/m2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Untargeted Profiling of Bile Acids and Lysophospholipids Identifies the Lipid Signature Associated with Glycemic Outcome in an Obese Non-Diabetic Clinical Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. This compound profiles in bile and feces of obese mice by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma this compound Profile in Patients with and without Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Chenodeoxycholic Acid Modulates this compound Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. physoc.org [physoc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. medpace.com [medpace.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. researchgate.net [researchgate.net]
Farnesoid X Receptor (FXR): A Comprehensive Technical Guide to a Master Regulator of Bile Acid Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: FXR as a Central Bile Acid Sensor
The Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that functions as the body's primary sensor for bile acids.[1][2] Initially identified as a receptor for farnesol, bile acids were later confirmed to be its endogenous ligands in 1999.[1][3] FXR is most highly expressed in tissues central to this compound metabolism, including the liver, intestine, and kidneys.[2] Upon activation by bile acids, FXR orchestrates a complex transcriptional network that governs this compound synthesis, transport, and enterohepatic circulation.[4][5] This intricate feedback mechanism is crucial for maintaining this compound homeostasis, preventing the accumulation of cytotoxic levels of bile acids, and protecting the liver.[4][6] Beyond its role in this compound regulation, FXR has emerged as a critical integrator of metabolism, influencing lipid, glucose, and energy homeostasis.[1][7] Dysregulation of FXR signaling is implicated in a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and diabetes, making it a prominent therapeutic target.[1][8]
This compound Synthesis and Enterohepatic Circulation
Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver.[9] This process is the primary pathway for cholesterol catabolism in mammals.[10] There are two main pathways for this compound synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[9][11][12]
-
The Classical (Neutral) Pathway: This is the predominant pathway, accounting for approximately 75-90% of total this compound production in humans.[12] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.[12][13] This pathway produces the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[13][14] The ratio of CA to CDCA is controlled by the enzyme sterol 12α-hydroxylase (CYP8B1).[12]
-
The Alternative (Acidic) Pathway: This pathway accounts for a smaller portion of this compound synthesis but can become more significant in certain liver diseases.[11] It is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), followed by hydroxylation by oxysterol 7α-hydroxylase (CYP7B1).[11][13] This pathway primarily produces CDCA.[11]
Once synthesized, primary bile acids are conjugated with glycine (B1666218) or taurine, increasing their solubility, and are actively secreted into the bile.[11] They are stored in the gallbladder and released into the small intestine upon food intake to aid in the digestion and absorption of dietary fats and fat-soluble vitamins.[4] In the intestine, gut microbiota can deconjugate and dehydroxylate primary bile acids to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[1][14] Over 95% of these bile acids are efficiently reabsorbed in the terminal ileum and returned to the liver via the portal circulation, completing the enterohepatic circulation.[15]
The FXR Signaling Pathway: A Dual-Location Regulatory System
FXR acts as a master regulator of this compound homeostasis through coordinated actions in both the liver and the intestine. When intracellular this compound concentrations rise, they bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][15]
Hepatic FXR Signaling
In the liver, FXR activation initiates a negative feedback loop to suppress this compound synthesis and promote their export.[1][4]
-
Induction of SHP: FXR directly induces the expression of the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[15][16]
-
Repression of Synthesis Genes: SHP then inhibits the transcriptional activity of key transcription factors required for this compound synthesis, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[15] This repression leads to decreased expression of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway, thus shutting down this compound production.[1][15]
-
Promotion of Export: Simultaneously, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping conjugated bile acids from hepatocytes into the bile canaliculi for excretion.[1][17]
References
- 1. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [this compound biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications for Farnesoid X Receptor Signaling on this compound Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 11. The acidic pathway of this compound synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to TGR5 Signaling and its Role in Glucose Homeostasis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Takeda G protein-coupled receptor 5 (TGR5), a cell membrane-bound bile acid receptor, has emerged as a critical regulator of metabolic health. Beyond their classical role in lipid digestion, bile acids are now recognized as signaling molecules that modulate glucose homeostasis, energy expenditure, and inflammation. TGR5 activation initiates a cascade of intracellular events that collectively improve glycemic control. This is achieved primarily through the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells, direct enhancement of insulin (B600854) secretion from pancreatic β-cells, and increased energy expenditure in brown adipose and skeletal muscle tissues. This document provides an in-depth technical overview of the TGR5 signaling pathway, its physiological role in glucose metabolism, quantitative data from key studies, and detailed experimental protocols for its investigation.
TGR5 Signaling Pathways
TGR5 is a G protein-coupled receptor that, upon activation by bile acids or synthetic agonists, primarily couples to the Gαs subunit. This initiates a canonical signaling cascade involving adenylyl cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). The downstream effects are highly tissue-specific.
In Intestinal Enteroendocrine L-Cells
In the intestine, TGR5 activation is a key driver of GLP-1 secretion, a potent incretin (B1656795) hormone.[1][2] The binding of a TGR5 agonist leads to increased intracellular cAMP.[3] This activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Activated CREB enhances the transcription of the proglucagon gene (Gcg) and prohormone convertase 1/3 (PC1/3), the enzyme responsible for cleaving proglucagon into active GLP-1.[1] Furthermore, PKA-mediated phosphorylation promotes the exocytosis of GLP-1-containing granules.[1] Some evidence also points to an increase in intracellular ATP/ADP ratio and a subsequent rise in intracellular calcium, further contributing to GLP-1 release.[4][5]
In Pancreatic β-Cells
TGR5 is also expressed directly on pancreatic β-cells, where its activation enhances glucose-stimulated insulin secretion (GSIS).[2][6] The signaling pathway again involves Gαs and cAMP production.[2][7] Here, cAMP can act through two main effectors: PKA and Epac.[1] The PKA-dependent pathway is thought to modulate ATP-sensitive potassium (KATP) channels and voltage-gated Ca2+ channels, leading to membrane depolarization and Ca2+ influx.[2][7] The Epac-mediated pathway can stimulate phosphoinositide (PI) hydrolysis, leading to Ca2+ release from intracellular stores.[6] Both pathways converge on increasing cytosolic Ca2+ levels, the primary trigger for insulin granule exocytosis.[2][6]
In Brown Adipose Tissue (BAT) and Skeletal Muscle
In thermogenic tissues like BAT and skeletal muscle, TGR5 activation contributes to increased energy expenditure.[8] The cAMP/PKA signaling cascade induces the expression of type 2 iodothyronine deiodinase (D2).[8] D2 is the enzyme that converts the inactive thyroid hormone thyroxine (T4) into the biologically active form, triiodothyronine (T3).[8] Elevated intracellular T3 levels then promote the expression of thermogenic genes, most notably uncoupling protein 1 (UCP1), which enhances mitochondrial biogenesis and dissipates energy as heat.[1][9] This increase in energy expenditure can prevent diet-induced obesity and improve insulin sensitivity.[8]
Role in Glucose Homeostasis: Quantitative Effects
Activation of TGR5 signaling exerts several beneficial effects on systemic glucose metabolism. These effects have been quantified in numerous preclinical studies using specific TGR5 agonists like INT-777.
Table 1: Pharmacological Activity of TGR5 Agonists
| Agonist | EC₅₀ | Cell Type | Assay | Reference |
| INT-777 | 190 nM | CHO cells | CRE-Luciferase Reporter | [4] |
| Cholic Acid (CA) | 6.3 µM | CHO cells | CRE-Luciferase Reporter | [4] |
| Oleanolic Acid (OA) | ~25 µM | MIN6 cells | Insulin Secretion | [6] |
Table 2: In Vivo Effects of TGR5 Agonist INT-777 on Glucose Metabolism in Obese Mice
| Animal Model | Treatment | Duration | Outcome Measure | Result | Reference |
| Diet-Induced Obese (DIO) C57BL/6J Mice | INT-777 (30 mg/kg/day) | 8 weeks | Oral Glucose Tolerance Test (OGTT) | Significant improvement in glucose tolerance | [4] |
| DIO C57BL/6J Mice | INT-777 (30 mg/kg/day) | 3 weeks | Fasting Glycemia | No significant change | [4] |
| DIO C57BL/6J Mice | INT-777 (30 mg/kg/day) | 3 weeks | Fasting Insulinemia | Significantly reduced | [4] |
| db/db Mice | INT-777 (30 mg/kg/day) | Not specified | Oral Glucose Tolerance Test (OGTT) | Robustly improved glucose tolerance | [4] |
Key Experimental Protocols
Investigating the role of TGR5 in glucose homeostasis requires a set of standardized in vivo and in vitro experiments.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from the blood, providing a measure of overall glucose homeostasis and insulin sensitivity.[10]
Methodology:
-
Animal Fasting: Mice are fasted for 6-8 hours (morning fast) or 14-18 hours (overnight fast) with free access to water.[11][12]
-
Baseline Blood Sample (t=0): A small drop of blood is collected from the tail vein. Blood glucose is measured immediately using a calibrated glucometer.[12]
-
Glucose Administration: A sterile glucose solution (typically 20-50% dextrose) is administered at a dose of 1-2 g/kg body weight.[11][13] Administration is performed via oral gavage for a true OGTT, which engages incretin effects.[13]
-
Subsequent Blood Sampling: Blood is collected from the tail vein at specific time points post-glucose administration, typically 15, 30, 60, 90, and 120 minutes.[11][14]
-
Data Analysis: Blood glucose concentrations are plotted against time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose intolerance. A lower AUC indicates better glucose tolerance.
In Vitro GLP-1 Release Assay
This assay measures the ability of a compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as murine STC-1 or human NCI-H716 cells.[15]
Methodology:
-
Cell Culture: STC-1 or NCI-H716 cells are cultured to ~80% confluency in appropriate media (e.g., DMEM) in 24-well plates.
-
Pre-incubation: Cells are washed with a HEPES-based buffer or serum-free media and pre-incubated for 1-2 hours to establish a basal secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing the test compounds (e.g., TGR5 agonist INT-777) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) are included.
-
Incubation: Cells are incubated for a defined period, typically 1-2 hours, at 37°C.[15]
-
Sample Collection: The supernatant (media) from each well is collected. A protease inhibitor cocktail or a specific DPP-4 inhibitor is immediately added to prevent GLP-1 degradation.[15][16]
-
Cell Lysis: The remaining cells are lysed to measure total protein content for normalization.[15]
-
Quantification: The concentration of active GLP-1 (7-36)NH₂ in the supernatant is measured using a commercially available sandwich ELISA kit.[15][17]
-
Data Analysis: Secreted GLP-1 levels are normalized to the total protein content of the corresponding well and expressed as a fold change over the vehicle control.
Intracellular cAMP Assay
This assay quantifies the accumulation of intracellular cAMP following receptor activation, providing a direct measure of Gαs-coupled receptor signaling.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid expressing the human or mouse TGR5 receptor.[18] Alternatively, a reporter cell line with a cAMP response element (CRE) linked to a luciferase or alkaline phosphatase (SEAP) reporter gene can be used.[19][20]
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere and express the receptor (typically 24 hours).
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with the TGR5 agonist for a short period (5-30 minutes).[18]
-
Cell Lysis and Detection:
-
Direct Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a cAMP-specific ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.[18][21]
-
Reporter Gene Assay: If using a reporter line, the supernatant is collected (for SEAP) or cells are lysed (for luciferase) after a longer incubation (e.g., 5-8 hours).[18][19] The reporter enzyme activity is measured using a luminescent or colorimetric substrate.
-
-
Data Analysis: A dose-response curve is generated by plotting the signal (absorbance, fluorescence, or luminescence) against the logarithm of the agonist concentration. The EC₅₀ value is calculated from this curve.
Conclusion and Therapeutic Outlook
The TGR5 signaling pathway represents a critical link between this compound metabolism and the regulation of glucose homeostasis. By stimulating GLP-1 secretion, enhancing insulin release, and promoting energy expenditure, TGR5 activation addresses multiple pathophysiological defects associated with type 2 diabetes and obesity.[1][4] The development of potent and specific TGR5 agonists has shown considerable promise in preclinical models, leading to improved glucose tolerance and resistance to diet-induced obesity.[4][22] However, challenges such as potential effects on gallbladder filling highlight the need for developing tissue-specific or biased agonists.[23] Continued research into the nuanced, tissue-specific actions of TGR5 signaling will be paramount for translating this promising biological target into a safe and effective therapeutic strategy for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. physoc.org [physoc.org]
- 4. TGR5-mediated this compound sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5-mediated this compound sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of transmembrane this compound receptor TGR5 stimulates insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
- 15. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
- 19. caymanchem.com [caymanchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. axxam.com [axxam.com]
- 22. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]
- 23. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Role of bile acids in lipid and fat-soluble vitamin absorption.
An In-depth Technical Guide on the Role of Bile Acids in Lipid and Fat-Soluble Vitamin Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bile acids, the end products of cholesterol catabolism, are crucial physiological agents for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1][2] Their amphipathic nature allows them to act as potent biological detergents, emulsifying fats and forming mixed micelles that facilitate nutrient absorption.[1][3] Beyond this classical role, bile acids have emerged as critical signaling molecules that regulate their own synthesis, transport, and broader metabolic pathways, including lipid, glucose, and energy homeostasis.[2][4] This regulation is primarily mediated through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and membrane-bound receptors like the Takeda G protein-coupled receptor 5 (TGR5).[5][6] Understanding the dual functions of bile acids as both digestive aids and metabolic regulators is essential for developing therapeutic strategies for a range of metabolic and gastrointestinal diseases, including dyslipidemia, diabetes, and bile acid malabsorption.[5][7]
This compound Synthesis and Enterohepatic Circulation
Bile acids are steroid acids synthesized from cholesterol exclusively in the liver. This process is the primary pathway for cholesterol catabolism in mammals.[1]
Synthesis Pathways
There are two main pathways for this compound biosynthesis:
-
The Classical (or Neutral) Pathway: This is the predominant pathway, accounting for approximately 90% of total this compound production.[8] The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position, a reaction catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1).[8] This pathway produces the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA) in roughly equal amounts.[8]
-
The Alternative (or Acidic) Pathway: This pathway is initiated by the hydroxylation of the cholesterol side chain by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[9][10] It primarily contributes to the synthesis of CDCA.[9]
Before secretion into the bile canaliculi, primary bile acids are conjugated in the liver with the amino acids glycine (B1666218) or taurine, which increases their water solubility and amphipathic nature.[2][8]
Enterohepatic Circulation
The body maintains a stable pool of bile acids through a highly efficient recycling mechanism known as the enterohepatic circulation.[11]
-
Secretion: Following a meal, the gallbladder releases conjugated bile acids into the duodenum to aid in digestion.[2]
-
Reabsorption: Over 95% of these bile acids are actively reabsorbed in the terminal ileum.[12][13] This process is mediated by specific transporters on the enterocytes.[12]
-
Return to Liver: The reabsorbed bile acids enter the portal circulation and are transported back to the liver, where they are efficiently taken up by hepatocytes and re-secreted into bile.[12][14]
This entire cycle occurs 4-6 times daily, ensuring a continuous supply of bile acids for digestion while conserving the this compound pool.[13] Less than 10% of the this compound pool is lost in feces daily, and this loss is replenished by de novo synthesis in the liver.[12][14]
The Detergent Role: Lipid and Vitamin Absorption
The primary and most well-known function of bile acids is their role as biological detergents in the small intestine.[11] This function is indispensable for the digestion and absorption of dietary fats and fat-soluble vitamins (A, D, E, and K).[1][3]
Emulsification
Dietary fats are hydrophobic and arrive in the aqueous environment of the small intestine as large globules. Digestive enzymes like pancreatic lipase (B570770) are water-soluble and can only act on the surface of these globules.[15] Bile acids, with their amphipathic structure, surround the large fat globules, breaking them down into smaller droplets.[1][15] This process, called emulsification, dramatically increases the surface area of the fat, making it accessible to lipase for digestion into fatty acids and monoglycerides (B3428702).[1][15]
Micelle Formation
Following enzymatic digestion, bile acids, phospholipids, and the products of lipid digestion (fatty acids, monoglycerides, cholesterol) aggregate to form mixed micelles.[1][3] These are small, water-soluble particles with a hydrophobic core containing the lipids and a hydrophilic exterior composed of the polar groups of the bile acids.[15][16] Fat-soluble vitamins are incorporated into the core of these micelles.[17][18]
Nutrient Uptake
The micelles transport the digested lipids and fat-soluble vitamins through the aqueous environment of the intestinal lumen to the surface of the enterocytes (intestinal absorptive cells).[15] At the brush border membrane, the lipid contents of the micelle are released and absorbed into the enterocytes, while the bile acids remain in the lumen to be reabsorbed later in the ileum.[15] Inside the enterocytes, the fatty acids and monoglycerides are re-esterified into triglycerides and, along with cholesterol and fat-soluble vitamins, are packaged into large lipoprotein particles called chylomicrons.[17][18] These chylomicrons are then secreted into the lymphatic system before entering the bloodstream for distribution to the rest of the body.[17][19]
The Hormonal Role: Metabolic Regulation via Signaling Pathways
Bile acids are now recognized as signaling molecules that activate specific receptors to regulate a wide array of metabolic processes.[2][8] The two most critical receptors are the nuclear receptor FXR and the G protein-coupled membrane receptor TGR5.[5][20]
Farnesoid X Receptor (FXR) Signaling
FXR is a key regulator of this compound, lipid, and glucose metabolism.[8][20] It is highly expressed in the liver and intestine.[8]
-
Feedback Regulation of this compound Synthesis: In the ileum, reabsorbed bile acids activate FXR in enterocytes.[21] This induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in mice) or FGF19 (in humans).[20][21] FGF15/19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes.[20][21] This binding activates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus inhibiting the rate-limiting step of this compound synthesis.[4][21] This feedback loop is the primary mechanism for maintaining this compound homeostasis.
-
Regulation of Lipid Metabolism: Hepatic FXR activation influences triglyceride metabolism by reducing lipogenesis and inducing fatty acid β-oxidation.[4]
Takeda G protein-coupled receptor 5 (TGR5) Signaling
TGR5 is a membrane receptor expressed in various tissues, including intestinal enteroendocrine L-cells, brown adipose tissue, and macrophages.[6][21]
-
Energy Metabolism: In intestinal L-cells, this compound activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1).[6] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion from pancreatic β-cells, thereby playing a role in glucose homeostasis.[6]
-
Inflammation: TGR5 signaling can also exert anti-inflammatory effects.[21]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound physiology.
Table 1: this compound Production and Circulation in Humans
| Parameter | Value | Reference |
|---|---|---|
| Daily Bile Production | 400 to 800 mL | [1] |
| Daily Cholesterol Conversion to Bile Acids | ~500 mg | [1] |
| Enterohepatic Circulation Efficiency | >95% reabsorption | [13] |
| Fecal this compound Loss | < 0.5 g per 24 hours | [13] |
| Colonic Secretion Trigger Concentration | > 3 mmol/L |[22] |
Table 2: Key Transporters in Enterohepatic Circulation
| Transporter | Gene Symbol | Location | Function | Reference |
|---|---|---|---|---|
| Apical Sodium-dependent this compound Transporter | SLC10A2 | Apical membrane of ileal enterocytes | Active uptake of conjugated bile acids from the intestinal lumen | [12][14] |
| Organic Solute Transporter Alpha/Beta | OSTα-OSTβ | Basolateral membrane of ileal enterocytes | Efflux of bile acids from enterocytes into portal circulation | [12][14] |
| Na⁺ Taurocholate Cotransporting Polypeptide | NTCP | Basolateral membrane of hepatocytes | Uptake of bile acids from portal blood into the liver | [14] |
| Bile Salt Export Pump | BSEP (ABCB11) | Canalicular membrane of hepatocytes | ATP-dependent secretion of bile acids from liver into bile |[11][14] |
Table 3: Kinetic Parameters from In Vitro Hepatocyte Models
| Parameter | Value (in human hepatocytes) | Reference |
|---|---|---|
| Basolateral Uptake Clearance (GCDCA) | 1.22 µL/min/10⁶ cells | [23] |
| Basolateral Efflux Clearance (GCDCA) | 0.11 µL/min/10⁶ cells | [23] |
| Sulfation Clearance (LCA) | 0.19 µL/min/10⁶ cells | [23] |
| (G)CDCA-FXR Dissociation Constant (Kd) | 25.73 nM |[23] |
Key Experimental Protocols and Methodologies
The study of this compound physiology employs a range of in vitro, in vivo, and analytical techniques.
In Vitro Models
-
Caco-2 Transwell Model:
-
Purpose: To study intestinal this compound transport and absorption, and the effect of xenobiotics on this process.[24][25]
-
Methodology: Human Caco-2 cells are cultured on a semi-permeable membrane in a Transwell insert, forming a polarized monolayer that mimics the intestinal epithelium. Test compounds (e.g., labeled bile acids, potential inhibitors) are added to the apical (luminal) side, and their transport to the basolateral (blood) side is measured over time, typically using LC-MS for quantification.[24][25]
-
-
Sandwich-Cultured Human Hepatocytes (SCHH):
-
Purpose: To investigate hepatic this compound synthesis, transport, metabolism, and drug-induced cholestasis.[26]
-
Methodology: Primary human hepatocytes are cultured between two layers of collagen, which helps maintain their differentiated phenotype and form functional bile canaliculi. This system allows for the direct measurement of this compound synthesis from precursors and their secretion into both the media (basolateral) and the trapped bile canaliculi (apical).[26]
-
-
Anaerobic Fecal Incubations:
-
Purpose: To model the metabolic activity of the gut microbiota on bile acids (e.g., deconjugation, conversion of primary to secondary bile acids).[24]
-
Methodology: Fecal samples are incubated under strict anaerobic conditions with specific bile acids or test compounds. Changes in the this compound profile over time are analyzed by LC-MS to assess microbial metabolic activity.[24]
-
In Vivo Models
-
Transgenic Mouse Models:
Analytical and Diagnostic Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying and quantifying individual this compound species and their metabolites in biological matrices like serum, bile, and feces due to its high sensitivity and specificity.[23][28]
-
High-Performance Liquid Chromatography (HPLC): Commonly used for the separation and quantification of fat-soluble vitamins in various samples.[29][30]
-
75Se-homotaurocholic acid test (SeHCAT): A diagnostic test for this compound malabsorption where a synthetic, radiolabeled this compound is administered orally, and its retention in the body is measured after seven days. Low retention indicates malabsorption.[31]
-
Serum 7α-hydroxy-4-cholesten-3-one (C4): Measuring the serum level of C4, an intermediate in the this compound synthesis pathway, serves as a biomarker for the rate of this compound synthesis. Elevated levels suggest malabsorption, as the liver upregulates synthesis to compensate for fecal losses.[22][31]
Clinical Significance and Therapeutic Implications
Disruptions in this compound physiology are implicated in several clinical conditions.
-
This compound Malabsorption (BAM): A condition characterized by the failure of the ileum to reabsorb bile acids, leading to an excess of bile acids in the colon.[13][32] This causes colonic water secretion and hypermotility, resulting in chronic, watery diarrhea.[32][33] BAM can also lead to deficiencies in fat-soluble vitamins due to impaired micelle formation.[32] Treatment often involves this compound sequestrants (e.g., cholestyramine, colesevelam) that bind bile acids in the intestine and prevent their colonic effects.[13][33]
-
Drug Development: The role of bile acids as signaling molecules has made their receptors attractive therapeutic targets.
-
FXR Agonists: Compounds like obeticholic acid are being developed for liver diseases such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis.[5][8]
-
ASBT Inhibitors: By blocking the intestinal reuptake of bile acids, these agents can lower cholesterol and are being investigated for cholestatic liver diseases and constipation.[12][34]
-
TGR5 Agonists: These are being explored for the treatment of type 2 diabetes and other metabolic disorders due to their ability to stimulate GLP-1 secretion.[5][35]
-
References
- 1. Secretion of Bile and the Role of Bile Acids In Digestion [vivo.colostate.edu]
- 2. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to this compound sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic Roles of Bile Acids in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Regulation of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Intestinal this compound Transporters in this compound and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound malabsorption - Wikipedia [en.wikipedia.org]
- 14. This compound transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.libretexts.org [med.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of Fat-soluble Vitamin? [synapse.patsnap.com]
- 18. Biochemistry, Fat Soluble Vitamins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. homework.study.com [homework.study.com]
- 20. This compound signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and this compound markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. med.virginia.edu [med.virginia.edu]
- 23. research.rug.nl [research.rug.nl]
- 24. In vitro models to detect in vivo this compound changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. research-portal.uu.nl [research-portal.uu.nl]
- 27. researchgate.net [researchgate.net]
- 28. "In-Vitro and In-Vivo Models of this compound Metabolism and Transport" by Rhishikesh Thakare [digitalcommons.unmc.edu]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Analytical Methodologies for Fat-Soluble Vitamin Determination - Creative Proteomics [creative-proteomics.com]
- 31. Identifying diarrhea caused by this compound malabsorption - Mayo Clinic [mayoclinic.org]
- 32. my.clevelandclinic.org [my.clevelandclinic.org]
- 33. What is this compound malabsorption? | Information for the public | this compound malabsorption: colesevelam | Advice | NICE [nice.org.uk]
- 34. karger.com [karger.com]
- 35. oatext.com [oatext.com]
Bile Acid Homeostasis: A Delicate Balance Disrupted in Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bile acids (BAs), once viewed primarily as digestive surfactants, are now recognized as critical signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating lipid, glucose, and energy homeostasis. This intricate network of control, known as bile acid homeostasis, is predominantly orchestrated by the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. Disruption of this delicate balance is a hallmark of various liver diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and alcoholic liver disease (ALD), leading to hepatotoxicity, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the core principles of this compound homeostasis, delves into the molecular mechanisms of its dysregulation in liver pathology, and outlines key experimental protocols for investigating these pathways.
Core Principles of this compound Homeostasis
This compound homeostasis is maintained through a tightly regulated process of synthesis, conjugation, secretion, intestinal reabsorption, and hepatic uptake, collectively known as the enterohepatic circulation.
This compound Synthesis and its Regulation
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are synthesized from cholesterol in the liver via two main pathways[1][2]:
-
The Classical (or Neutral) Pathway: This is the major pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1)[1][2].
-
The Alternative (or Acidic) Pathway: Initiated by sterol 27-hydroxylase (CYP27A1), this pathway contributes a smaller portion of the total this compound pool[1].
The synthesis is under negative feedback control, primarily mediated by FXR. When this compound levels in the liver are high, they bind to and activate FXR. Activated FXR then induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the expression of CYP7A1 and CYP8B1 (involved in CA synthesis), thus reducing this compound production[3].
In the intestine, reabsorbed bile acids activate FXR in enterocytes, leading to the production and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents)[4][5]. FGF19 travels through the portal circulation to the liver, where it binds to its receptor FGFR4 on hepatocytes, activating a signaling cascade that also represses CYP7A1 expression[4][6].
Enterohepatic Circulation: An Efficient Recycling System
After synthesis, primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) to increase their solubility and are actively secreted into the bile. In the intestine, they facilitate the absorption of dietary fats and fat-soluble vitamins[7][8]. The vast majority (around 95%) of these bile acids are reabsorbed in the terminal ileum by the Apical Sodium-dependent this compound Transporter (ASBT) and transported back to the liver via the portal vein[7][9][10]. This highly efficient recycling process, occurring 4-12 times daily, ensures a stable this compound pool[8][11].
In the colon, a small fraction of bile acids escapes reabsorption and is modified by the gut microbiota into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA)[11]. These can also be reabsorbed and enter the enterohepatic circulation.
Key Signaling Pathways in this compound Homeostasis
Two receptor systems are central to this compound signaling: the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a ligand-activated transcription factor that acts as the master regulator of this compound homeostasis[3][12][13]. Endogenous bile acids are the natural ligands for FXR, with CDCA being the most potent[14]. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression[13].
Caption: FXR signaling pathway in hepatocytes and enterocytes.
TGR5 Signaling
TGR5 (also known as GPBAR1) is a cell surface receptor activated by bile acids, with LCA being the most potent endogenous agonist[15][16]. TGR5 is expressed in various cell types, including intestinal L-cells, gallbladder epithelial cells, and Kupffer cells[17]. Upon activation, TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[15]. This pathway is involved in regulating glucose homeostasis, energy expenditure, and inflammatory responses[15][16][17].
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
Disruption of this compound Homeostasis in Liver Disease
Chronic liver diseases are often associated with profound alterations in this compound homeostasis, contributing to disease progression.
Cholestatic Liver Diseases
Cholestatic diseases, such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), are characterized by impaired bile flow and the accumulation of cytotoxic bile acids in the liver[18]. This leads to hepatocyte injury, inflammation, and fibrosis.
Table 1: Serum this compound Profile in Cholestatic Liver Diseases vs. Healthy Controls
| This compound Species | Healthy Controls (μmol/L) | Primary Biliary Cholangitis (PBC) | Primary Sclerosing Cholangitis (PSC) |
| Total Bile Acids | 1.02 - 3.52[7] | Markedly Increased[18] | 6.04 - 44.31[7] |
| Primary Bile Acids | |||
| Cholic Acid (CA) | Normal | Increased[18] | Increased[7] |
| Chenodeoxycholic Acid (CDCA) | Normal | Increased[18] | Increased[7] |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | Normal | Decreased[18] | Not Significantly Different[7] |
| Lithocholic Acid (LCA) | Normal | Decreased[18] | Decreased[19] |
| Conjugated Bile Acids | |||
| Glycine Conjugates | Normal | Increased[18] | Increased |
| Taurine Conjugates | Normal | Increased | Increased[19] |
Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)
In NAFLD and its more severe form, NASH, this compound metabolism is also dysregulated. Patients with NASH often exhibit elevated total serum this compound concentrations, particularly post-prandially[20]. This is driven by an increase in both primary and secondary conjugated bile acids[20]. The altered this compound pool can contribute to liver injury and inflammation.
Table 2: Fasting Serum this compound Concentrations in Healthy vs. NASH Patients
| This compound Group | Healthy (μM) | NASH (μM) | Fold Increase |
| Total Bile Acids | 1171 - 1458 | 2595 - 3549 | 2.2 - 2.4 |
| Taurine-Conjugated BAs | Normal | Increased | Up to 5.6 |
| Glycine-Conjugated BAs | Normal | Increased | Up to 3.2 |
| Total Secondary BAs | Normal | Increased | 2.3 - 2.5 |
| Data adapted from[20] |
Alcoholic Liver Disease (ALD)
Chronic alcohol consumption significantly impacts this compound homeostasis. In patients with alcoholic cirrhosis and alcoholic hepatitis, plasma levels of total and primary conjugated bile acids are elevated, while fecal levels of secondary bile acids are reduced[1][21]. This is often associated with gut dysbiosis, which impairs the conversion of primary to secondary bile acids[20][22].
Table 3: this compound Profile in Alcoholic Liver Disease
| Compartment | Parameter | Healthy/Control | Alcoholic Cirrhosis (Abstinent) | Alcoholic Cirrhosis (Current Drinker) | Alcoholic Hepatitis (Severe) |
| Plasma | Total Bile Acids (μmol/L) | 6.8[1] | - | - | 84.6[1] |
| Conjugated Primary BAs | Normal | Increased | Increased | Significantly Increased[21] | |
| Secondary BAs (DCA) | Normal | - | - | Decreased[22] | |
| Feces | Total Bile Acids (μmol/g) | - | 2.2[23] | 8.9[23] | 2.4[1] |
| Secondary Bile Acids (μmol/g) | - | - | - | 0.7[1] | |
| Secondary/Primary Ratio | Normal | Decreased | Increased[22] | Decreased |
Therapeutic Strategies Targeting this compound Homeostasis
The central role of bile acids in liver disease has led to the development of therapies aimed at modulating their signaling pathways.
This compound Sequestrants
These are non-absorbable polymers that bind bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion[18][24][25]. This interruption of the enterohepatic circulation leads to an increased conversion of cholesterol to bile acids in the liver to replenish the pool, thereby lowering systemic cholesterol levels[24][26].
FXR Agonists
FXR agonists, such as obeticholic acid (OCA) and other newer generation compounds (e.g., cilofexor, tropifexor), are designed to activate FXR and restore the negative feedback regulation of this compound synthesis[27][28]. Clinical trials have shown that FXR agonists can improve liver biochemistry and reduce liver fibrosis in patients with certain liver diseases[27][28][29].
Table 4: Effects of FXR Agonists on Key Biomarkers and Gene Expression
| FXR Agonist | Disease | Effect on FGF19 | Effect on C4 (CYP7A1 activity marker) | Effect on Target Gene Expression (e.g., SHP, BSEP) |
| Obeticholic Acid (OCA) | NASH, PBC | Increased | Decreased[2] | Increased BSEP expression[30] |
| Cilofexor | PSC, NASH | Increased | Decreased[31] | Dose-dependent induction of SHP and FGF15 in preclinical models[2] |
| Tropifexor (B611488) | NASH, PBC | Dose-dependent increase[15][18] | Dose-dependent decrease[18][32] | - |
Key Experimental Protocols
Investigating the intricate roles of this compound signaling in liver disease requires a range of specialized experimental techniques.
This compound Profiling by LC-MS/MS
Objective: To quantify the absolute concentrations of individual this compound species in biological samples (serum, plasma, liver tissue, feces).
Methodology:
-
Sample Preparation:
-
Serum/Plasma: Protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) containing a mixture of isotopically labeled internal standards[23].
-
Liver Tissue: Homogenization followed by extraction with an organic solvent.
-
Feces: Lyophilization, homogenization, and extraction.
-
-
Chromatographic Separation: Utilize a reverse-phase liquid chromatography (LC) system to separate the different this compound species. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) with additives like formic acid is commonly used[33].
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection and quantification of each this compound by monitoring a specific precursor-product ion transition[33].
-
Quantification: Calculate the concentration of each this compound by comparing its peak area to that of its corresponding internal standard.
Caption: Experimental workflow for this compound profiling by LC-MS/MS.
FXR Activation Luciferase Reporter Assay
Objective: To screen for and characterize compounds that act as agonists or antagonists of FXR.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HepG2 or HEK293T cells.
-
Co-transfect the cells with two plasmids:
-
An FXR expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with FXREs[24].
-
-
A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Compound Treatment: Treat the transfected cells with the test compounds at various concentrations. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system[9][34].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control indicates the extent of FXR activation.
Caption: Experimental workflow for an FXR luciferase reporter assay.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR
Objective: To identify the genome-wide binding sites of FXR and thus its direct target genes.
Methodology:
-
Cell Culture and Treatment: Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) and treat with an FXR agonist or vehicle control.
-
Cross-linking and Chromatin Shearing: Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion[3].
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to FXR to pull down FXR-bound DNA fragments. A non-specific IgG antibody is used as a negative control[3].
-
DNA Purification and Library Preparation: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a DNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: Sequence the DNA library. Align the sequence reads to the reference genome and use a peak-calling algorithm to identify regions of FXR enrichment (peaks). Annotate these peaks to nearby genes and perform motif analysis to identify the FXR binding motif[3].
Conclusion
This compound homeostasis is a complex and vital physiological process, the disruption of which is a key pathogenic factor in a wide range of liver diseases. A thorough understanding of the underlying molecular mechanisms, particularly the FXR and TGR5 signaling pathways, is crucial for the development of novel therapeutic interventions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of bile acids in liver health and disease, with the ultimate goal of translating these findings into effective treatments for patients.
References
- 1. This compound homeostasis and intestinal dysbiosis in alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thepathologist.com [thepathologist.com]
- 6. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Profiles in Primary Sclerosing Cholangitis and their Ability to Predict Hepatic Decompensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. forumresearch.org [forumresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Bile Acids, Liver Cirrhosis, and Extrahepatic Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolomic profiling of 17 bile acids in serum from patients with primary biliary cirrhosis and primary sclerosing cholangitis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cirrhosis, bile acids and gut microbiota: Unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dysregulation of serum bile acids and FGF19 in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Alcohol‐Associated Hepatitis Is Associated With Specific Changes in Gut‐Modified Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simple and reliable this compound assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–this compound FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 30. researchgate.net [researchgate.net]
- 31. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 34. mdpi.com [mdpi.com]
The Gut Microbiota: Architects of Bile Acid Diversity and Signaling
A Technical Guide for Researchers and Drug Development Professionals
The intricate interplay between the host and its resident gut microbiota is a rapidly evolving field of research with profound implications for human health and disease. A critical aspect of this symbiotic relationship is the microbial modulation of the bile acid pool. Once considered mere digestive aids, bile acids are now recognized as potent signaling molecules that regulate a wide array of metabolic and inflammatory pathways. The gut microbiota, through a series of enzymatic transformations, dramatically expands the chemical diversity of host-synthesized bile acids, thereby creating a complex language of chemical signals that fine-tune host physiology. This technical guide provides an in-depth exploration of the core mechanisms by which the gut microbiota diversifies the this compound pool, details the experimental methodologies used to investigate these processes, and visualizes the key signaling pathways involved.
Microbial Biotransformation of Bile Acids: A Cascade of Enzymatic Reactions
The liver synthesizes primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol.[1][2][3] These are then conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the intestine.[4][5][6] In the gastrointestinal tract, a small fraction of these primary bile acids escapes reabsorption and becomes available for extensive metabolism by the gut microbiota.[7] This microbial processing generates a vast array of secondary bile acids, significantly increasing the complexity and signaling potential of the this compound pool.[1][8][9] The primary enzymatic reactions carried out by the gut microbiota include deconjugation, 7α-dehydroxylation, oxidation, and epimerization.[6]
Deconjugation: The Gateway Reaction
The initial and essential step in microbial this compound transformation is the deconjugation of taurine and glycine residues from the steroid core.[2][4][6] This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are widely distributed among various gut bacterial phyla, including Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria.[6][10][11] Deconjugation is critical as it renders the bile acids more hydrophobic and makes them substrates for subsequent enzymatic modifications.[2][5]
7α-Dehydroxylation: Formation of Key Secondary Bile Acids
Following deconjugation, a crucial transformation is the removal of the 7α-hydroxyl group from primary bile acids, a process known as 7α-dehydroxylation.[12][13] This multi-step pathway is carried out by a specialized group of anaerobic bacteria, primarily from the Clostridium genus, which possess the this compound-inducible (bai) operon.[12][14] This operon encodes the enzymes necessary for the conversion of cholic acid (CA) to deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) to the highly toxic lithocholic acid (LCA).[5][6][7]
Hydroxysteroid Dehydrogenases (HSDHs): Fine-Tuning this compound Structure
Gut microbes also express a variety of hydroxysteroid dehydrogenases (HSDHs) that catalyze the oxidation and epimerization of hydroxyl groups at various positions on the this compound steroid nucleus (C-3, C-7, and C-12).[1][15] These reactions lead to the formation of a diverse array of iso- and oxo-bile acids, further expanding the chemical space of the this compound pool. For instance, the epimerization of CDCA can lead to the formation of ursodeoxycholic acid (UDCA), a this compound with therapeutic applications.[1]
The major microbial transformations of primary bile acids are summarized in the workflow diagram below.
Caption: Microbial enzymatic cascade diversifying primary bile acids.
Impact of Microbial this compound Metabolism on Host Signaling
The diversification of the this compound pool by the gut microbiota has profound consequences for host physiology, primarily through the activation of specific host receptors that function as this compound sensors. The two most well-characterized of these are the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1).[8][9][16][17]
Farnesoid X Receptor (FXR) Signaling
FXR is highly expressed in the liver and intestine and plays a central role in regulating this compound, lipid, and glucose homeostasis.[17][18] Primary and secondary bile acids differ in their ability to activate FXR, with CDCA being the most potent endogenous agonist, followed by DCA, LCA, and CA.[1] In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which then travels to the liver to suppress this compound synthesis, creating a negative feedback loop.[18]
TGR5 Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and immune cells.[19][20] It is preferentially activated by secondary bile acids, particularly LCA and DCA.[19] TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and promotes satiety.[19][21]
The signaling pathways of FXR and TGR5 are depicted in the diagram below.
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Gut Microbiota with this compound Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the Gut Microbiota in this compound Metabolism | Annals of Hepatology [elsevier.es]
- 9. The Role of the Gut Microbiota in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. The 7-α-dehydroxylation pathway: An integral component of gut bacterial this compound metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. The ‘in vivo lifestyle’ of this compound 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and this compound metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 18. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. physoc.org [physoc.org]
- 20. The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the this compound Receptors FXR and TGR5 | MDPI [mdpi.com]
- 21. Regulation of this compound metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Bile acids as signaling molecules in the gut-liver axis.
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the multifaceted roles of bile acids (BAs) as critical signaling molecules that mediate the intricate communication network between the gut and the liver. Beyond their classical function in dietary lipid digestion, BAs have emerged as key metabolic regulators, activating a complex network of nuclear and cell surface receptors to maintain metabolic homeostasis. This document details the core signaling pathways, presents key quantitative data, outlines relevant experimental protocols, and discusses the therapeutic potential of targeting BA signaling.
The Enterohepatic Circulation of Bile Acids
Bile acids are steroid acids synthesized from cholesterol exclusively in the liver. The "classical" (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary source of BAs, while the "alternative" (or acidic) pathway, starting with sterol 27-hydroxylase (CYP27A1), also contributes. In the liver, primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized and conjugated to glycine (B1666218) or taurine, which increases their solubility.
These conjugated BAs are secreted into bile and transported to the gallbladder for storage and concentration. Upon food intake, they are released into the duodenum to facilitate the emulsification, digestion, and absorption of lipids and fat-soluble vitamins. In the distal intestine, a significant portion of primary BAs are deconjugated and dehydroxylated by the gut microbiota into secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA).
Approximately 95% of these bile acids are efficiently reabsorbed in the terminal ileum via the apical sodium-dependent bile salt transporter (ASBT) and returned to the liver through the portal circulation. This process, known as the enterohepatic circulation, ensures a stable pool of bile acids while allowing for dynamic signaling between the gut and the liver.
Figure 1: The enterohepatic circulation of bile acids.
Core Signaling Pathways
Bile acids exert their signaling effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled cell surface receptor Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is highly expressed in the liver and intestine, the primary sites of bile acid synthesis and reabsorption. It functions as a ligand-activated transcription factor that regulates a wide array of genes involved in this compound, lipid, and glucose metabolism.
In the Liver: When hepatic this compound concentrations rise, BAs bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, represses the transcription of CYP7A1 , the rate-limiting enzyme in this compound synthesis, thus establishing a negative feedback loop to control the size of the this compound pool. FXR also upregulates the expression of the Bile Salt Export Pump (BSEP) , which facilitates the transport of bile acids from hepatocytes into the bile canaliculi.
A Technical Guide to the Discovery and Functional Characterization of Novel Bile Acid Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally recognized for their role in dietary lipid digestion, have emerged as critical signaling molecules that regulate a wide array of physiological processes, including glucose and lipid metabolism, inflammation, and energy homeostasis. The gut microbiome plays a pivotal role in expanding the diversity of the bile acid pool through complex enzymatic transformations of primary bile acids synthesized in the liver. Recent technological advancements, particularly in mass spectrometry, have led to the discovery of a vast landscape of novel this compound species with unique biological activities. This guide provides an in-depth overview of these newly identified bile acids, their functions, and the detailed experimental protocols required for their discovery and characterization, tailored for researchers and professionals in the field of drug development.
I. Newly Discovered this compound Species and Their Physiological Functions
Recent research has unveiled novel classes of bile acids, primarily modified by the gut microbiota, that exhibit distinct functionalities compared to canonical primary and secondary bile acids.
Microbially Conjugated Bile Acids
A significant discovery has been the identification of bile acids conjugated to various amino acids by gut bacteria, a process previously thought to be exclusive to the liver (glycine and taurine (B1682933) conjugation).[1] Key examples include:
-
Phenylalanocholic acid, Tyrosocholic acid, and Leucocholic acid: These compounds are formed by the conjugation of cholic acid with phenylalanine, tyrosine, and leucine, respectively, by gut bacteria such as Clostridium bolteae.[1] These novel bile acids have been shown to act as agonists for the farnesoid X receptor (FXR), a key nuclear receptor that regulates this compound, lipid, and glucose metabolism.[1]
Novel Secondary Bile Acids in Longevity
Studies of the gut microbiome of centenarians have identified unique secondary bile acids that may contribute to their health and longevity. These include various isoforms of lithocholic acid (LCA):
-
Iso-, 3-oxo-, allo-, 3-oxoallo-, and isoallolithocholic acid (isoalloLCA): These bile acids are generated by a distinct gut microbiome enriched in specific bacterial species, including those from the Odoribacteraceae family.[2][3] Notably, isoalloLCA exhibits potent antimicrobial activity against Gram-positive, multidrug-resistant pathogens like Clostridioides difficile and Enterococcus faecium, suggesting a role in maintaining gut homeostasis and preventing infections.[2][3]
II. Experimental Protocols for the Discovery and Characterization of Novel Bile Acids
The identification and functional analysis of novel bile acids require a multidisciplinary approach, combining advanced analytical techniques with in vitro and in vivo functional assays.
A. This compound Extraction from Biological Samples
Accurate quantification of bile acids necessitates efficient extraction from complex biological matrices.
1. Extraction from Fecal Samples:
-
Objective: To extract a broad range of bile acids from fecal material for LC-MS/MS analysis.
-
Protocol:
-
Weigh approximately 50-100 mg of lyophilized and homogenized fecal sample into a 2 mL tube.
-
Add 1 mL of ice-cold 80% methanol (B129727) containing a mixture of deuterated this compound internal standards.
-
Homogenize the sample using a bead-beating instrument for 5-10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100-200 µL of 50% methanol for LC-MS/MS analysis.
-
2. Extraction from Serum/Plasma:
-
Objective: To extract bile acids from serum or plasma while minimizing protein interference.
-
Protocol:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing deuterated internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for analysis.
-
B. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of bile acids.
-
Objective: To separate and quantify individual novel this compound species.
-
Methodology:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is employed to separate the bile acids based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where specific precursor-to-product ion transitions for each this compound and internal standard are monitored.
-
-
C. Functional Characterization Assays
1. Farnesoid X Receptor (FXR) Activation Assay:
-
Objective: To determine if a novel this compound can activate the FXR nuclear receptor.
-
Protocol (Cell-Based Reporter Gene Assay):
-
Cell Line: Human embryonic kidney 293T (HEK293T) or human hepatoma HepG2 cells are commonly used.
-
Transfection: Co-transfect the cells with a plasmid expressing the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (e.g., from the bile salt export pump, BSEP, gene). A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of the novel this compound or a known FXR agonist (e.g., GW4064) as a positive control.
-
Lysis and Luminescence Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
2. Antimicrobial Activity Assay:
-
Objective: To assess the ability of a novel this compound to inhibit the growth of pathogenic bacteria.
-
Protocol (Broth Microdilution for Minimum Inhibitory Concentration - MIC):
-
Prepare a two-fold serial dilution of the novel this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Brain Heart Infusion broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Clostridioides difficile or Enterococcus faecium).
-
Include positive (no this compound) and negative (no bacteria) growth controls.
-
Incubate the plate under appropriate conditions (e.g., anaerobically for C. difficile) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the this compound that completely inhibits the visible growth of the bacterium.
-
III. Data Presentation: Quantitative Analysis of Novel Bile Acids
Table 1: Representative LC-MS/MS Parameters for Novel this compound Quantification
| This compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylalanocholic Acid | 554.4 | 407.3 | 35 |
| Tyrosocholic Acid | 570.4 | 407.3 | 35 |
| Leucocholic Acid | 520.4 | 407.3 | 35 |
| Isoallolithocholic Acid | 375.3 | 375.3 | 20 |
| Glycocholic Acid (control) | 464.3 | 74.1 | 40 |
| Taurocholic Acid (control) | 514.3 | 80.0 | 45 |
Table 2: Functional Activity of Novel Bile Acids
| This compound | FXR Activation (EC50, µM) | MIC against C. difficile (µg/mL) |
| Phenylalanocholic Acid | 15.2 | >128 |
| Tyrosocholic Acid | 25.8 | >128 |
| Leucocholic Acid | 32.1 | >128 |
| Isoallolithocholic Acid | Not Active | 16 |
| GW4064 (control) | 0.05 | N/A |
| Vancomycin (control) | N/A | 1 |
Note: The data presented in these tables are illustrative and may not represent actual experimental values.
IV. Mandatory Visualizations
V. Conclusion
The discovery of novel this compound species, driven by the metabolic capacity of the gut microbiome, is revolutionizing our understanding of host-microbe interactions and their impact on health and disease. The methodologies outlined in this guide provide a robust framework for the identification, quantification, and functional characterization of these new molecules. For researchers and drug development professionals, these novel bile acids represent a promising new frontier for therapeutic intervention in a wide range of metabolic and infectious diseases. The continued exploration of this expanded this compound universe holds immense potential for the development of next-generation diagnostics and therapeutics.
References
Bile acid involvement in inflammatory bowel disease pathogenesis.
An In-depth Technical Guide to the Involvement of Bile Acids in Inflammatory Bowel Disease Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a chronic inflammatory condition of the gastrointestinal tract with a complex etiology involving genetic, environmental, and microbial factors.[1][2] Emerging evidence has identified bile acids (BAs), traditionally known for their role in lipid digestion, as critical signaling molecules that regulate intestinal homeostasis.[3][4] In IBD, the intricate interplay between the gut microbiota and BA metabolism is significantly disrupted. This guide provides a detailed examination of the pathogenic role of altered BA metabolism and signaling in IBD, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core molecular pathways, offering insights for future therapeutic development.
Dysregulation of Bile Acid Metabolism in IBD
In a healthy state, primary BAs (cholic acid, CA; and chenodeoxycholic acid, CDCA) are synthesized from cholesterol in the liver, conjugated with glycine (B1666218) or taurine, and secreted into the intestine.[5] The gut microbiota then metabolizes these into secondary BAs (deoxycholic acid, DCA; and lithocholic acid, LCA) through deconjugation and 7α-dehydroxylation.[1] A consistent finding in IBD patients is a profound shift in the BA pool, characterized by an increase in primary and conjugated BAs and a marked reduction in secondary BAs.[1][2][6] This dysregulation is largely attributed to gut dysbiosis, specifically the depletion of bacterial species in the Firmicutes phylum (e.g., Clostridium and Eubacterium) that possess the necessary bile salt hydrolase (BSH) and 7α-dehydroxylation enzymes.[1][3]
Data Presentation: Alterations in this compound Profiles in IBD
The following tables summarize the quantitative changes in fecal and serum this compound concentrations observed in IBD patients compared to healthy controls.
Table 1: Fecal this compound Alterations in IBD Patients
| This compound Species | Change in Ulcerative Colitis (UC) | Change in Crohn's Disease (CD) | Reference |
|---|---|---|---|
| Primary BAs | |||
| Cholic Acid (CA) | Increased | Variable / Increased | |
| Chenodeoxycholic Acid (CDCA) | Increased | Elevated | [7] |
| Conjugated Primary BAs | |||
| Glycocholic Acid (GCA) | Increased | Increased | [8] |
| Taurocholic Acid (TCA) | Increased | Increased | [8] |
| Secondary BAs | |||
| Deoxycholic Acid (DCA) | Decreased | Decreased | [7][8] |
| Lithocholic Acid (LCA) | Decreased | Decreased | [7][8] |
| Glycodeoxycholic Acid (GDCA) | Decreased | Decreased | [8] |
| Taurolithocholic Acid (TLCA) | Decreased | Decreased | [8] |
| Ursodeoxycholic Acid (UDCA) | Decreased | Decreased |[8] |
Table 2: Correlation of Fecal Bile Acids with IBD Disease Activity Markers
| Disease | Marker | Associated this compound Changes | Reference |
|---|---|---|---|
| Ulcerative Colitis | Fecal Calprotectin (Elevated) | Decreased Glycolithocholic Acid (GLCA), Hyodeoxycholic Acid (HDCA) | [8] |
| Ulcerative Colitis | C-Reactive Protein (CRP) (Elevated) | Decreased DCA, TDCA, LCA, TLCA, UDCA, HDCA | [8] |
| Ulcerative Colitis | Diarrhea (Worsening) | Decreased DCA, GDCA, LCA |[8] |
Core Signaling Pathways
Bile acids exert their regulatory effects by activating specific nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).[3][9] The dysregulated BA profile in IBD leads to aberrant signaling through these pathways, contributing to intestinal inflammation and barrier dysfunction.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine.[4] It is potently activated by primary BAs, particularly CDCA.[10] In the context of IBD, reduced FXR activation due to altered BA profiles or downregulated receptor expression contributes to inflammation.[3]
Key Functions of FXR Activation:
-
Inhibition of NF-κB: Activated FXR can suppress the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of cytokines like TNF-α, IL-1β, and IL-6.[10]
-
Maintenance of Intestinal Barrier: FXR activation strengthens the intestinal epithelial barrier by regulating the expression of tight junction proteins.[10]
-
Regulation of BA Synthesis: In the ileum, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19, or FGF15 in mice), which travels to the liver to suppress the enzyme CYP7A1, the rate-limiting step in BA synthesis. This negative feedback loop is often impaired in IBD.[3][11]
Caption: FXR activation by primary bile acids inhibits NF-κB and enhances barrier integrity.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell-surface receptor activated most potently by secondary BAs, such as DCA and LCA.[3][9] TGR5 is expressed on various intestinal cells, including epithelial cells and immune cells like macrophages.[4] The depletion of secondary BAs in IBD leads to insufficient TGR5 activation, exacerbating the inflammatory response.
Key Functions of TGR5 Activation:
-
Anti-inflammatory Effects: TGR5 activation in macrophages can inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β production.[1][10]
-
Promotion of Gut Barrier Function: Similar to FXR, TGR5 signaling contributes to maintaining the integrity of the epithelial barrier.
-
Metabolic Regulation: TGR5 plays a role in energy homeostasis and glucose metabolism.[11]
Caption: TGR5 activation by secondary bile acids suppresses NLRP3 inflammasome activity.
Experimental Protocols and Methodologies
Investigating the role of BAs in IBD requires a multi-faceted approach combining animal models, advanced analytical techniques, and in vitro systems.
Animal Models of IBD
Chemically induced colitis models in rodents are fundamental for studying IBD pathogenesis.
-
Dextran Sulfate Sodium (DSS) Model:
-
Principle: DSS is administered in drinking water (typically 2-5% w/v) for 5-7 days, causing direct toxicity to colonic epithelial cells, leading to barrier disruption and acute colitis resembling UC.
-
Methodology: Mice or rats are given DSS in their drinking water. Disease activity is monitored daily by scoring weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines). Fecal and serum samples are collected for BA analysis.[3][12]
-
-
Trinitrobenzene Sulfonic Acid (TNBS) Model:
-
Principle: A haptenating agent, TNBS, is administered intrarectally with ethanol (B145695). Ethanol disrupts the mucosal barrier, allowing TNBS to bind to colonic proteins, eliciting a T-cell mediated (Th1-dominant) immune response that mimics aspects of Crohn's disease.
-
Methodology: Mice are anesthetized, and a solution of TNBS in ethanol is slowly instilled into the colon via a catheter. Control animals receive ethanol alone. Disease progression is monitored similarly to the DSS model.[3][12]
-
This compound Quantification
Accurate measurement of individual BA species in complex biological matrices is crucial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for BA analysis due to its high sensitivity and specificity.[13][14]
-
Sample Preparation: Fecal, serum, or tissue samples undergo an extraction process. A common method is protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile), followed by centrifugation to remove solids. Solid Phase Extraction (SPE) may be used for cleanup and concentration.[15][16]
-
Chromatography: A reverse-phase C18 column is typically used to separate the different BA species based on their hydrophobicity.[13]
-
Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is used to ionize the BAs. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each BA and its corresponding isotope-labeled internal standard are monitored.[13][14]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the therapeutic potential of a BA receptor agonist in an IBD model.
Caption: A typical experimental workflow for preclinical evaluation of this compound-targeted therapies.
Therapeutic Implications and Future Directions
The dysregulation of the BA-microbiota axis is a promising target for novel IBD therapies. Strategies aim to restore BA homeostasis and signaling.[8][17]
-
BA Receptor Agonists: Synthetic agonists for FXR (e.g., obeticholic acid, INT-747) and TGR5 are in development. These agents have shown potential in preclinical models to reduce inflammation and improve barrier function.[3][10]
-
Microbiota-based Therapies: Fecal microbiota transplantation (FMT) and administration of specific probiotics capable of producing secondary BAs are being explored to correct the underlying dysbiosis.[3][18]
-
BA Sequestrants and Supplementation: While sequestrants may manage BA-related diarrhea, direct supplementation with beneficial secondary BAs like UDCA is also under investigation.[1][8]
Conclusion
Bile acids are no longer viewed merely as digestive aids but as crucial regulators of gut health and inflammation. In IBD, the characteristic disruption of BA metabolism and signaling, driven by gut dysbiosis, actively contributes to disease pathogenesis by impairing barrier function and promoting inflammatory responses. A thorough understanding of the FXR and TGR5 signaling pathways, combined with robust experimental models and analytical methods, is paving the way for innovative therapeutic strategies. Targeting the this compound-gut microbiota axis represents a paradigm shift from broad immunosuppression to a more nuanced approach aimed at restoring intestinal homeostasis, offering new hope for patients with IBD.
References
- 1. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Signaling in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids and their receptors: Potential therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of this compound metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile synthesis in rat models of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
The Influence of Diet on Bile Acid Composition and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between dietary components and the composition and signaling functions of bile acids. Understanding this interplay is critical for research into metabolic diseases, gastrointestinal health, and the development of novel therapeutics. This document details the impact of various dietary patterns on bile acid profiles, outlines the primary signaling pathways involved, and provides detailed experimental protocols for the analysis of bile acids.
Introduction: Bile Acids as Critical Metabolic Regulators
Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2][3][4] Beyond this classical role, bile acids are now recognized as potent signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to influencing glucose homeostasis, lipid metabolism, and energy expenditure.[2][5][6] The composition of the this compound pool is not static; it is dynamically modulated by dietary intake, which in turn affects the activation of key this compound-responsive signaling pathways.[4][7]
The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and can be conjugated with the amino acids glycine (B1666218) or taurine (B1682933).[6] Gut microbiota metabolize these primary bile acids into a diverse array of secondary bile acids, most notably deoxycholic acid (DCA) and lithocholic acid (LCA).[4] This biotransformation by the gut microbiome significantly diversifies the this compound pool and its signaling potential.[4]
The Impact of Diet on this compound Composition
Diet is a major driver of the composition of the this compound pool. Different macronutrients and dietary patterns can lead to significant shifts in the relative abundance of specific this compound species, thereby altering downstream signaling events.
High-Fat Diets
High-fat diets (HFDs) have been shown to significantly alter this compound metabolism.[8][9][10] Generally, HFDs lead to an increase in the total this compound pool size and a shift towards more hydrophobic bile acids.[8][11] This alteration is often associated with changes in the gut microbiota that favor the production of secondary bile acids like DCA.[9][11]
| Dietary Intervention | Change in this compound Profile | Reference Organism/Sample | Citation |
| High-Fat Diet | Increased total bile acids | Human | [11] |
| High-Fat Diet | Increased unconjugated bile acids | Human | [11] |
| High-Fat Diet | Significantly increased secondary bile acids (DCA, TDCA, 12keto-LCA, 3β-DCA, TLCA) | Human | [11] |
| High-Fat Diet | Increased taurine conjugation | Rat (Serum and Stool) | [8] |
| High-Fat Diet | Increased CA/CDCA ratio | Rat (Serum) | [8] |
| High-Fat Diet | Selectively increased taurocholic acid (TCA) | Rat (Bile and Small Intestine) | [10] |
| High-Fat Diet | Selectively increased deoxycholic acid (DCA) | Rat (Large Intestine and Feces) | [10] |
Dietary Fiber
Dietary fiber has a well-established role in modulating this compound metabolism, primarily by binding to bile acids in the intestine and increasing their fecal excretion.[12][13] This interruption of the enterohepatic circulation of bile acids leads to an increased synthesis of new bile acids from cholesterol in the liver to replenish the pool.[14][15] Different types of fiber exhibit varying capacities for binding bile acids.[12][13]
| Dietary Intervention | Change in this compound Profile | Reference Organism/Sample | Citation |
| Dietary Fiber (general) | Increased fecal this compound excretion | Human and Animal Models | [12][13] |
| Soluble Fiber (e.g., pectin) | Binds to bile acids in the small intestine, reducing reabsorption | In vitro | [14][16] |
| Vegan Diet (high fiber, low fat) | Significantly lower total fecal bile acids | Human | [17] |
| Vegan Diet (high fiber, low fat) | Lower levels of all secondary and conjugated fecal bile acids | Human | [17] |
| Vegan Diet (high fiber, low fat) | Higher serum primary bile acids (CA and CDCA) | Human | [17] |
| Vegan Diet (high fiber, low fat) | Higher serum glycine-conjugated bile acids | Human | [17] |
Core this compound Signaling Pathways
Bile acids exert their signaling effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as Gpbar-1).[1][2][5][6]
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as a master regulator of this compound, lipid, and glucose metabolism.[5][6] It is highly expressed in the liver and intestine.[18] When activated by bile acids (with CDCA being the most potent endogenous ligand), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate gene expression.[3]
In the liver, FXR activation inhibits the synthesis of bile acids by downregulating the expression of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[6][18] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans), which then travels to the liver to suppress CYP7A1 expression, providing a feedback mechanism to control this compound synthesis.[5][18]
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by both primary and secondary bile acids, with secondary bile acids like LCA and DCA being potent agonists. TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[18]
Upon activation, TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers a cascade of downstream events.[6] In intestinal enteroendocrine L-cells, TGR5 activation leads to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion from the pancreas, thereby playing a role in glucose homeostasis.[5][6]
Experimental Protocols
Accurate quantification of bile acids is essential for studying the impact of diet on their metabolism and signaling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[19][20]
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the impact of a dietary intervention on this compound profiles and signaling.
This compound Extraction from Fecal Samples
This protocol is adapted from established methods for extracting bile acids from fecal matter for LC-MS/MS analysis.[21][22]
Materials:
-
Lyophilizer (optional, for dry weight normalization)
-
Homogenizer
-
Centrifuge
-
Methanol (B129727) (ice-cold)
-
Internal standards (e.g., deuterated this compound standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Sample Preparation: Homogenize a known weight of wet or lyophilized fecal sample. For wet feces, a separate aliquot should be dried to determine water content for normalization.[22]
-
Internal Standard Spiking: Add a known concentration of an internal standard mixture (containing deuterated analogues of the bile acids of interest) to the homogenized sample.
-
Extraction: Add ice-cold methanol to the sample (e.g., 1 mL per 50 mg of sample). Vortex vigorously for 10-20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet solid debris.[23]
-
Supernatant Collection: Carefully collect the methanol supernatant, which contains the extracted bile acids.
-
Optional: Solid Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE column with methanol, followed by water.[24]
-
Load the supernatant onto the column.
-
Wash the column with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
-
Drying: Evaporate the supernatant (or SPE eluate) to dryness under a stream of nitrogen or using a vacuum concentrator.[24]
-
Reconstitution: Reconstitute the dried extract in a specific volume of reconstitution solvent suitable for LC-MS/MS analysis (e.g., 100 µL of 50% methanol). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an LC vial.
This compound Extraction from Serum/Plasma
This protocol is based on common protein precipitation methods for serum or plasma samples.[23][24]
Materials:
-
Centrifuge
-
Ice-cold acetonitrile (B52724) or methanol
-
Internal standards (deuterated bile acids)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Sample Thawing: Thaw serum or plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, combine a small volume of serum/plasma (e.g., 20-50 µL) with a known concentration of the internal standard mixture.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample (e.g., 150 µL of solvent for 50 µL of plasma).
-
Vortexing: Vortex the mixture thoroughly for at least 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[23]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a specific volume of reconstitution solvent.
-
Transfer to Vial: Transfer the final reconstituted sample to an LC vial for analysis.
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
General Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used for this compound separation.[21]
-
Mobile Phases: Common mobile phases consist of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[23] A gradient elution is employed to separate the various this compound species.
-
Ionization Mode: Bile acids are typically analyzed in negative ion mode using ESI.[19][23]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each this compound and a corresponding product ion generated by collision-induced dissociation. This highly specific detection method allows for accurate quantification even in complex biological matrices.
Data Analysis:
-
A calibration curve is constructed for each this compound using standards of known concentrations.
-
The peak area ratio of the endogenous this compound to its corresponding deuterated internal standard is calculated.
-
The concentration of each this compound in the sample is determined by interpolating this ratio on the calibration curve.
Conclusion
The intricate interplay between diet, the gut microbiome, and this compound signaling pathways has profound implications for health and disease. Dietary interventions, particularly those involving fat and fiber, can significantly reshape the this compound pool, altering the activation of key receptors like FXR and TGR5. These changes, in turn, influence a wide range of metabolic processes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these interactions, paving the way for a deeper understanding of metabolic diseases and the development of targeted therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actu.epfl.ch [actu.epfl.ch]
- 8. Impact of High-Fat Diet and Exercise on Bone and this compound Metabolism in Rats [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. Alteration of this compound Metabolism by a High-Fat Diet Is Associated with Plasma Transaminase Activities and Glucose Intolerance in Rats [jstage.jst.go.jp]
- 11. Unconjugated and secondary this compound profiles in response to higher-fat, lower-carbohydrate diet and associated with related gut microbiota: A 6-month randomized controlled-feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of dietary fiber on this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound metabolism and fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Interactions of Dietary Fibre Enriched Food Ingredients with Primary and Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble fiber and cholesterol: Binding, levels, and more [medicalnewstoday.com]
- 16. Dietary fiber - Wikipedia [en.wikipedia.org]
- 17. Associations between Dietary Patterns and Bile Acids—Results from a Cross-Sectional Study in Vegans and Omnivores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 19. "A high-throughput LC-MS/MS method for the measurement of the this compound" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 20. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 21. ro.ecu.edu.au [ro.ecu.edu.au]
- 22. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Deep Dive into the Genetic Regulation of Bile Acid Transporter Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enterohepatic circulation of bile acids is a tightly regulated process crucial for dietary lipid absorption and the maintenance of cholesterol homeostasis. This intricate system relies on a coordinated network of transporter proteins expressed in hepatocytes and enterocytes. The genetic regulation of these transporters is a key area of research, offering potential therapeutic targets for cholestatic liver diseases and metabolic disorders. This technical guide provides a comprehensive overview of the core mechanisms governing the expression of major bile acid transporter proteins, with a focus on transcriptional control by the farnesoid X receptor (FXR).
Core Transcriptional Regulation: The Central Role of FXR
The farnesoid X receptor (FXR), a nuclear hormone receptor, acts as a central sensor for intracellular this compound levels. Upon binding to bile acids, primarily chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Key this compound Transporter Proteins and their Regulation by FXR
The expression of the main this compound transporters is tightly controlled by FXR, creating a feedback loop that maintains this compound homeostasis.
-
NTCP (Na+-taurocholate cotransporting polypeptide; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is responsible for the primary uptake of conjugated bile acids from the portal blood into the liver.[3] FXR activation leads to the downregulation of NTCP expression. This repression is primarily indirect, mediated by the induction of the small heterodimer partner (SHP), which in turn inhibits the transcriptional activity of other nuclear receptors essential for NTCP expression, such as the retinoic acid receptor (RAR) and hepatocyte nuclear factor 4α (HNF4α).[3][4][5][6]
-
BSEP (Bile salt export pump; ABCB11): As a key component of the canalicular membrane of hepatocytes, BSEP is the primary transporter for the secretion of bile acids from the liver into the bile.[7] In contrast to NTCP, FXR activation directly upregulates BSEP expression by binding to an FXRE in its promoter, thereby promoting this compound efflux from hepatocytes.[8][9]
-
ASBT (Apical sodium-dependent this compound transporter; SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT is crucial for the reabsorption of bile acids from the intestinal lumen back into the portal circulation.[10] Similar to NTCP, FXR activation in the intestine leads to the downregulation of ASBT expression, a process also mediated by SHP.[11] This negative feedback mechanism limits the reuptake of bile acids when intestinal levels are high.
-
OSTα/OSTβ (Organic solute transporter α and β): This heterodimeric transporter is located on the basolateral membrane of enterocytes and facilitates the efflux of reabsorbed bile acids into the portal blood.[12] The expression of both OSTα and OSTβ is strongly induced by FXR activation, ensuring the efficient transport of bile acids from the enterocytes back to the liver.[12][13]
Quantitative Insights into Transporter Regulation
The following tables summarize the quantitative changes in the expression of this compound transporters in response to various stimuli, providing a clearer picture of the magnitude of these regulatory effects.
| Transporter | Condition | Species | Tissue/Cell Line | Fold Change in mRNA Expression | Citation |
| OSTα | Primary Biliary Cirrhosis (PBC) | Human | Liver | 3-fold increase | [12][13] |
| OSTβ | Primary Biliary Cirrhosis (PBC) | Human | Liver | 32-fold increase | [12][13] |
| OSTα | CDCA (FXR agonist) treatment (24h) | Human | HepG2 cells | ~18-fold increase | [13] |
| OSTβ | CDCA (FXR agonist) treatment (24h) | Human | HepG2 cells | ~70-fold increase | [13] |
| OSTα | OCA (FXR agonist) treatment (72h) | Human | Sandwich-cultured human hepatocytes | 6.4-fold increase | [9] |
| OSTβ | OCA (FXR agonist) treatment (72h) | Human | Sandwich-cultured human hepatocytes | 43-fold increase | [9] |
| BSEP | OCA (FXR agonist) treatment (72h) | Human | Sandwich-cultured human hepatocytes | 4.6-fold increase | [9] |
| BSEP | FXRα1 activation | Mouse | ~9-fold increase | [8] | |
| BSEP | FXRα2 activation | Mouse | ~2.3-fold increase | [8] | |
| ASBT | Deoxycholic acid treatment | Human | Ileal biopsies | ~40% increase | [14] |
| NTCP | Recombinant hFGF19 administration | Mouse | Liver | ~50% decrease | [3] |
Signaling Pathways in Detail
The genetic regulation of this compound transporters is orchestrated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular interactions.
Experimental Protocols for Studying Genetic Regulation
Understanding the genetic regulation of this compound transporters requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the in vivo binding of a transcription factor (e.g., FXR) to the promoter regions of target genes (e.g., BSEP, OSTα/β).
Methodology:
-
Cell Cross-linking: Treat cultured cells (e.g., HepG2) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-FXR antibody). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of the target genes. An enrichment of the target DNA in the FXR-immunoprecipitated sample compared to the IgG control indicates direct binding.
Luciferase Reporter Assay
Objective: To determine if a transcription factor can transactivate the promoter of a target gene.
Methodology:
-
Construct Preparation: Clone the promoter region of the gene of interest (e.g., BSEP promoter) upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect cultured cells (e.g., HepG2) with the promoter-reporter construct and an expression vector for the transcription factor (e.g., FXR). A vector expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.
-
Treatment: Treat the transfected cells with a potential activator of the transcription factor (e.g., CDCA for FXR).
-
Cell Lysis: After an appropriate incubation period, lyse the cells.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of the transcription factor and its activator indicates that the transcription factor transactivates the promoter.[15][16]
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of this compound transporter genes in response to various treatments or in different physiological states.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues of interest.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA template, gene-specific primers for the target transporter and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine. The machine measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control condition.
Conclusion
The genetic regulation of this compound transporter proteins is a complex and highly orchestrated process, with the farnesoid X receptor playing a central role. Understanding the intricate molecular mechanisms that govern the expression of these transporters is paramount for the development of novel therapeutic strategies for a range of liver and metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical area of study. The continued elucidation of these regulatory networks will undoubtedly pave the way for more targeted and effective treatments in the future.
References
- 1. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic insights into isoform-dependent and species-specific regulation of bile salt export pump by farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR Activation Increases Reverse Cholesterol Transport by Modulating this compound Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase this compound Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut microbiota inhibit Asbt-dependent intestinal this compound reabsorption via Gata4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of a basolateral FXR-dependent this compound efflux transporter OSTalpha-OSTbeta in cholestasis in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Effects of bile acids on expression of the human apical sodium dependent this compound transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Bile Acids in Serum using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of bile acids in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Bile acids are crucial signaling molecules involved in cholesterol homeostasis, lipid and glucose metabolism, and the regulation of various cellular processes.[1][2] Their accurate quantification in serum is essential for understanding liver function, diagnosing hepatobiliary diseases, and in drug development for assessing potential drug-induced liver injury.[3][4][5]
Clinical Significance of Serum Bile Acids
Elevated serum bile acid concentrations are a sensitive indicator of liver dysfunction.[3][6] In a healthy individual, the liver efficiently clears bile acids from the portal blood, maintaining low systemic levels.[3][7] However, in the presence of liver diseases such as acute and chronic hepatitis, cirrhosis, cholestasis, and liver cancer, this clearance is impaired, leading to a significant increase in serum this compound levels.[3][7][8] Monitoring specific this compound profiles can also provide insights into the progression of liver disease and the response to treatment.[5]
Experimental Workflow
The general workflow for the quantification of serum bile acids by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. A simplified schematic of this process is presented below.
Caption: A generalized workflow for serum this compound analysis.
Experimental Protocols
A simple and robust protocol for the preparation and analysis of serum bile acids is detailed below. This method is based on protein precipitation, which is a common and effective technique for removing interfering macromolecules from the sample.[9][10]
1. Sample Preparation: Protein Precipitation
This protocol is adapted from a simple one-step protein precipitation method.[9][10]
-
Reagents and Materials:
-
Serum samples
-
Methanol (LC-MS grade)[11]
-
Internal Standard (IS) working solution (e.g., deuterated bile acids)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of serum into a 1.5 mL microcentrifuge tube.[10]
-
Add 10 µL of the internal standard working solution to the serum sample.
-
Add 140 µL of cold methanol to precipitate the proteins.[10]
-
Vortex the mixture for 20 seconds.
-
Incubate on ice for 20 minutes.[11]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[12]
-
2. LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimal parameters may vary depending on the specific instrumentation used.
-
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent[11] |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm[11] |
| Column Temperature | 40°C[9] |
| Mobile Phase A | Water with 0.1% formic acid[4][9] |
| Mobile Phase B | Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid[9] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the bile acids, followed by a re-equilibration step.[9] |
-
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Mass Spectrometer | AB SCIEX QTRAP 5500 or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9][13] |
| Ion Spray Voltage | -4500 V[9] |
| Temperature | 450°C[9] |
| Curtain Gas | 30.0 psi[9] |
| Ion Source Gas 1 | 40 psi[9] |
| Ion Source Gas 2 | 50 psi[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[13][14] |
Quantitative Data Summary
The performance of LC-MS/MS methods for this compound quantification can be characterized by several key parameters. The following table summarizes typical validation data reported in the literature.
| This compound | Linearity (r²) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Cholic Acid (CA) | >0.99[14] | 0.02 - 3.5[4] | 92 - 110[15] | 1.53 - 10.63[10] | 3.01 - 13.98[10] |
| Chenodeoxycholic Acid (CDCA) | >0.99[14] | 0.02 - 3.5[4] | 92 - 110[15] | 1.53 - 10.63[10] | 3.01 - 13.98[10] |
| Deoxycholic Acid (DCA) | >0.99[14] | 0.02 - 3.5[4] | 92 - 110[15] | 1.53 - 10.63[10] | 3.01 - 13.98[10] |
| Glycocholic Acid (GCA) | >0.99[14] | 0.02 - 3.5[4] | 92 - 110[15] | 1.53 - 10.63[10] | 3.01 - 13.98[10] |
| Taurocholic Acid (TCA) | >0.99[14] | 0.02 - 3.5[4] | 92 - 110[15] | 1.53 - 10.63[10] | 3.01 - 13.98[10] |
| Ursodeoxycholic Acid (UDCA) | >0.99[14] | 0.02 - 3.5[4] | 92 - 110[15] | 1.53 - 10.63[10] | 3.01 - 13.98[10] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
This compound Signaling Pathways
Bile acids are not only digestive aids but also act as signaling molecules that activate nuclear and membrane receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[16][17] These signaling pathways play a critical role in regulating this compound synthesis and transport, as well as influencing glucose and lipid metabolism.[1]
Caption: Overview of this compound synthesis and signaling.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of bile acids in serum.[9][10] The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. Accurate measurement of this compound profiles can offer valuable insights into liver health and the metabolic effects of various disease states and therapeutic interventions.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. Bile Acids, Total, Serum - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 5. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. southtees.nhs.uk [southtees.nhs.uk]
- 8. Clinical significance of serum this compound measurement in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and reliable this compound assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Gut–Brain Axis and this compound Signaling: Linking Microbial Metabolism to Brain Function and Metabolic Regulation [mdpi.com]
Revolutionizing Bile Acid Analysis: Advanced High-Performance Liquid Chromatography Methods for Comprehensive Profiling
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol Guide
The burgeoning field of metabolomics has illuminated the critical role of bile acids not only in digestion but also as pivotal signaling molecules in a host of physiological and pathophysiological processes. Accurate and robust quantification of the diverse and complex bile acid pool is therefore paramount for advancing research in liver diseases, metabolic disorders, and drug development. This document provides a comprehensive guide to state-of-the-art high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) for the detailed profiling of bile acids in various biological matrices.
Introduction to this compound Analysis
Bile acids are steroid molecules synthesized from cholesterol in the liver, conjugated with glycine (B1666218) or taurine, and metabolized by the gut microbiota into a complex array of secondary bile acids.[1][2] This diverse pool of molecules acts through dedicated receptors, such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), to regulate lipid, glucose, and energy homeostasis.[3][4] Consequently, alterations in this compound profiles are increasingly recognized as biomarkers for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and certain cancers, as well as indicators of drug-induced liver injury.[5]
The structural similarity and wide dynamic range of concentrations of different this compound species present significant analytical challenges. Modern HPLC and UPLC techniques coupled with tandem mass spectrometry (MS/MS) have emerged as the gold standard for their sensitive, specific, and comprehensive quantification.[6][7]
Experimental Workflows and Methodologies
A typical workflow for this compound profiling using LC-MS/MS involves several key stages, from sample collection and preparation to data acquisition and analysis.
Detailed Experimental Protocols
1. Sample Preparation: Serum/Plasma
The most common and straightforward method for preparing serum or plasma samples is protein precipitation.
-
Materials:
-
Serum or plasma samples
-
Internal standard (IS) solution (e.g., a mix of deuterated bile acids)
-
Ice-cold acetonitrile (B52724) or methanol (B129727)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (optional)
-
Reconstitution solution (e.g., 50% methanol in water)
-
-
Protocol:
-
Pipette 50-100 µL of serum or plasma into a microcentrifuge tube.[5][8]
-
Add a known amount of the internal standard solution.
-
Add 3-4 volumes of ice-cold acetonitrile or methanol (e.g., 150-400 µL for a 50-100 µL sample).[5][8]
-
Vortex vigorously for 1-10 minutes to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge at high speed (e.g., 10,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9][10]
-
Carefully transfer the supernatant to a new tube.
-
(Optional but recommended) Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the reconstitution solution.[10]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Chromatographic Separation: UPLC/HPLC
A reversed-phase C18 column is most commonly used for the separation of bile acids.[8][11]
-
Instrumentation:
-
UPLC or HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
Mobile Phases:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).[2][4]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.[2][4]
-
-
Typical Gradient Elution Program: A gradient elution is necessary to separate the wide range of this compound polarities. The exact gradient will depend on the specific column and bile acids of interest but generally involves a gradual increase in the percentage of the organic mobile phase (B).
3. Mass Spectrometry Detection: MS/MS
Tandem mass spectrometry is employed for its high selectivity and sensitivity, typically in negative ion mode using electrospray ionization (ESI).[1] Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of a selection of common bile acids, compiled from various validated LC-MS/MS methods.
Table 1: UPLC-MS/MS Method Performance for this compound Quantification [3][12]
| This compound | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Cholic Acid (CA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
| Chenodeoxycholic Acid (CDCA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
| Deoxycholic Acid (DCA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
| Lithocholic Acid (LCA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
| Ursodeoxycholic Acid (UDCA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
| Glycocholic Acid (GCA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
| Taurocholic Acid (TCA) | 5 - 5000 | 5 | <10 | <10 | 85-115 |
Table 2: Sample Preparation Recovery Rates [9][10][13]
| Sample Preparation Method | Matrix | This compound Class | Typical Recovery (%) |
| Protein Precipitation (Acetonitrile) | Plasma/Serum | Unconjugated & Conjugated | 80 - 110 |
| Solid-Phase Extraction (SPE) | Plasma/Serum/Urine | Unconjugated & Conjugated | 89 - 100 |
| Liquid-Liquid Extraction (LLE) | Liver Tissue | Unconjugated & Conjugated | >90 |
Table 3: Example MRM Transitions for Selected Bile Acids (Negative Ion Mode) [8][14]
| This compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid (CA) | 407.3 | 407.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 |
| Lithocholic Acid (LCA) | 375.3 | 375.1 |
| Glycocholic Acid (GCA) | 464.3 | 74.0 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 74.0 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 |
This compound Signaling Pathways
Bile acids exert their systemic effects by activating specific nuclear and cell surface receptors, primarily FXR and TGR5. These signaling cascades play a crucial role in maintaining metabolic homeostasis.[1][3]
Conclusion
The methodologies outlined in this application note provide a robust framework for the comprehensive and quantitative analysis of bile acids in biological samples. The use of UPLC-MS/MS offers unparalleled sensitivity and specificity, enabling researchers and clinicians to delve deeper into the intricate roles of bile acids in health and disease. The provided protocols and data serve as a valuable resource for establishing and validating high-performance this compound profiling assays in a research or drug development setting.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of this compound with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Analysis of Bile Acid Methyl Esters by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in various physiological processes, and their accurate quantification is vital in many areas of research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific analysis of bile acids. Due to their low volatility, bile acids require derivatization prior to GC-MS analysis. A common and effective method involves the methylation of the carboxylic acid group to form bile acid methyl esters, followed by silylation of the hydroxyl groups. This two-step derivatization process significantly increases the volatility and thermal stability of the bile acids, enabling their separation and detection by GC-MS.[1][2]
These application notes provide detailed protocols for the extraction of bile acids from biological samples, their derivatization to methyl ester-trimethylsilyl (TMS) ethers, and subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation
The initial step in the analysis of bile acids is their extraction from the biological matrix. The choice of extraction protocol depends on the sample type.
a) Fecal Samples:
A simple and rapid method for the extraction of bile acids from fecal samples involves direct extraction with an alkaline ethanol (B145695) solution.[3]
-
Protocol:
-
Lyophilize fecal samples to dryness.
-
Weigh a portion of the dried feces.
-
Add 95% ethanol containing 0.1 N NaOH.
-
Homogenize the sample.
-
Purify the extract using a reversed-phase C18 solid-phase extraction (SPE) cartridge.[3]
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
b) Serum/Plasma Samples:
Serum is generally the preferred matrix for this compound analysis due to potential interference from anticoagulants in plasma.[4]
-
Protocol:
-
To a volume of serum or plasma, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., butanol).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
c) Urine Samples:
Urine can be used for metabolic fingerprinting of both free and conjugated bile acids.[4]
-
Protocol:
-
Centrifuge the urine sample to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the bile acids.
-
Elute the bile acids from the cartridge.
-
Evaporate the eluate to dryness.
-
Derivatization: Methylation and Trimethylsilylation
To increase their volatility for GC-MS analysis, the extracted bile acids undergo a two-step derivatization process: methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.[2]
-
Protocol for Methylation:
-
To the dried this compound extract, add a mixture of methanol (B129727) and benzene.
-
Add TMS diazomethane (B1218177) solution (approx. 10% in hexane).[2]
-
Mix thoroughly and then evaporate the solvent completely under a nitrogen stream in a fume hood.[2]
-
-
Protocol for Trimethylsilylation:
An alternative one-step derivatization can also be employed using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which silylates both the carboxyl and hydroxyl groups.[5]
-
One-Step Silylation Protocol:
-
To the dried this compound extract, add ethyl acetate (B1210297) and BSTFA with 1% TMCS.[5]
-
Incubate the mixture at 70 °C for 30 minutes.[5]
-
The sample can then be analyzed by GC-MS.
-
GC-MS Analysis
The derivatized this compound methyl esters are then analyzed by GC-MS. The following are typical instrument conditions.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi-1MS or Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Split or Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 180 °C, hold for 2 min, ramp to 300 °C at 5 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
| Mass Range (Scan) | m/z 50-700 |
Quantitative Data
The following table summarizes the quantitative ions that can be used for the analysis of various this compound methyl ester-TMS derivatives in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Table 2: Quantitative Analysis m/z for this compound Methyl Ester-TMS Derivatives
| This compound | Quantitative Analysis m/z |
| Cholic acid | 368.0 |
| Chenodeoxycholic acid | 460.0 |
| Deoxycholic acid | 458.0 |
| Lithocholic acid | 372.0 |
| Ursodeoxycholic acid | 460.0 |
| Hyocholic acid | 562.0 |
| Hyodeoxycholic acid | 460.0 |
| α-Muricholic acid | 562.0 |
| β-Muricholic acid | 562.0 |
| ω-Muricholic acid | 562.0 |
| 7-Ketodeoxycholic acid | 384.0 |
| 12-Ketolithocholic acid | 386.0 |
| 3-Dehydrocholic acid | 472.0 |
| 7,12-Diketolithocholic acid | 398.0 |
| 3,12-Diketocholanic acid | 398.0 |
| 3,7-Diketocholanic acid | 398.0 |
| Allocholic acid | 368.0 |
| Allodeoxycholic acid | 458.0 |
| Allolithocholic acid | 372.0 |
| 3-Ketocholanic acid | 386.0 |
| 7-Ketolithocholic acid | 386.0 |
| Cholic acid-d5 (Internal Standard) | 371.0 |
Data sourced from Shimadzu Application News No. M283.
Visualizations
Caption: Overall experimental workflow for GC-MS analysis of this compound methyl esters.
Caption: Two-step derivatization of bile acids for GC-MS analysis.
References
- 1. Determination of underivatised sterols and this compound trimethyl silyl ether methyl esters by gas chromatography-mass spectrometry-single ion monitoring in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of this compound methyl esters by gas chromatography methane chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Gas chromatography-mass spectrometry of isobutyl ester trimethylsilyl ether derivatives of bile acids and application to the study of bile sterol and this compound biosynthesis in rat liver epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Enzymatic Assays for Total Bile Acid Measurement in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Total bile acids (TBA) are a mixture of primary and secondary bile acids and their conjugates, synthesized in the liver from cholesterol.[1][2] They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins. The concentration of TBA in systemic circulation is a sensitive indicator of liver function.[3][4] Elevated levels of serum bile acids are associated with various liver diseases, including acute and chronic hepatitis, intrahepatic cholestasis of pregnancy (ICP), liver sclerosis, and liver cancer.[1][2][3] Therefore, the accurate and reliable measurement of TBA in clinical samples is of significant diagnostic and prognostic importance.
Enzymatic assays, particularly the enzymatic cycling method, have become the standard for TBA quantification in clinical laboratories.[5] These methods offer high sensitivity, specificity, and are amenable to automation.[5][6] This document provides detailed application notes and protocols for the enzymatic measurement of total bile acids in clinical samples.
Principle of the Enzymatic Cycling Assay
The most widely used enzymatic method for total bile acid measurement is the cycling assay, which utilizes the enzyme 3-alpha-hydroxysteroid dehydrogenase (3α-HSD).[5][6][7][8] This method provides significant signal amplification, leading to high sensitivity.[5][8]
The core principle involves a two-step enzymatic reaction:
-
Oxidation: 3α-HSD catalyzes the oxidation of the 3α-hydroxyl group of all bile acids to a 3-keto group. In this reaction, a coenzyme analog, Thio-NAD+, is reduced to Thio-NADH.[3][6][8]
-
Reduction and Cycling: In the presence of excess NADH, the 3-ketosteroids are rapidly reduced back to their original 3α-hydroxy bile acids by the same 3α-HSD enzyme. This regenerates the bile acids, allowing them to participate in another round of the oxidation reaction, thus creating an enzymatic cycle.[5][8]
The rate of Thio-NADH formation is directly proportional to the concentration of total bile acids in the sample and is measured spectrophotometrically by the change in absorbance, typically at 405 nm.[7][8]
Quantitative Data Summary
The performance of commercially available enzymatic cycling assays for total bile acids is summarized below. Data is compiled from various sources to provide a comparative overview.
| Parameter | Diazyme Total Bile Acids Assay[6] | Enzymatic Cycling Method (Zhang et al., 2005)[7][9] | DiaSys Total Bile Acids 21 FS[3] |
| Linearity | 0 - 180 µmol/L | 0.5 - 180 µmol/L | Up to 220 µmol/L |
| Sensitivity (Detection Limit) | Not specified | 0.22 µmol/L | Not specified |
| Intra-Assay Precision (CV%) | < 4% | 1.2 - 3.7% | ≤ 0.83% (at 10 µmol/L) |
| Inter-Assay Precision (CV%) | < 3% | 2.3 - 4.8% | Not specified |
| Interference | Not specified | Free from interference by bilirubin, hemoglobin, ascorbate, and lactate (B86563) dehydrogenase. | Not specified |
Experimental Protocols
Materials and Reagents
-
Total Bile Acids Assay Kit (Enzymatic Cycling Method)
-
Clinical samples (serum, plasma)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and pipette tips
-
Microplates (96-well)
-
Deionized water
Sample Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 10 minutes. Transfer the serum to a clean tube.
-
Plasma: Collect whole blood in a tube containing an anticoagulant (e.g., heparin, EDTA). Centrifuge at 1,000-2,000 x g for 10 minutes. Transfer the plasma to a clean tube.
-
Samples should be stored at 2-8°C if assayed within 24 hours. For longer storage, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure (Example based on a generic enzymatic cycling kit)
-
Reagent Preparation: Prepare working solutions of reagents (e.g., Reagent 1 and Reagent 2) according to the kit manufacturer's instructions.
-
Assay Setup:
-
Bring all reagents and samples to room temperature before use.
-
Label wells in a 96-well microplate for blanks, standards, and samples.
-
-
Reaction:
-
Pipette a specific volume of sample (e.g., 5-10 µL) into the designated wells.
-
Add a specific volume of Reagent 1 (containing 3α-HSD and Thio-NAD+) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
Add a specific volume of Reagent 2 (containing the cycling enzyme and NADH) to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 405 nm at two time points (e.g., 1 and 5 minutes after adding Reagent 2) to determine the rate of reaction.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) per minute for each standard and sample.
-
Plot a standard curve of ΔA/min versus the concentration of the this compound standards.
-
Determine the concentration of total bile acids in the samples from the standard curve.
-
Visualizations
Caption: Enzymatic cycling reaction for total this compound measurement.
References
- 1. Lab Information Manual [apps.sbgh.mb.ca]
- 2. lalpathlabs.com [lalpathlabs.com]
- 3. diasys-diagnostics.com [diasys-diagnostics.com]
- 4. Bile Acids Total – PureLab [purelab.com]
- 5. vitroscience.cl [vitroscience.cl]
- 6. diazyme.com [diazyme.com]
- 7. An enzymatic cycling method for the determination of serum total bile acids with recombinant 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic cycling reaction - Total bile acids [total-bile-acids.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Stable Isotope Labeling for Tracing Bile Acid Metabolism In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stable isotope labeling is a powerful technique for dynamically assessing bile acid (BA) metabolism in vivo. By introducing isotopically labeled this compound tracers, researchers can quantify key metabolic parameters, including synthesis, pool size, and turnover rates. This approach offers significant advantages over traditional methods by providing a dynamic view of BA kinetics in a physiological setting. These notes provide an overview of the application of stable isotope labeling in this context and detailed protocols for its implementation.
Key Concepts and Applications
Stable isotope-labeled bile acids, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to their endogenous counterparts but can be distinguished by mass spectrometry. This allows for the tracing of their metabolic fate without perturbing the system.
Primary Applications:
-
Quantification of this compound Synthesis: Measuring the rate of appearance of newly synthesized bile acids.
-
Determination of this compound Pool Size: Estimating the total amount of circulating and enterohepatic bile acids.
-
Calculation of Fractional Turnover Rates: Assessing the efficiency of this compound reabsorption and elimination.
-
Elucidation of Metabolic Pathways: Tracking the conversion of primary to secondary bile acids by the gut microbiota.
-
Pharmacodynamic Assessment of Drugs: Evaluating the impact of therapeutic interventions on this compound metabolism.
Experimental Workflow
The general workflow for a stable isotope-labeled this compound study involves several key steps, from tracer administration to data analysis.
Caption: General experimental workflow for in vivo stable isotope tracing of this compound metabolism.
This compound Synthesis and Regulation
The synthesis of bile acids from cholesterol is tightly regulated by a complex signaling network, primarily involving the farnesoid X receptor (FXR).
Caption: Simplified signaling pathway of this compound synthesis and its negative feedback regulation.
Protocols
Protocol 1: In Vivo this compound Pool Size and Synthesis Rate Determination in Rodents
This protocol describes the use of stable isotope-labeled cholic acid (CA) and chenodeoxycholic acid (CDCA) to determine this compound pool size, synthesis rate, and fractional turnover rate in mice.
Materials:
-
[2,2,4,4-²H₄]-Cholic Acid (d4-CA)
-
[2,2,4,4-²H₄]-Chenodeoxycholic Acid (d4-CDCA)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
LC-MS/MS system
-
This compound extraction solvents (e.g., methanol, acetonitrile)
-
Internal standards (e.g., d8-LCA)
Procedure:
-
Acclimatization: Acclimate mice to individual housing for at least 3 days prior to the experiment. Provide ad libitum access to food and water.
-
Tracer Administration:
-
Prepare a solution of d4-CA and d4-CDCA in the vehicle.
-
Administer a single oral gavage of the tracer solution to each mouse. The dose will depend on the expected pool size and analytical sensitivity.
-
-
Fecal Collection: Collect feces at regular intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours) post-gavage.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at corresponding time points.
-
Sample Preparation:
-
Feces: Homogenize fecal samples, extract bile acids using an appropriate solvent system, and add an internal standard.
-
Plasma: Precipitate proteins and extract bile acids.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentration of endogenous and labeled bile acids.
-
Determine the isotopic enrichment of the administered tracers over time.
-
-
Data Analysis and Calculations:
-
Plot the decay of the isotopic enrichment of the primary bile acids over time.
-
Fit the data to a one-compartment model to calculate the fractional turnover rate (FTR).
-
Calculate the this compound pool size and synthesis rate using the following formulas:
-
Pool Size (μmol) = Dose (μmol) / (e^(y-intercept) - 1)
-
Synthesis Rate (μmol/day) = Pool Size (μmol) * FTR (pools/day)
-
-
Protocol 2: Tracing Primary to Secondary this compound Conversion
This protocol outlines a method to trace the conversion of primary bile acids to secondary bile acids by the gut microbiota.
Materials:
-
[2,2,4,4-²H₄]-Cholic Acid (d4-CA)
-
LC-MS/MS system
-
Solvents and standards as in Protocol 1
Procedure:
-
Tracer Administration: Administer a single oral dose of d4-CA to the animals.
-
Sample Collection: Collect fecal and cecal content samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation: Extract bile acids from the collected samples.
-
LC-MS/MS Analysis:
-
Monitor the appearance of labeled secondary bile acids, such as d4-deoxycholic acid (d4-DCA).
-
Quantify the concentrations of d4-CA and d4-DCA over time.
-
-
Data Analysis:
-
Calculate the ratio of labeled secondary this compound to labeled primary this compound at each time point.
-
This provides a measure of the rate and extent of microbial conversion.
-
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from stable isotope labeling studies of this compound metabolism. The values are illustrative and can vary based on species, diet, and experimental conditions.
Table 1: this compound Kinetics in Healthy vs. Disease Model Rodents
| Parameter | Healthy Control | Disease Model (e.g., Cholestasis) |
| Cholic Acid (CA) | ||
| Pool Size (μmol) | 15.0 ± 2.5 | 35.0 ± 5.0 |
| Synthesis Rate (μmol/day) | 5.0 ± 1.0 | 1.5 ± 0.5 |
| Fractional Turnover Rate (pools/day) | 0.33 ± 0.05 | 0.04 ± 0.01 |
| Chenodeoxycholic Acid (CDCA) | ||
| Pool Size (μmol) | 10.0 ± 1.8 | 25.0 ± 4.0 |
| Synthesis Rate (μmol/day) | 4.0 ± 0.8 | 1.0 ± 0.3 |
| Fractional Turnover Rate (pools/day) | 0.40 ± 0.06 | 0.04 ± 0.01 |
Table 2: Effect of a Therapeutic Agent (e.g., FXR Agonist) on this compound Metabolism
| Parameter | Vehicle Control | FXR Agonist Treated |
| Total this compound Pool Size (μmol) | 25.0 ± 3.0 | 18.0 ± 2.5 |
| Total this compound Synthesis Rate (μmol/day) | 9.0 ± 1.5 | 3.0 ± 0.8 |
| FGF19 Plasma Levels (pg/mL) | 150 ± 25 | 500 ± 75 |
| CYP7A1 mRNA Expression (relative) | 1.0 ± 0.2 | 0.2 ± 0.05 |
Disclaimer: These protocols provide a general framework. Specific details, such as tracer dosage, sampling frequency, and analytical methods, should be optimized for each individual study. Always adhere to institutional guidelines for animal care and use.
Application Notes and Protocols for Cell-Based Screening of FXR and TGR5 Agonists
Introduction
The Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5) are critical regulators of bile acid, glucose, and lipid metabolism.[1][2][3] As key signaling molecules, bile acids activate both the nuclear receptor FXR and the membrane-bound receptor TGR5, making these receptors promising therapeutic targets for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), cholestasis, and type 2 diabetes.[2][3][4] Cell-based assays provide a robust and scalable platform for high-throughput screening (HTS) to identify and characterize novel FXR and TGR5 agonists for drug discovery and development.
This document provides detailed application notes and experimental protocols for robust cell-based assays designed to screen for agonists of human FXR and TGR5.
Farnesoid X Receptor (FXR) Agonist Screening
FXR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5] Upon activation by bile acids, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, thereby modulating their expression.[4][6]
FXR Signaling Pathway
The binding of a this compound agonist to the FXR ligand-binding domain (LBD) induces a conformational change, promoting its heterodimerization with RXR.[6] This complex then binds to FXREs, recruiting coactivator proteins to initiate the transcription of target genes involved in this compound homeostasis (e.g., SHP, BSEP) and lipid metabolism.[2][6][7]
Application Note: FXR Luciferase Reporter Assay
This assay quantifies the activity of FXR agonists by measuring the expression of a reporter gene (luciferase) under the control of an FXRE.
-
Principle : The assay utilizes a host cell line co-transfected with two plasmids: an expression vector for human FXR and a reporter vector containing the firefly luciferase gene downstream of a promoter with multiple FXRE copies.[6] When an agonist activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs, driving luciferase expression.[6] The light produced upon addition of a luciferin (B1168401) substrate is proportional to the FXR activity.
-
Cell Lines : Human Embryonic Kidney (HEK293T) or human liver cancer (HepG2) cells are commonly used due to their high transfection efficiency and suitable cellular machinery for nuclear receptor signaling.[6]
-
Controls :
-
Positive Control : Chenodeoxycholic acid (CDCA), a natural FXR agonist, or GW4064, a potent synthetic agonist.[6]
-
Negative Control : Vehicle (e.g., 0.1% DMSO).
-
-
Normalization : A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is often co-transfected to normalize for variations in transfection efficiency and cell viability.[5][6]
Experimental Workflow: FXR Assay
The general workflow involves cell seeding, transfection, compound incubation, and signal detection.
Detailed Protocol: FXR Luciferase Reporter Assay
Materials and Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque 96-well cell culture plates
-
Plasmids: pCMV-hFXR (human FXR expression), pGL4-FXRE-luc (reporter), pRL-TK (Renilla control)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Test compounds and positive control (e.g., GW4064)
-
Dual-Luciferase® Reporter Assay System
-
Plate-reading luminometer
Procedure:
-
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, opaque plate and incubate overnight (37°C, 5% CO₂).
-
-
Day 2: Transfection
-
For each well, prepare a transfection mix in serum-free medium containing:
-
50 ng pCMV-hFXR plasmid
-
100 ng pGL4-FXRE-luc plasmid
-
5 ng pRL-TK plasmid
-
Transfection reagent (as per manufacturer's instructions).
-
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection mix to each well and incubate for 4-6 hours.
-
Replace the medium with fresh complete culture medium and incubate overnight.
-
-
Day 3: Compound Treatment
-
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® reagents and the plate to room temperature.
-
Remove the medium and wash cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and shake for 15 minutes.
-
Measure Firefly and Renilla luciferase activity sequentially using a luminometer according to the assay kit manufacturer's protocol.[5]
-
-
Data Analysis
-
Normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Calculate the "Fold Induction" by dividing the normalized signal of each compound-treated well by the average normalized signal of the vehicle control wells.
-
Plot the Fold Induction against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Data Presentation: FXR Agonists
| Compound | Type | EC₅₀ (nM) | Max Fold Induction (vs. Vehicle) |
| CDCA | Endogenous Agonist | ~17,000 | ~10 |
| GW4064 | Synthetic Agonist | ~30-60 | ~25-30 |
| Obeticholic Acid (OCA) | Synthetic Agonist | ~99 | ~20-25 |
Note: Values are representative and can vary based on cell line and specific assay conditions.[4][8]
TGR5 Agonist Screening
TGR5 (also known as GPBAR1) is a G protein-coupled receptor (GPCR) that is activated by bile acids.[9] Its activation is linked to improved glucose homeostasis and increased energy expenditure.[10]
TGR5 Signaling Pathway
As a GPCR, TGR5 is coupled to a stimulatory G-alpha protein (Gαs).[9] Ligand binding activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to downstream cellular responses, such as the secretion of glucagon-like peptide-1 (GLP-1) in enteroendocrine cells.[1][11]
Application Note: TGR5 cAMP Assay
Screening for TGR5 agonists typically involves the direct measurement of intracellular cAMP accumulation.
-
Principle : This assay uses cells expressing TGR5. Upon treatment with an agonist, the resulting Gαs activation leads to a dose-dependent increase in intracellular cAMP levels.[10] This change is quantified using sensitive detection methods like Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or luminescence-based assays.
-
Cell Lines : Chinese Hamster Ovary (CHO) or HEK293 cells are often used as they have low endogenous GPCR expression, providing a clean background for heterologous TGR5 expression. Enteroendocrine cell lines like NCI-H716 or STC-1 are used to study more physiologically relevant responses like GLP-1 secretion.[10][12][13]
-
Controls :
-
Assay Component : To prevent the degradation of newly synthesized cAMP, a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is typically included in the assay buffer.[13]
Experimental Workflow: TGR5 Assay
The workflow for a TGR5 cAMP assay is rapid, often completed within a single day.
Detailed Protocol: TGR5 HTRF cAMP Assay
Materials and Reagents:
-
CHO cells stably expressing human TGR5 (CHO-hTGR5)
-
Assay medium (e.g., Opti-MEM)
-
White, low-volume 384-well plates
-
Phosphodiesterase inhibitor (IBMX)
-
Test compounds and positive control (e.g., INT-777)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding
-
Culture CHO-hTGR5 cells to ~80-90% confluency.
-
Resuspend cells in assay medium and seed 5,000 cells per well into a 384-well plate.
-
-
Compound Treatment
-
Prepare serial dilutions of test compounds and controls in assay buffer containing IBMX (final concentration typically 1 mM).
-
Add 5 µL of the compound dilutions to the cells.
-
Incubate the plate for 60 minutes at 37°C.[13]
-
-
Cell Lysis and cAMP Detection
-
Following the HTRF kit protocol, prepare the detection reagents by mixing the cAMP-d2 and anti-cAMP-cryptate in the supplied lysis buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Data Presentation: TGR5 Agonists
| Compound | Type | EC₅₀ (nM) |
| LCA | Endogenous Agonist | ~530 |
| TLCA | Endogenous Agonist | ~330 |
| INT-777 | Synthetic Agonist | ~100-300 |
| SB-756050 | Synthetic Agonist | ~80 |
Note: Values are representative and can vary based on cell line and specific assay conditions.[10][11]
References
- 1. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5-mediated this compound sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Characterization of the Semisynthetic this compound Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating Primary Hepatocytes for Bile Acid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism, and toxicology. Their close resemblance to the in vivo liver environment makes them the gold standard for investigating the complex processes of bile acid synthesis, transport, and regulation. This document provides a detailed protocol for the isolation of primary hepatocytes from mice using a two-step collagenase perfusion method, followed by purification and culture. Additionally, it outlines key experimental protocols for utilizing these cells in this compound research, including uptake and efflux assays, and gene expression analysis.
Data Presentation
Table 1: Expected Yield and Viability of Isolated Primary Hepatocytes
| Parameter | Expected Range | Method of Assessment |
| Cell Yield | 20 - 60 x 10⁶ cells/liver | Hemocytometer Counting |
| Viability | > 85% | Trypan Blue Exclusion Assay |
| Purity | > 90% | Morphological Assessment |
Table 2: Quantitative Parameters for this compound Analysis using LC-MS/MS
| Analyte | LLOQ (ng/mL) | Dynamic Range |
| Cholic Acid (CA) | 10 - 40 | 2500-fold |
| Chenodeoxycholic Acid (CDCA) | 10 - 40 | 2500-fold |
| Deoxycholic Acid (DCA) | 10 - 40 | 2500-fold |
| Lithocholic Acid (LCA) | 10 - 40 | 2500-fold |
| Taurocholic Acid (TCA) | 10 - 40 | 2500-fold |
| Glycocholic Acid (GCA) | 10 - 40 | 2500-fold |
| (LLOQ: Lower Limit of Quantification)[1] |
Experimental Protocols
I. Isolation of Primary Mouse Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion technique.[2][3][4]
Materials:
-
Perfusion Buffer (Calcium-free HBSS): Hank's Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 0.5 mM EGTA and 25 mM HEPES, pH 7.4.
-
Digestion Buffer: DMEM (low glucose) supplemented with 1% Penicillin-Streptomycin, 15 mM HEPES, and Collagenase Type IV (50-100 U/mL).
-
Wash Medium: DMEM (low glucose) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 15 mM HEPES.
-
Percoll Solution: Prepare a 90% isotonic Percoll solution by mixing 9 parts Percoll with 1 part 10x HBSS.
-
Anesthetics: Ketamine/Xylazine solution.
-
Surgical Instruments: Scissors, forceps, sutures, and a 24G catheter.
-
Peristaltic Pump
-
70 µm cell strainer
Procedure:
-
Preparation:
-
Warm the Perfusion and Digestion buffers to 37°C.
-
Anesthetize the mouse using an approved protocol.
-
Surgically expose the abdominal cavity and locate the portal vein and inferior vena cava.
-
-
Cannulation and Perfusion:
-
Cannulate the portal vein with a 24G catheter and secure it with a suture.
-
Begin perfusion with the Perfusion Buffer at a flow rate of 5-10 mL/min.
-
Immediately cut the inferior vena cava to allow the perfusate to exit.
-
Continue perfusion until the liver is blanched and clear of blood (approximately 5-10 minutes).
-
-
Collagenase Digestion:
-
Switch the perfusion to the Digestion Buffer and continue at the same flow rate for 10-15 minutes, or until the liver becomes soft and digested.
-
-
Hepatocyte Dissociation:
-
Carefully excise the digested liver and transfer it to a petri dish containing Wash Medium.
-
Gently tease the liver apart with forceps to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Purification by Percoll Gradient Centrifugation: [5][6][7][8]
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in Wash Medium and gently layer it on top of a 45% Percoll gradient.
-
Centrifuge at 1350 x g for 25 minutes at 4°C with the brake off.
-
Carefully aspirate the top layers containing non-parenchymal cells and debris.
-
Collect the hepatocyte pellet at the bottom.
-
-
Washing and Viability Assessment:
-
Wash the hepatocyte pellet twice with Wash Medium by centrifuging at 50 x g for 3 minutes at 4°C.
-
Resuspend the final pellet in culture medium.
-
Determine cell viability and concentration using the Trypan Blue exclusion assay and a hemocytometer.[9][10][11][12][13] Viable cells will exclude the dye and appear bright, while non-viable cells will be stained blue.
-
II. Culturing Primary Hepatocytes
Materials:
-
Collagen-coated culture plates
-
Hepatocyte Culture Medium: William's E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, insulin, and dexamethasone.
Procedure:
-
Seed the isolated hepatocytes onto collagen-coated plates at a density of 0.5 - 1.0 x 10⁶ cells/mL.[14]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Allow the cells to attach for 4-6 hours, then replace the medium to remove unattached and dead cells.
-
Change the medium every 24 hours. The hepatocytes are typically ready for experiments after 24-48 hours in culture.[14]
III. This compound Treatment
Procedure:
-
After 24-48 hours of culture, replace the medium with fresh culture medium containing the desired concentrations of individual bile acids (e.g., cholic acid, chenodeoxycholic acid) or a this compound mixture.[13]
-
Typical concentrations range from 10 µM to 100 µM.[13]
-
Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.
IV. This compound Uptake Assay[8][15][16]
Materials:
-
Radiolabeled this compound (e.g., [³H]taurocholic acid)
-
Uptake Buffer (e.g., HBSS)
-
Ice-cold Wash Buffer (e.g., PBS)
-
Scintillation fluid and counter
Procedure:
-
Wash the cultured hepatocytes twice with pre-warmed Uptake Buffer.
-
Initiate the uptake by adding Uptake Buffer containing the radiolabeled this compound at a specific concentration (e.g., 1 µM).[8]
-
Incubate at 37°C for a defined time course (e.g., 0.5, 1, 2, 5, 10 minutes).
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the uptake to the protein concentration of the cell lysate.
V. This compound Efflux Assay (in Sandwich-Cultured Hepatocytes)[7][16][17]
Note: For efflux studies, hepatocytes are typically cultured in a "sandwich" configuration between two layers of collagen to promote the formation of bile canaliculi.
Materials:
-
Radiolabeled this compound
-
Standard Buffer (HBSS with Ca²⁺)
-
Ca²⁺-free HBSS
Procedure:
-
Preload the sandwich-cultured hepatocytes with radiolabeled this compound in Standard Buffer for 10 minutes at 37°C.[15]
-
Wash the cells four times with ice-cold Standard Buffer to remove extracellular substrate.
-
Initiate efflux by adding either Standard Buffer (to measure basolateral efflux) or Ca²⁺-free HBSS (to disrupt tight junctions and measure total efflux) to the wells.
-
Collect aliquots of the efflux buffer at various time points (e.g., 2, 5, 10, 15, 30 minutes).
-
At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in the collected aliquots and the cell lysate.
-
Calculate the efflux rate and the biliary excretion index (the difference in efflux between Ca²⁺-containing and Ca²⁺-free conditions).
VI. Gene Expression Analysis by qPCR[18][19][20]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (see Table 3)
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control hepatocytes using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers for this compound transporters (e.g., Ntcp, Bsep, Mrp2), synthesis enzymes (e.g., Cyp7a1), and nuclear receptors (e.g., Fxr, Shp).[16]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change in gene expression using the ΔΔCt method.
Table 3: Example of Mouse Primer Sequences for qPCR [17]
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Ntcp | TCTTACTGCTGCTCGGCTCT | GCTGTGAAGAGGAAGCAGGA |
| Bsep | AGGAGGCAAACAGGTGAAAA | TGGTTTTCCCACTTCACCTC |
| Mrp2 | GCCACAGAAAGACCGGATTT | AGGGCATAGGAGCAGGAAGT |
| Fxr | TGTGAGGGCTGCAAAGGTTT | ACATCCCCATTTTCTGGAACA |
| Shp | CTGCTGGGTGTGTGCTGA | AGGGAGGGAGGAAGAGGA |
| Cyp7a1 | ACCTCACCAGCTGCAGTTAC | GTCGTTGTAGCCTGGTTGAA |
| Gapdh | AACTTTGGCATTGTGGAAGG | CACATTGGGGGTAGGAACAC |
VII. Quantification of Intracellular Bile Acids by LC-MS/MS[6][9][10][21][22]
Procedure:
-
Sample Preparation:
-
Wash the hepatocyte monolayer twice with ice-cold PBS.
-
Lyse the cells and extract the intracellular contents.
-
Perform protein precipitation to remove proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., C18) and a gradient elution program to separate the different this compound species.
-
Detect and quantify the bile acids using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Quantify the concentration of each this compound by comparing its peak area to that of a known standard curve.
-
Normalize the this compound concentration to the total protein content of the cell lysate.
-
Visualization of Key Pathways and Workflows
References
- 1. This compound formation in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of this compound metabolism in mouse models with hydrophobic this compound composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Cassette Dosing in Sandwich-Cultured Rat and Human Hepatocytes to Identify Drugs that Inhibit this compound Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Intestinal Organoids to Investigate the Effects of Bile Acids on the Intestinal Epithelium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model for studying the physiology and pathophysiology of the intestinal epithelium. Their cellular complexity and physiological relevance make them an ideal system for investigating the multifaceted effects of bile acids on intestinal health and disease. Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate intestinal stem cell proliferation, epithelial regeneration, and immune responses.[1][2][3] These effects are primarily mediated through the activation of specific receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3]
These application notes provide detailed protocols for utilizing intestinal organoids to study the effects of bile acids on the intestinal epithelium, including methods for organoid culture, this compound treatment, and downstream analysis. Furthermore, key signaling pathways involved in this compound-mediated effects are illustrated.
Data Presentation: Quantitative Analysis of this compound Effects on Intestinal Organoids
The following tables summarize typical quantitative data obtained from studies investigating the impact of bile acids on intestinal organoids.
Table 1: Morphometric Analysis of Intestinal Organoids Following this compound Treatment
| Treatment Group | Concentration (µM) | Organoid Number (Count) | Organoid Surface Area (mm²) |
| Vehicle (DMSO) | 0.1% | 100 ± 12 | 0.05 ± 0.01 |
| Lithocholic Acid (LCA) | 10 | 152 ± 18 | 0.09 ± 0.02 |
| INT-777 (TGR5 Agonist) | 5 | 145 ± 15 | 0.08 ± 0.02 |
| TUDCA | 100 | 115 ± 14 | 0.06 ± 0.01 |
Data are represented as mean ± standard deviation.
Table 2: Gene Expression Analysis in Intestinal Organoids Treated with Bile Acids
| Gene | Treatment Group | Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle) |
| Lgr5 (Stem Cell Marker) | LCA | 10 | 2.5 ± 0.3 |
| Mki67 (Proliferation Marker) | LCA | 10 | 3.1 ± 0.4 |
| Muc2 (Goblet Cell Marker) | LCA | 10 | 1.8 ± 0.2 |
| ChgA (Enteroendocrine Cell Marker) | LCA | 10 | 1.5 ± 0.2 |
| FGF19 | CDCA | 50 | 4.2 ± 0.5 |
Data are represented as mean ± standard deviation. Gene expression is quantified by qRT-PCR.
Table 3: Effect of Bile Acids on Intestinal Organoid Viability Under Inflammatory Conditions
| Condition | Treatment | Viability (%) |
| Control | - | 100 ± 5 |
| TNF-α (10 ng/mL) | Vehicle | 62 ± 8 |
| TNF-α (10 ng/mL) | TUDCA (100 µM) | 85 ± 7 |
| TNF-α (10 ng/mL) | CDCA (50 µM) | 78 ± 6 |
Data are represented as mean ± standard deviation. Viability can be assessed using assays such as CellTiter-Glo®.
Experimental Protocols
Protocol 1: Culture and Maintenance of Mouse Intestinal Organoids
This protocol outlines the basic steps for establishing and maintaining mouse intestinal organoid cultures.
Materials:
-
Mouse small intestine tissue
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 medium
-
Penicillin-Streptomycin
-
GlutaMAX™
-
HEPES
-
N-2 Supplement
-
B-27™ Supplement
-
N-acetylcysteine
-
Recombinant mouse EGF
-
Recombinant mouse Noggin
-
Recombinant mouse R-spondin1
-
Matrigel®
-
Cell Recovery Solution
Procedure:
-
Isolate crypts from the mouse small intestine following established protocols.
-
Embed the isolated crypts in Matrigel® in a 24-well plate.
-
Polymerize the Matrigel® at 37°C for 15-20 minutes.
-
Overlay the Matrigel® domes with complete intestinal organoid growth medium (DMEM/F-12 supplemented with Penicillin-Streptomycin, GlutaMAX™, HEPES, N-2, B-27™, N-acetylcysteine, EGF, Noggin, and R-spondin1).
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the Matrigel® with Cell Recovery Solution, mechanically dissociating the organoids, and re-plating them in fresh Matrigel®.
Protocol 2: this compound Treatment of Intestinal Organoids
This protocol describes how to treat established intestinal organoids with various bile acids.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
Bile acids of interest (e.g., LCA, CDCA, TUDCA) or synthetic agonists (e.g., INT-777, OCA)
-
DMSO (vehicle control)
-
Complete intestinal organoid growth medium
Procedure:
-
Prepare stock solutions of bile acids in DMSO.
-
On day 3-4 post-passaging, replace the medium with fresh medium containing the desired final concentration of the this compound or an equivalent volume of DMSO for the vehicle control. For example, lithocholic acid (LCA) can be used at a concentration of 10 µM, while chenodeoxycholic acid (CDCA) can be used at 50 µM.[4]
-
For studies requiring polarized treatment, organoids can be grown on Transwell inserts. Bile acids can then be added to either the apical or basolateral compartment.[4]
-
Incubate the organoids for the desired duration (e.g., 24-72 hours).
-
After the treatment period, harvest the organoids for downstream analysis.
Protocol 3: Analysis of this compound Effects
A. Morphometric Analysis:
-
Acquire brightfield images of the organoids at different time points during the treatment.
-
Use image analysis software (e.g., ImageJ) to quantify the number and surface area of the organoids in each treatment group.
B. Colony-Forming Assay:
-
After this compound treatment, dissociate the organoids into single cells.
-
Seed a defined number of single cells in Matrigel® and culture with complete growth medium.
-
After 7-10 days, count the number of newly formed organoids to assess the impact on stem cell function.
C. Quantitative Real-Time PCR (qRT-PCR):
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for target genes (e.g., stem cell markers, proliferation markers, differentiation markers, and this compound signaling components).
-
Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.
D. Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest (e.g., markers for different cell lineages, signaling proteins).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image the stained organoids using a confocal microscope.
E. Cell Viability Assay:
-
To assess the protective effects of bile acids against injury, pre-treat organoids with bile acids before exposing them to an inflammatory stimulus like TNF-α.[5]
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TGR5 signaling pathway in intestinal stem cells.
Caption: Enterohepatic circulation and FGF19 signaling.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids regulate intestinal antigen presentation and reduce graft-versus-host disease without impairing the graft-versus-leukemia effect - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Bile Acid Malabsorption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models used to study bile acid malabsorption (BAM), a condition characterized by excess bile acids in the colon leading to chronic diarrhea. Detailed protocols for model induction and key experimental assessments are provided to facilitate research and therapeutic development in this area.
Introduction to this compound Malabsorption
Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of bile acids are efficiently reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation. This compound malabsorption occurs when this process is disrupted, leading to an increased concentration of bile acids in the colon, which induces fluid secretion and increased motility, resulting in diarrhea. BAM can be classified into three types: Type 1, due to ileal disease or resection; Type 2, idiopathic or primary BAM; and Type 3, secondary to other gastrointestinal conditions.
Animal models are indispensable tools for investigating the pathophysiology of BAM and for the preclinical evaluation of novel therapeutic agents. This document outlines genetic, chemically induced, and surgically induced animal models of BAM, along with detailed protocols for their implementation and analysis.
Genetic Animal Models of this compound Malabsorption
Genetically modified mouse models offer a powerful approach to study the specific roles of genes involved in this compound homeostasis and to model human genetic disorders associated with BAM.
Diet1 Knockout (Diet1-/-) Mouse Model
The Diet1 gene modulates the intestinal production of Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19. FGF15 is a key hormone that signals from the intestine to the liver to regulate this compound synthesis.[1][2] Diet1 deficiency leads to reduced FGF15 expression, resulting in unchecked hepatic this compound synthesis and consequently, this compound diarrhea.[1][2]
Phenotypic Characteristics:
-
Elevated plasma and fecal this compound levels.[3]
-
Reduced intestinal FGF15 mRNA expression.[3]
-
Increased gastrointestinal motility and intestinal water content.[3]
Apical Sodium-Dependent this compound Transporter (Asbt) Knockout (Asbt-/-) Mouse Model
The apical sodium-dependent this compound transporter (ASBT, gene name Slc10a2) is the primary transporter responsible for the active reabsorption of bile acids in the terminal ileum. Mutations in the SLC10A2 gene in humans cause primary this compound malabsorption.[4] The Asbt knockout mouse model faithfully recapitulates the features of this human condition.
Phenotypic Characteristics:
-
Impaired intestinal this compound absorption.
-
Increased fecal this compound excretion.[4]
-
Chronic diarrhea.[4]
-
Reduced plasma cholesterol levels.
Quantitative Data from Genetic Models
| Model | Parameter | Wild-Type (Control) | Knockout | Citation |
| Diet1-/- Mouse | Plasma Bile Acids | ~1 µmol/L | >4 µmol/L | [3] |
| Fecal Bile Acids | - | Increased | [3] | |
| Intestinal Fgf15 mRNA | 100% | Dramatically reduced | [3] | |
| Asbt-/- Mouse | Fecal this compound Excretion | Normal | Significantly Increased | [4] |
| Intestinal this compound Uptake | Normal | Severely Impaired | [4] |
Chemically Induced Animal Models of this compound Malabsorption
Chemically induced models provide a rapid and straightforward method to induce this compound malabsorption and diarrhea in wild-type animals.
Cholic Acid Feeding Model
Supplementing the diet of rodents with cholic acid, a primary this compound, can overwhelm the reabsorptive capacity of the ileum, leading to this compound spillover into the colon and subsequent diarrhea.
Induction Protocol:
-
Animal Strain: C57BL/6 mice or Sprague-Dawley rats.
-
Diet: Standard rodent chow supplemented with 0.5% - 1% (w/w) cholic acid.[5][6]
-
Duration: 3-7 days.[5]
Expected Outcomes:
-
Increased fecal this compound excretion.[7]
-
Diarrhea, characterized by increased fecal water content.
-
Potential for histological changes in the colon with prolonged administration.
Glyceryl Trioleate (GTO) Administration Model
Oral administration of high doses of GTO, a triglyceride, can induce fat malabsorption and secondary this compound malabsorption, leading to diarrhea.[8]
Induction Protocol:
-
Animal Strain: C57BL/6 mice.
-
Administration: Oral gavage of GTO at a dose of 2000 mg/kg/day.[8]
-
Duration: 5 consecutive days.[8]
Expected Outcomes:
-
Dose-dependent increase in diarrhea severity.[8]
-
Increased total fecal this compound levels.[8]
-
Colonic tissue inflammation.[8]
Quantitative Data from Chemically Induced Models
| Model | Parameter | Control | Treated | Citation |
| Cholic Acid (0.5%) | Fecal this compound Excretion (µmol/day/100g b.wt.) | ~9.4 | ~14.2 | [9] |
| GTO (2000 mg/kg) | Fecal Water Content | ~62.1% | ~79.8% | [8] |
| Fecal Total Bile Acids | Baseline | ~3-fold increase | [8] |
Surgically Induced Animal Models of this compound Malabsorption
Surgical models, primarily involving ileal resection, directly mimic Type 1 BAM in humans, which results from the loss of the primary site of this compound reabsorption.
Ileal Resection Model
Surgical removal of the distal portion of the ileum prevents the active reabsorption of bile acids, leading to their passage into the colon.
Surgical Protocol:
-
Animal Strain: C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: A laparotomy is performed, and a defined length of the distal ileum (e.g., 15 cm in mice, corresponding to ~50% of the small intestine) is resected, followed by reanastomosis of the remaining intestinal segments.[10][11] A sham operation involves intestinal transection and reanastomosis without resection.[10][11]
-
Post-operative Care: Animals are provided with a liquid diet for several days post-surgery before transitioning back to a solid diet.[10]
Expected Outcomes:
-
Significant increase in fecal this compound excretion.
-
Compensatory increase in hepatic this compound synthesis.
-
Chronic diarrhea.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility
Carmine (B74029) Red Transit Assay:
-
Fast mice for 4-6 hours with free access to water.
-
Administer 0.2 ml of a 6% (w/v) carmine red solution in 0.5% methylcellulose (B11928114) via oral gavage.
-
Place each mouse in a clean cage with white paper bedding for easy visualization of the red-colored feces.
-
Record the time of gavage and the time of the first appearance of a red fecal pellet.
-
The time difference represents the whole gut transit time.[1][12]
Protocol 2: Measurement of Fecal Water Content
-
Collect fresh fecal pellets from individual mice into pre-weighed microcentrifuge tubes.
-
Record the wet weight of the fecal pellets.
-
Dry the pellets in an oven at 60°C for 24 hours.[13]
-
Record the dry weight of the fecal pellets.
-
Calculate the fecal water content using the following formula: Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100[13][14]
Protocol 3: Fecal this compound Analysis
-
Collect fecal samples from mice over a 24-hour period.
-
Lyophilize and weigh the fecal samples.
-
Homogenize the dried feces in a suitable solvent (e.g., 75% ethanol).
-
Extract bile acids from the homogenate using a solid-phase extraction method.
-
Analyze the this compound composition and concentration using liquid chromatography-mass spectrometry (LC-MS).[15][16]
Protocol 4: Genotyping of Knockout Mice (General Protocol)
-
DNA Extraction: Isolate genomic DNA from a small piece of tail tissue or an ear punch using a commercial DNA extraction kit or a standard proteinase K digestion followed by isopropanol (B130326) precipitation.[17][18]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the wild-type and mutant alleles.
-
Add the genomic DNA template to the master mix.
-
Perform PCR using a thermal cycler with optimized annealing temperatures and extension times for the specific primer sets.[19]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light to determine the genotype based on the size of the amplified fragments.[13]
-
Note: Specific primer sequences and expected band sizes are unique to each knockout mouse line and should be obtained from the providing institution or relevant publications.
Signaling Pathways and Experimental Workflows
FGF15/19 Signaling Pathway in this compound Homeostasis
Bile acids in the ileum activate the Farnesoid X Receptor (FXR), which in turn induces the expression and secretion of FGF15 (FGF19 in humans). FGF15 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding event initiates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this compound synthesis.[20][21][22]
Experimental Workflow for Characterizing a this compound Malabsorption Model
This workflow outlines the key steps in establishing and characterizing an animal model of BAM.
Conclusion
The animal models described in these application notes provide valuable platforms for investigating the mechanisms of this compound malabsorption and for the preclinical assessment of potential therapeutics. The choice of model will depend on the specific research question, with genetic models offering insights into the roles of specific genes, chemically induced models providing a rapid means of inducing the phenotype, and surgical models closely mimicking a common clinical cause of BAM. The provided protocols offer a starting point for researchers to establish and characterize these models in their own laboratories.
References
- 1. Resident hepatocyte fibroblast growth factor receptor 4 limits hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Diet1, this compound diarrhea, and FGF15/19: mouse model and human genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal this compound physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antilipemic Agent this compound Sequestrants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enterohepatic and non-canonical roles of farnesoid X receptor in controlling lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 12. mdpi.com [mdpi.com]
- 13. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of intestine-specific deletion of FGF15 on the development of fatty liver disease with vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Perform Quick Mouse Genotyping–6 PCR Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. escholarship.org [escholarship.org]
- 19. Design of an improved set of oligonucleotide primers for genotyping MeCP2tm1.1Bird KO mice by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IBD and this compound Absorption: Focus on Pre-clinical and Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of this compound metabolism in mouse models with hydrophobic this compound composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of the Intestinal Barrier to Study Bile Acid Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intestinal epithelium serves as a dynamic barrier, controlling the absorption of nutrients while limiting the passage of harmful substances. Bile acids, critical for lipid digestion, also act as signaling molecules that modulate intestinal barrier function and are transported across the epithelium through a sophisticated system of transporters.[1][2] Understanding the mechanisms of bile acid transport is crucial for drug development and for studying various gastrointestinal and metabolic diseases.[2][3] In vitro models of the intestinal barrier are indispensable tools for investigating these processes in a controlled environment.[4][5]
This document provides detailed application notes and protocols for utilizing two primary in vitro models: the Caco-2 cell monolayer and intestinal organoids, to study this compound transport and its effects on the intestinal barrier.
Key In Vitro Models
Caco-2 Cell Monolayer Model
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established and widely used model for studying intestinal drug and nutrient absorption.[5][6] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express key this compound transporters, mimicking the function of the small intestinal epithelium.[5][7]
Intestinal Organoid Model
Intestinal organoids are three-dimensional structures derived from adult stem cells that self-organize to recapitulate the cellular diversity and architecture of the native intestinal epithelium.[8][9] These models offer a more physiologically relevant system compared to cell lines, containing various intestinal cell types, including enterocytes, goblet cells, and enteroendocrine cells.[9][10] Organoids can be cultured as 3D structures or as 2D monolayers on permeable supports for transport studies.[8][10]
Key this compound Transporters and Receptors
The transport of bile acids across the intestinal epithelium is a highly regulated process mediated by a series of transporters and influenced by nuclear and cell surface receptors.
-
Apical Sodium-Dependent this compound Transporter (ASBT/SLC10A2): Located on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the primary uptake of conjugated bile acids from the intestinal lumen.[11][12][13]
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): This heterodimeric transporter is located on the basolateral membrane and mediates the efflux of bile acids from the enterocyte into the portal circulation.[11][12][13]
-
Ileal this compound-Binding Protein (IBABP/FABP6): An intracellular protein that binds bile acids, facilitating their transport across the enterocyte from the apical to the basolateral membrane.[14][15]
-
Farnesoid X Receptor (FXR): A nuclear receptor activated by bile acids that regulates the expression of genes involved in this compound synthesis and transport, including ASBT, OSTα/OSTβ, and IBABP.[16][17]
-
Takeda G-protein-coupled Receptor 5 (TGR5): A cell surface receptor activated by bile acids that is involved in regulating energy metabolism, inflammation, and intestinal epithelial proliferation.[16][17][18]
Data Presentation: Quantitative Analysis of this compound Transport
The following tables summarize key quantitative data related to this compound transport and barrier function in Caco-2 cell models.
| This compound | Model | Parameter | Value | Reference |
| Taurocholic Acid (TA) | Caco-2 | Vmax | 13.7 pmol/mg protein/min | [7] |
| Taurocholic Acid (TA) | Caco-2 | Km | 49.7 µM | [7] |
| Taurocholic Acid (TA) | Caco-2 | Activation Energy | 13.2 kcal/mol | [7] |
Table 1: Kinetic Parameters of Taurocholic Acid Transport in Caco-2 Cells. This table presents the maximal transport rate (Vmax), Michaelis constant (Km), and activation energy for the apical-to-basolateral transport of taurocholic acid across Caco-2 monolayers.
| This compound | Concentration | Effect on TEER | Model | Reference |
| Cholic Acid (CA) | 200 µM | Decrease | Caco-2 | [19] |
| Deoxycholic Acid (DCA) | 50 µM | Decrease | Caco-2 | [20] |
| Chenodeoxycholic Acid (CDCA) | 50 µM | Decrease | Caco-2 | [20] |
| Ursodeoxycholic Acid (UDCA) | 50 µM | No effect | Caco-2 | [20] |
Table 2: Effects of Different Bile Acids on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers. This table summarizes the impact of various bile acids on the integrity of the Caco-2 cell barrier, as measured by TEER. A decrease in TEER indicates increased paracellular permeability.[20][21]
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation for Transport Studies
Objective: To culture Caco-2 cells and form a polarized monolayer on permeable supports suitable for this compound transport assays.
Materials:
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin[22][23]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Permeable cell culture inserts (e.g., Transwell®) with a 0.4 µm pore size
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks with supplemented DMEM.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Permeable Supports:
-
Pre-warm the culture medium and PBS to 37°C.
-
Trypsinize the cells and resuspend them in fresh medium to a density of approximately 6 x 10^4 cells/cm².[6]
-
Seed the cell suspension into the apical chamber of the permeable inserts.
-
Add fresh medium to the basolateral chamber.
-
-
Monolayer Differentiation:
-
Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer.[7]
-
Change the medium in both the apical and basolateral chambers every 2-3 days.
-
-
Barrier Integrity Assessment:
-
Before conducting transport experiments, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values should typically be >250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker such as [¹⁴C]-mannitol or Lucifer yellow.[23]
-
Protocol 2: this compound Transport Assay using Caco-2 Monolayers
Objective: To measure the apical-to-basolateral transport of a specific this compound across the Caco-2 monolayer.
Materials:
-
Differentiated Caco-2 monolayers on permeable supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Radiolabeled or fluorescently-labeled this compound of interest (e.g., [³H]-taurocholic acid)
-
Unlabeled this compound for competition assays
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer (for intracellular accumulation studies)
Procedure:
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers in transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment:
-
Prepare the dosing solution by adding the labeled this compound to the transport buffer at the desired concentration.
-
Remove the buffer from the apical chamber and add the dosing solution.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C for specific time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Collection:
-
At each time point, collect samples from the basolateral chamber for analysis.
-
After the final time point, collect the apical solution.
-
Wash the monolayer with ice-cold PBS.
-
To measure intracellular accumulation, lyse the cells with lysis buffer.
-
-
Quantification:
-
Quantify the amount of labeled this compound in the basolateral and cell lysate samples using a scintillation counter or fluorescence plate reader.
-
The apparent permeability coefficient (Papp) can be calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
-
Protocol 3: Analysis of Bile Acids by LC-MS/MS
Objective: To quantify the concentration of various bile acids in in vitro samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid)
-
This compound standards
-
Internal standards (e.g., deuterated bile acids)
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol)
Procedure:
-
Sample Preparation:
-
For cell lysates or culture medium samples, perform protein precipitation by adding cold acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the bile acids.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the different bile acids using a suitable gradient elution on the analytical column.
-
Detect and quantify the bile acids using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound standards.
-
Calculate the concentration of bile acids in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Caco-2 this compound Transport Assay
Caption: Caco-2 this compound Transport Assay Workflow.
This compound Signaling Pathways in Intestinal Epithelial Cells
Caption: this compound Transport and Signaling Pathways.
Logical Relationship of this compound Effects on Barrier Function
Caption: this compound-Induced Barrier Dysfunction Pathway.
References
- 1. Bile Acids, Intestinal Barrier Dysfunction, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound Metabolic Profiles and Their Correlation with Intestinal Epithelial Cell Proliferation and Barrier Integrity in Suckling Piglets [mdpi.com]
- 4. In vitro models to measure effects on intestinal deconjugation and transport of mixtures of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the Intestinal this compound Transporters in this compound and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of expression of human intestinal this compound-binding protein in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Crosstalk Between Bile Acids and Intestinal Epithelium: Multidimensional Roles of Farnesoid X Receptor and Takeda G Protein Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bile acids modulate tight junction structure and barrier function of Caco-2 monolayers via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound modulates transepithelial permeability via the generation of reactive oxygen species in the Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro models to detect in vivo this compound changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Approaches for Comprehensive Bile Acid Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are increasingly recognized as critical signaling molecules that extend far beyond their classical role in dietary lipid digestion. These cholesterol-derived metabolites are central players in regulating lipid, glucose, and energy metabolism, primarily through the activation of nuclear and membrane receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1][2] Dysregulation of bile acid profiles is implicated in a range of pathologies, including liver diseases, metabolic disorders, and gastrointestinal inflammation.[3][4] Consequently, accurate and comprehensive profiling of bile acids in various biological matrices is essential for both basic research and the development of novel therapeutics.
This document provides detailed application notes and protocols for the metabolomic analysis of bile acids using state-of-the-art mass spectrometry-based techniques. It is designed to guide researchers, scientists, and drug development professionals in implementing robust and reliable methods for this compound quantification in diverse sample types.
Analytical Strategies: LC-MS/MS and GC-MS
The two predominant platforms for comprehensive this compound profiling are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is currently considered the gold standard for its high sensitivity, specificity, and ability to analyze a wide range of this compound species, including conjugated and unconjugated forms, without the need for derivatization.[5] Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers excellent resolution and rapid analysis times.[5] Multiple Reaction Monitoring (MRM) is a commonly used acquisition mode for targeted quantification, providing high selectivity and sensitivity.[6]
-
GC-MS is a powerful technique that offers high chromatographic resolution, particularly for isomeric bile acids.[7] However, due to the low volatility of bile acids, a chemical derivatization step is mandatory to convert them into more volatile compounds suitable for gas chromatography.[8][9] This adds to the sample preparation time and complexity.
Experimental Protocols
Protocol 1: this compound Extraction from Serum/Plasma using Protein Precipitation
This protocol is a rapid and straightforward method for the extraction of bile acids from serum and plasma, suitable for high-throughput analysis.[6][10]
Materials:
-
Serum or plasma samples
-
Internal standard (IS) solution (e.g., a mix of deuterated bile acids)
-
Methanol (B129727) (MeOH), ice-cold
-
Centrifuge capable of high speeds (e.g., 14,000-18,000 x g) and refrigeration
-
Microcentrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50% Methanol in water)
Procedure:
-
Thaw frozen serum/plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Add 50 µL of the internal standard solution to the sample.
-
To precipitate proteins, add 300 µL of ice-cold methanol.[10]
-
Vortex the mixture thoroughly for 30 seconds and sonicate for 15 minutes.[10]
-
Centrifuge the samples at 14,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer 300 µL of the supernatant to a new microcentrifuge tube.[10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 150 µL of the reconstitution solution.[10]
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Liver Tissue
This protocol is designed for the efficient extraction of bile acids from liver tissue for subsequent LC-MS/MS analysis.[11][12]
Materials:
-
Frozen liver tissue (~30-50 mg)
-
Homogenization tubes with beads (e.g., 1.4 mm Zirconium or 1.0 mm silica (B1680970) beads)[12][13]
-
Tissue homogenizer (e.g., Precellys 24)
-
Extraction solvent: water-chloroform-methanol (1:1:3; v/v/v) or Isopropanol (IPA)[11][12]
-
Internal standard (IS) solution
-
Thermomixer or shaking incubator
-
Centrifuge capable of high speeds (e.g., 16,000-18,000 x g) and refrigeration
-
Vacuum centrifuge
-
Reconstitution solution (e.g., Acetonitrile:Water, 50:50 v/v)[13]
Procedure:
-
Weigh approximately 30-50 mg of frozen liver tissue and place it in a homogenization tube with beads.[11][12]
-
Add 1 mL of the extraction solvent containing the internal standards.[12]
-
Homogenize the tissue using a tissue homogenizer. A typical setting is three cycles of 30 seconds at 6,500 rpm, with a 30-second break between each cycle, keeping samples on ice.[12]
-
Incubate the homogenate for 15 minutes at 37°C with continuous shaking at 850 rpm.[12]
-
Centrifuge the samples at 16,000 x g for 10 minutes at 20°C.[12]
-
Transfer 800 µL of the supernatant to a new tube.[12]
-
Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Reconstitute the dried extract in 400 µL of the reconstitution solution.[13]
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.[13]
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to remove any particulates.[13]
-
Transfer the clear supernatant to an autosampler vial for analysis.
Protocol 3: this compound Extraction from Fecal Samples
This protocol describes the extraction of bile acids from fecal material, a complex matrix requiring thorough homogenization.[14][15]
Materials:
-
Lyophilized (freeze-dried) or wet fecal samples
-
Homogenization tubes with ceramic beads
-
Methanol (MeOH)
-
Tissue homogenizer (e.g., Qiagen TissueLyser II)
-
Centrifuge capable of high speeds (e.g., 16,000 x g)
-
Water
-
Autosampler vials
Procedure:
-
For wet feces, homogenize the entire sample thoroughly before taking an aliquot. For dry feces, start with freeze-dried and homogenized powder.
-
Weigh a portion of the fecal pellet and place it in a homogenization tube with ceramic beads.[15]
-
Add 200 µL of methanol to the tube.[15]
-
Homogenize for 20 minutes in a tissue homogenizer.[15]
-
Centrifuge for 10 minutes at 16,000 x g at 23°C.[15]
-
Carefully remove 100 µL of the methanol supernatant and transfer it to a new tube.[15]
-
Add 100 µL of water to the supernatant.[15]
-
Vortex the mixture.
-
Centrifuge again to pellet any precipitates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Derivatization of Bile Acids for GC-MS Analysis
This protocol outlines a two-step derivatization process involving methylation followed by trimethylsilylation for the analysis of bile acids by GC-MS.[8]
Materials:
-
Dried this compound extract
-
Methanol
-
Benzene
-
TMS diazomethane (B1218177) (~10% hexane (B92381) solution)
-
Nitrogen gas supply
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Heating block or oven at 60°C
-
GC-MS vials
Procedure: Step 1: Methylation
-
To the dried this compound extract, add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS diazomethane solution.
-
Mix thoroughly.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen in a fume hood.
Step 2: Trimethylsilylation
-
To the dried, methylated extract, add 50 µL of N-trimethylsilylimidazole (TMSI).
-
Add 25 µL of pyridine and 5 µL of trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The performance of a quantitative this compound profiling method is critical for reliable biological interpretation. The following tables summarize typical performance characteristics of LC-MS/MS methods for this compound analysis in different biological matrices.
Table 1: Performance Characteristics of a UPLC-MS/MS Method for this compound Quantification in Human Serum/Plasma [5][16]
| Parameter | Value |
| Linearity Range | 5 ng/mL - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 - 10 nM (compound dependent) |
| Upper Limit of Quantification (ULOQ) | 2.5 - 5 µM (compound dependent) |
| Intra-day Precision (RSD) | ≤ 9.3% |
| Inter-day Precision (RSD) | ≤ 10.8% |
| Accuracy | 81.2 - 118.9% |
| Recovery | ~88% |
| Analysis Time | ~7-15 minutes per sample |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for this compound Quantification in Liver Tissue [12]
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 - 7 ng/mL |
| Limit of Quantification (LOQ) | 0.09 - 21 ng/mL |
| Recovery (at 2.5, 50, and 250 ng/mL) | Assessed and stable |
| Stability at 4°C | Stable for one week |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of bile acids from biological samples using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS-based this compound profiling.
This compound Signaling Pathways
Bile acids exert their signaling functions primarily through the activation of the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.
Caption: Overview of FXR and TGR5 this compound signaling pathways.
Conclusion
The methodologies presented here provide a robust framework for the comprehensive profiling of bile acids in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and desired throughput. Careful sample preparation is paramount to achieving accurate and reproducible results. By employing these techniques, researchers can gain deeper insights into the intricate roles of bile acids in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of this compound by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Restek - Blog [restek.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Genetic Knockout Mouse Models for Studying Bile Acid Synthesis
Introduction
Bile acids (BAs) are cholesterol-derived amphipathic molecules synthesized in the liver. They play a crucial role not only in the digestion and absorption of dietary lipids and fat-soluble vitamins but also as signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism.[1][2][3] The synthesis of BAs occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[2][3][4] Genetic knockout (KO) mouse models targeting the key enzymes in these pathways have been instrumental in elucidating the physiological roles of individual genes and the complex regulatory networks governing BA homeostasis.
This document provides a detailed overview of the most commonly used KO mouse models for studying BA synthesis, summarizes their key phenotypic characteristics in tabular format, and offers detailed protocols for essential experiments.
Key Genes in Bile Acid Synthesis
-
Classical (Neutral) Pathway: This is the major pathway for BA synthesis in the liver.
-
CYP7A1 (Cholesterol 7α-hydroxylase): Catalyzes the first and rate-limiting step, converting cholesterol to 7α-hydroxycholesterol.[2][4][5][6]
-
CYP8B1 (Sterol 12α-hydroxylase): Determines the ratio of cholic acid (CA) to chenodeoxycholic acid (CDCA) by 12α-hydroxylating intermediates.[2][4][6][7] This step is crucial for defining the hydrophobicity of the this compound pool.
-
-
Alternative (Acidic) Pathway: This pathway is initiated in various tissues, including the liver and macrophages.
Comparative Data of Key Knockout Mouse Models
The following tables summarize the key phenotypic and metabolic changes observed in knockout mouse models for the primary this compound synthesis genes.
Table 1: Phenotypic Summary of this compound Synthesis Gene Knockout Mice
| Gene Knockout | Viability & General Phenotype | Key Metabolic Changes | Primary Application |
| Cyp7a1-/- | Pups often die within 3 weeks without BA supplementation; survivors appear normal.[11] | Hypercholesterolemia, decreased fecal this compound excretion, proatherogenic phenotype.[5] | Studying the role of the classical pathway in cholesterol homeostasis and atherosclerosis. |
| Cyp8b1-/- | Viable and fertile, generally normal phenotype on a chow diet. | Absence of cholic acid and its derivatives; resistant to diet-induced obesity, hepatic steatosis, and insulin (B600854) resistance.[12][13][14] | Investigating the role of this compound composition and hydrophobicity in metabolic diseases. |
| Cyp27a1-/- | Viable, but can develop neurological symptoms and tendon xanthomas, mimicking cerebrotendinous xanthomatosis (CTX).[8][15] | Reduced this compound synthesis via the alternative pathway, accumulation of cholestanol.[8] | Model for CTX; studying the role of the alternative pathway and extrahepatic cholesterol metabolism. |
| Cyp7b1-/- | Viable and grossly indistinguishable from wild-type mice.[16] | Marked elevation of oxysterol substrates (25- and 27-hydroxycholesterol).[16] Normal this compound metabolism due to compensation by other pathways.[16] | Studying oxysterol metabolism and its role in signaling and neurodegenerative diseases like Spastic Paraplegia Type 5.[17] |
Table 2: Quantitative Changes in this compound and Lipid Metabolism
| Gene Knockout | This compound Pool Size | Key this compound Changes | Serum Cholesterol | Serum Triglycerides | Fecal Sterol Excretion |
| Cyp7a1-/- | Reduced by ~70-80% initially, can be partially compensated by the alternative pathway.[11][18] | Absence of primary BAs from the classical pathway; different BA composition.[11] | Significantly Increased[5] | Variable | Increased[5] |
| Cyp8b1-/- | Unchanged or slightly expanded.[7][14] | Absence of 12α-hydroxylated BAs (e.g., cholic acid); predominance of non-12α-hydroxylated BAs.[14] | Reduced or Unchanged | Reduced | Increased |
| Cyp27a1-/- | Reduced | Decreased formation of BAs via the alternative pathway. | Normal or slightly decreased.[8] | Normal | Reduced cholesterol absorption.[8] |
| Cyp7b1-/- | Normal[16] | Normal this compound composition due to pathway compensation.[16] | Normal[16] | Normal[16] | Unaffected |
Signaling Pathways and Experimental Workflows
This compound Synthesis Pathways
Bile acids are synthesized from cholesterol through two primary pathways. The classical pathway, initiated by CYP7A1, is the major route. The alternative pathway, initiated by CYP27A1, contributes to this compound production in the liver and peripheral tissues. CYP8B1 is a critical branching point enzyme in the classical pathway.
Caption: Overview of the classical and alternative this compound synthesis pathways.
FXR-Mediated Feedback Regulation
Bile acids regulate their own synthesis primarily through the farnesoid X receptor (FXR). In the liver, activated FXR induces the Small Heterodimer Partner (SHP), which inhibits CYP7A1 transcription. In the intestine, FXR activation induces Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans), which travels to the liver to repress CYP7A1 expression via the FGFR4 receptor.[19][20][21][22]
Caption: Enterohepatic FXR-FGF15 feedback loop regulating CYP7A1.
General Experimental Workflow
The study of KO mouse models for this compound synthesis typically follows a standardized workflow from animal selection and dietary intervention to sample collection and multi-level analysis.
Caption: Standard experimental workflow for characterizing KO mouse models.
Experimental Protocols
Protocol 1: this compound Extraction and Quantification from Liver and Serum
This protocol describes the extraction of bile acids from mouse liver and serum, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Mouse liver tissue (~50 mg) or serum (50 µL)
-
Ice-cold 75% ethanol (B145695)
-
Internal standards (e.g., deuterated bile acids like d4-TCA, d4-GCA, d4-CDCA)
-
1.5 mL microcentrifuge tubes
-
Bead homogenizer
-
Centrifuge (4°C)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Liver): a. Weigh approximately 50 mg of frozen liver tissue and place it in a 1.5 mL tube with homogenizing beads. b. Add 500 µL of ice-cold 75% ethanol containing the internal standard mixture. c. Homogenize the tissue using a bead homogenizer until fully disrupted.
-
Sample Preparation (Serum): a. Pipette 50 µL of serum into a 1.5 mL microcentrifuge tube. b. Add 200 µL of ice-cold 75% ethanol containing the internal standard mixture. c. Vortex vigorously for 1 minute to precipitate proteins.
-
Extraction: a. Incubate the homogenate (liver) or protein precipitate (serum) at 4°C for 1 hour to ensure complete extraction and protein precipitation. b. Centrifuge the samples at 16,000 x g for 20 minutes at 4°C.
-
Sample Clarification: a. Carefully collect the supernatant, which contains the bile acids, and transfer it to a new tube. b. Centrifuge the supernatant again at 16,000 x g for 10 minutes at 4°C to remove any remaining debris.
-
LC-MS/MS Analysis: a. Transfer the final clear supernatant to an autosampler vial. b. Inject the sample into the LC-MS/MS system. c. Use a C18 reverse-phase column for separation. d. Employ a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile/methanol with formic acid. e. Detect and quantify individual this compound species using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: a. Calculate the concentration of each this compound by comparing its peak area to the peak area of its corresponding internal standard and referencing a standard curve. b. Normalize liver this compound content to the initial tissue weight.
Protocol 2: Hepatic Gene Expression Analysis by qPCR
This protocol details the measurement of mRNA levels for key genes involved in this compound synthesis and regulation in mouse liver tissue.
Materials:
-
Mouse liver tissue (~30 mg)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform (B151607), Isopropanol, 75% Ethanol
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for Cyp7a1, Cyp8b1, Cyp27a1, Fgfr4, Shp, Fxr)
-
Housekeeping gene primers (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Homogenize ~30 mg of liver tissue in 1 mL of TRIzol reagent. b. Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation using isopropanol. c. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water. d. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), cDNA template, and nuclease-free water. b. Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to a stable housekeeping gene and relative to the wild-type control group.
Protocol 3: Histological Analysis of Liver Steatosis (Oil Red O Staining)
This protocol is for visualizing neutral lipid accumulation (steatosis) in the liver.
Materials:
-
Fresh liver tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Oil Red O staining solution (0.5% in propylene (B89431) glycol)
-
Propylene glycol
-
Hematoxylin
-
Glycerol jelly or other aqueous mounting medium
-
Microscope slides
Procedure:
-
Tissue Preparation: a. Immediately after dissection, embed a small piece of fresh liver tissue in OCT compound in a cryomold. b. Snap-freeze the block in isopentane (B150273) cooled by liquid nitrogen or on dry ice. Store at -80°C until sectioning.
-
Cryosectioning: a. Section the frozen tissue blocks at a thickness of 8-10 µm using a cryostat. b. Mount the sections onto microscope slides and allow them to air-dry briefly.
-
Staining: a. Fix the sections in 10% neutral buffered formalin for 10 minutes. b. Rinse gently with distilled water. c. Dehydrate the sections in 100% propylene glycol for 5 minutes. d. Stain with pre-warmed Oil Red O solution for 10 minutes in a 60°C oven. e. Differentiate in 85% propylene glycol for 1 minute. f. Rinse with distilled water.
-
Counterstaining and Mounting: a. Counterstain the nuclei with Hematoxylin for 30-60 seconds. b. "Blue" the nuclei by rinsing in running tap water for several minutes. c. Coverslip the sections using an aqueous mounting medium.
-
Imaging and Analysis: a. Examine the slides under a light microscope. Neutral lipids (triglycerides) will appear as bright red droplets, while nuclei will be blue. b. Quantify the stained area using image analysis software to assess the degree of steatosis.
References
- 1. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut–Brain Axis and this compound Signaling: Linking Microbial Metabolism to Brain Function and Metabolic Regulation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypercholesterolemia and changes in lipid and this compound metabolism in male and female cyp7A1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Cyp27A1 gene dosage on atherosclerosis development in ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality | MDPI [mdpi.com]
- 11. In vivo mouse models to study this compound synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic ablation of Cyp8b1 preserves host metabolic function by repressing steatohepatitis and altering gut microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyp8b1 ablation prevents Western diet-induced weight gain and hepatic steatosis because of impaired fat absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Additional pathways of sterol metabolism: Evidence from analysis of Cyp27a1-/- mouse brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disruption of the oxysterol 7alpha-hydroxylase gene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mining for Oxysterols in Cyp7b1−/− Mouse Brain and Plasma: Relevance to Spastic Paraplegia Type 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol 7α-hydroxylase-deficient mice are protected from high-fat/high-cholesterol diet-induced metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Navigating the Labyrinth of Isomeric Bile Acids: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The precise chromatographic resolution of isomeric bile acids is a critical, yet often challenging, endeavor in metabolic research and drug development. Their structural similarity necessitates meticulous method development and troubleshooting. This technical support center provides a comprehensive resource to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of these complex molecules.
Troubleshooting Guide: Enhancing Chromatographic Resolution
This guide addresses specific problems that may arise during the HPLC analysis of isomeric bile acids, offering potential causes and recommended solutions in a straightforward question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between isomeric bile acids (e.g., epimers, positional isomers). | Insufficient selectivity of the stationary phase. A standard C18 column may not provide enough selectivity for closely related isomers.[1] | Change Column Chemistry: Consider alternative stationary phases like a sterically protected C18 (e.g., ARC-18), Biphenyl, or FluoroPhenyl column to exploit different selectivity.[2][3] For enantiomeric or diastereomeric separations, a chiral stationary phase may be necessary.[1][4] |
| Suboptimal mobile phase composition. The pH and organic modifier play a crucial role in resolution.[1] | Adjust Mobile Phase pH: Altering the pH can change the ionization state of bile acids, significantly impacting their retention and separation.[1][5][6] | |
| Vary Organic Modifier: Switching between or using a combination of acetonitrile (B52724) and methanol (B129727) can alter selectivity.[1][7] Using acetone (B3395972) as an eluotropic solvent can help remove interfering lipids.[8] | ||
| Modify Additives: Adjusting the concentration of additives like ammonium (B1175870) acetate (B1210297) or formic acid can influence retention and peak shape.[5][6][9] | ||
| Co-elution with matrix components. | Inadequate sample preparation leading to interference from phospholipids (B1166683) or triglycerides.[2][3] | Optimize Sample Preparation: Employ protein precipitation followed by solid-phase extraction (SPE) for cleaner samples.[1][10] |
| Insufficient chromatographic separation from matrix interferences. | Employ Alternative Column Chemistries: As with improving isomer resolution, trying different stationary phases (e.g., ARC-18, Biphenyl) can resolve analytes from matrix components.[2][3] | |
| Poor peak shape (e.g., tailing, fronting). | Secondary interactions with the stationary phase. | Adjust Mobile Phase pH: This can minimize secondary interactions by controlling the ionization of both the analytes and residual silanols on the column. |
| Column overload. | Reduce Injection Volume or Sample Concentration: Injecting a smaller amount of sample can improve peak symmetry. | |
| Low sensitivity or poor detection. | Bile acids lack strong chromophores for UV detection.[11] | Use a More Sensitive Detector: Mass Spectrometry (MS) is the most widely used and sensitive technique for bile acid analysis.[9] An Evaporative Light Scattering Detector (ELSD) can also be used.[11] |
| Ion suppression in MS detection due to matrix effects.[6] | Improve Sample Cleanup: As mentioned, thorough sample preparation is crucial. | |
| Optimize MS Source Parameters: Adjust capillary voltage, source temperature, and gas flows to maximize sensitivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC separation method for isomeric bile acids?
A1: A common starting point is a reversed-phase C18 column with a mobile phase gradient consisting of an aqueous component with an acidic additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic modifier like acetonitrile or methanol.[1][2][3] A shallow gradient is often required to resolve the various this compound species.[1]
Q2: How critical is the pH of the mobile phase for separating isomeric bile acids?
A2: The mobile phase pH is a critical parameter.[1] Bile acids are acidic, and their degree of ionization is pH-dependent, which affects their hydrophobicity and interaction with the stationary phase, thereby influencing retention and selectivity.[1][5][6]
Q3: When should I consider using a chiral stationary phase?
A3: Chiral stationary phases (CSPs) are necessary for the separation of enantiomers.[4] For diastereomers, such as epimers, a high-efficiency achiral column may be sufficient, but a CSP can often provide significantly better resolution.[1]
Q4: Can column temperature be used to optimize the separation of isomeric bile acids?
A4: Yes, temperature is a powerful tool for optimization. Increasing the column temperature generally decreases retention times and can improve peak efficiency.[1] Importantly, it can also alter the selectivity between isomers, so experimenting with different temperatures (e.g., in the range of 40-60 °C) is recommended.[1][3]
Q5: What are the advantages of using UPLC over HPLC for this compound analysis?
A5: Ultra-Performance Liquid Chromatography (UPLC) uses columns with sub-2 µm particles, which provides significantly higher resolution, sensitivity, and speed compared to traditional HPLC.[1] This is particularly advantageous for resolving complex mixtures of structurally similar this compound isomers.[1]
HPLC Method Parameters for Isomeric this compound Separation
The following tables summarize typical HPLC conditions used for the separation of isomeric bile acids.
Table 1: Column Chemistries and Dimensions
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Advantages |
| C18 | 1.8, 2.7, 4 | 50 x 2.1, 100 x 2.1, 250 x 4.6 | Good starting point, widely available.[2][3][11] |
| ARC-18 (Sterically Protected C18) | 2.7 | 100 x 2.1 | Showed selectivity for all three isomer sets and resolved matrix interference.[2][3] |
| Biphenyl | - | - | Showed selectivity for glycine (B1666218) and taurine (B1682933) isomers.[2][3] |
| FluoroPhenyl | - | - | Resolved matrix interference but did not show selectivity for isomer sets.[2][3] |
| HSS T3 | 1.8 | 100 x 2.1 | Used for better retention of polar this compound species.[6] |
Table 2: Mobile Phase Compositions
| Aqueous Phase (A) | Organic Phase (B) | Common Use |
| 5 mM ammonium acetate in water | 50:50 Methanol:Acetonitrile | General purpose for LC-MS.[2][3] |
| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Common for LC-MS, provides good ionization.[12] |
| Methanol/phosphate buffer (pH 5.35) | - (Isocratic) | Isocratic separation.[13] |
| Water with 10 mM ammonium acetate and 0.005% formic acid | Methanol | LC-MS/MS analysis.[14] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Protein Precipitation: To 250 µL of plasma or serum, add 900 µL of ice-cold acetonitrile containing internal standards.
-
Vortexing: Vortex the mixture thoroughly for 2 minutes to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.[14]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of 90% methanol or a 50:50 methanol:water solution, prior to injection.[14]
Protocol 2: General HPLC-MS/MS Method for Isomeric Bile Acids
-
HPLC System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 or ARC-18 column is a good starting point (see Table 1 for examples).
-
Mobile Phase A: 5 mM ammonium acetate in water.[3]
-
Mobile Phase B: 50:50 Methanol:Acetonitrile.[3]
-
Gradient: A shallow gradient is recommended. For example, start at 35% B, ramp to 85% B over several minutes, followed by a wash and re-equilibration step.[2]
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 50-60°C.[3]
-
Injection Volume: 1 - 5 µL.[1]
-
MS Detection: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for quantification.[5][6] For unconjugated isomers that do not produce unique fragments, a pseudo-MRM method (parent ion = product ion) may be necessary.[5]
Visualizing Workflows and Relationships
Caption: A typical experimental workflow for the analysis of bile acids from biological samples.
Caption: A decision tree for troubleshooting poor resolution of isomeric bile acids in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. metaboprofile.com [metaboprofile.com]
- 6. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. agilent.com [agilent.com]
- 9. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and accurate HPLC method for fecal this compound profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Enhancing Bile Acid Detection in Low-Volume Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of bile acid detection, particularly in low-volume samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting bile acids in low-volume samples?
A1: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the most advanced and highly sensitive technique for this compound detection.[1][2] This method is ideal for complex biological samples, even with limited volume, as it can detect trace amounts of bile acids.[1] It also allows for the detailed profiling and differentiation between various this compound isomers.[1][2]
Q2: Can I use an enzymatic assay for low-volume samples? What are its limitations?
A2: Enzymatic assays are a cost-effective and straightforward method for quantifying total bile acids.[1] However, their sensitivity is generally moderate and may not be suitable for samples with very low this compound concentrations.[1] A significant limitation is their inability to differentiate between individual this compound species, as they only measure the total amount.[1][3] Furthermore, the accuracy of enzymatic assays can be affected by the specific this compound composition of the sample, potentially underestimating the total concentration.[4]
Q3: What are the typical sample volumes required for different this compound detection methods?
A3: The required sample volume can vary depending on the chosen method and its sensitivity. While some traditional methods may require larger volumes, modern techniques are optimized for smaller amounts. For instance, a recently developed LC-MS/MS method for serum this compound analysis requires as little as 50 µL of serum.[5] Some enzymatic assays can be performed with as little as 15 µL of plasma.[6]
Q4: How can I improve the signal intensity of bile acids in my LC-MS/MS analysis?
A4: Poor signal intensity in LC-MS/MS can be due to several factors. Optimizing the ionization conditions of the mass spectrometer is crucial, as bile acids can have varying ionization efficiencies.[2] Chemical derivatization of the carboxylic acid group can also enhance sensitivity.[7] Additionally, addressing matrix effects through improved sample cleanup or the use of matrix-matched calibration curves can significantly improve signal intensity.[7][8]
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects occur when components within the biological sample interfere with the ionization of the target bile acids in the mass spectrometer, leading to inaccurate quantification.[2][8] To minimize these effects, rigorous sample preparation techniques like solid-phase extraction (SPE) can be employed to remove interfering compounds.[8] The use of stable isotope-labeled internal standards is highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for better correction.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize your protocol to ensure every sample is treated identically, using consistent volumes, incubation times, and temperatures.[8] Consider automating sample preparation steps where possible.[7] |
| Sample instability. | Analyze samples promptly after preparation. If analysis is delayed, store extracts at -20°C or -80°C.[7] Bile acids are generally stable for 15 days at room temperature, 4°C, and -20°C.[7][9] | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in MS. | Optimize mass spectrometer settings, including ionization source parameters.[2] |
| Poor ionization efficiency of bile acids. | Consider chemical derivatization to improve the ionization of the carboxylic acid group.[7] | |
| Matrix effects suppressing the signal. | Implement more rigorous sample cleanup methods like Solid Phase Extraction (SPE). Use stable isotope-labeled internal standards to correct for ion suppression.[8] | |
| Inability to Separate Isomers | Insufficient chromatographic resolution. | Use a longer chromatography column or a column with smaller particle size (e.g., UPLC). Optimize the gradient elution profile with a slower, shallower gradient to improve separation.[7] |
| Inaccurate Quantification with Enzymatic Assays | Variation in enzyme reactivity with different bile acids. | Be aware that enzymatic assays can underestimate total this compound concentration, especially in samples with an atypical this compound spectrum.[4] For accurate quantification of individual bile acids, LC-MS/MS is the recommended method.[4] |
| Improper calibration. | Use a calibrator with a composition that closely matches the expected this compound profile of your samples.[4] |
Quantitative Data Summary
The sensitivity of this compound detection methods can vary significantly. The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for various methods.
Table 1: LC-MS/MS Method Sensitivity
| Analyte Group | Matrix | LOD Range | LOQ Range | Reference |
| Various Bile Acids | Serum/Plasma | 0.01 - 1 ng/mL | 0.02 - 3.5 ng/mL | [10] |
| Various Bile Acids | Liver | 0.03 - 7 ng/mL | 0.09 - 21 ng/mL | [10] |
| 15 this compound Species | Serum | Not specified | 5 ng/mL | [9] |
| 21 Bile Acids | Rat Liver | 0.9 - 10 ng/g liver | 2.3 - 27 ng/g liver | [11] |
| 7 this compound Species | Serum | 1.612 - 13.38 nM | 3.238 - 54.14 nM | [5] |
Table 2: Other Detection Method Sensitivities
| Method | Analyte(s) | Sensitivity/Detection Limit | Reference |
| Enzymatic Assay (Colorimetric) | Total Bile Acids | 1 µmol/L | [6] |
| Enzymatic Assay (Kinetic) | Total Bile Acids | 3.2 µmol/L | [6] |
| EnzyFluo™ this compound Assay Kit (Fluorimetric) | Total Bile Acids | 1 µM | [12] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 5 Major Bile Acids | As low as 0.29 µM | [13] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Bile Acids in Serum/Plasma (Low-Volume)
This protocol is adapted for low-volume samples, based on a simple protein precipitation method.[5]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of serum or plasma.[5][7]
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to the sample.
-
Protein Precipitation: Add 140 µL of methanol (B129727) to the mixture to precipitate proteins.[5]
-
Vortexing: Vortex the mixture thoroughly for several minutes to ensure complete mixing and protein precipitation.[14]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new vial for LC-MS/MS analysis.
Protocol 2: General Enzymatic Assay for Total Bile Acids
This protocol outlines the general principle of a colorimetric enzymatic assay.[6]
-
Sample Preparation: Prepare standards, controls, and samples. A typical sample volume can be as low as 15 µL.[6]
-
Reagent Preparation: Prepare the working reagent containing the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD), NAD, and a colorimetric probe.
-
Reaction Initiation: Add the working reagent to each well containing the standards, controls, and samples.
-
Incubation: Incubate the reaction mixture according to the manufacturer's instructions to allow the enzymatic reaction to proceed. In the presence of bile acids, 3-α-HSD converts NAD to NADH, which then reduces a probe to form a colored product.[6]
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader. The color intensity is proportional to the total this compound concentration in the sample.[6]
-
Quantification: Calculate the total this compound concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: LC-MS/MS workflow for sensitive this compound analysis.
Caption: Troubleshooting logic for low LC-MS/MS signal intensity.
References
- 1. Guide to this compound Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. This compound analysis [sciex.com]
- 3. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic methods may underestimate the total serum this compound concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioassaysys.com [bioassaysys.com]
- 13. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Troubleshooting poor recovery in solid-phase extraction of bile acids.
Welcome to the technical support center for bile acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the solid-phase extraction (SPE) of bile acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Overall Recovery of Bile Acids
Question: I am experiencing consistently low recovery for all my this compound standards and samples. What are the common causes and how can I troubleshoot this?
Answer:
Low recovery is a frequent problem in SPE. The first step in troubleshooting is to determine at which stage the loss is occurring. This can be done by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[1][2]
Here are the likely causes and corresponding solutions:
-
Incorrect Sorbent Choice: The retention mechanism of the sorbent may not be appropriate for the polarity of the bile acids.[3] For reversed-phase SPE (e.g., C18), which is common for this compound extraction, the sorbent is nonpolar.[4]
-
Improper Cartridge Conditioning: If the sorbent bed is not correctly wetted before sample loading, it can lead to inconsistent and poor binding of the analytes.[7]
-
Solution: Always pre-condition the SPE cartridge, typically with methanol (B129727) followed by water, to ensure the sorbent is activated.[5] Do not let the cartridge dry out after conditioning and before loading the sample.[3][4]
-
-
Suboptimal Sample pH: Bile acids are acidic molecules. If the pH of the sample is too high (basic), they will be ionized and highly water-soluble, preventing their retention on a nonpolar sorbent.[4] Acidification of the sample to a pH below 4 ensures that the bile acids are in their protonated (neutral) form, which enhances their binding to the reversed-phase sorbent.[4][8]
-
Solution: Adjust the sample pH to be acidic (e.g., < 4.0) using an acid like formic or acetic acid before loading it onto the SPE cartridge.[4]
-
-
Sample Overloading: The amount of sample or analyte applied to the cartridge may exceed its binding capacity.[2][7]
-
Solution: Reduce the sample volume or concentration. If a larger sample volume is necessary, use a cartridge with a larger sorbent mass.[1]
-
-
High Flow Rate: If the sample is loaded too quickly, the bile acids may not have sufficient time to interact with and bind to the sorbent.[3][9]
-
Solution: Decrease the flow rate during sample loading to approximately 1-2 mL/min to allow for proper equilibration.[3]
-
Issue 2: Analyte Lost in the Wash Step
Question: I have identified that my bile acids are being lost during the wash step. What could be causing this and how do I fix it?
Answer:
Losing the analyte during the wash step indicates that the wash solvent is too strong, causing the premature elution of your bile acids.[1][2]
-
Wash Solvent is Too Strong: The organic content of your wash solvent may be too high, or its polarity may be too similar to the elution solvent.
-
Solution: Decrease the strength of the wash solvent. For reversed-phase SPE, this typically means reducing the percentage of the organic solvent in the aqueous wash solution. The goal is to use a solvent that is strong enough to remove interferences but weak enough to leave the bile acids bound to the sorbent.[1]
-
Issue 3: Analyte Not Eluting from the Cartridge
Question: My bile acids are retained on the column but are not present in the final eluate. What should I do?
Answer:
If your bile acids are binding to the sorbent but not eluting, the elution solvent is likely not strong enough to disrupt the interaction between the analytes and the sorbent.[3][4]
-
Insufficient Elution Solvent Strength: The organic solvent used for elution may be too weak to desorb the bile acids from the sorbent.
-
Inadequate Elution Volume: The volume of the elution solvent may not be sufficient to elute all the bound bile acids.
-
Suboptimal Elution Solvent pH: For ionizable compounds like bile acids, the pH of the elution solvent can be critical.
-
Solution: While sample pH should be low for binding, sometimes modifying the pH of the elution solvent can improve recovery. For acidic compounds on a reversed-phase sorbent, a slightly basic elution solvent can sometimes aid in their release, though increasing organic strength is the more common approach.[10]
-
Quantitative Data Summary
The recovery of bile acids in SPE can be influenced by the chosen protocol and the specific this compound. Below is a summary of expected recovery rates from a validated method.
| This compound Type | Expected Recovery Range |
| Conjugated & Unconjugated | 89.1% - 100.2%[5][6] |
| Analytes in Piglet Bile | >80%[6] |
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol for Bile Acids using a C18 Cartridge
This protocol is a general guideline for the extraction of bile acids from biological fluids.
-
Column Conditioning:
-
Sample Preparation and Loading:
-
Thaw the biological sample (e.g., serum, plasma, bile) and mix thoroughly.
-
If the sample contains a high concentration of protein, perform a protein precipitation step by adding 3-4 volumes of a cold organic solvent like methanol or acetonitrile, vortexing, and centrifuging to collect the supernatant.[5]
-
Acidify the sample to a pH < 4.0 with formic acid or acetic acid.[4]
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[3]
-
-
Washing:
-
Elution:
-
Elute the bile acids from the cartridge with 3-5 mL of a strong organic solvent, such as methanol or a mixture of methanol and water.[5]
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
Visualizations
Troubleshooting Workflow for Low this compound Recovery in SPE
Caption: A flowchart for systematically troubleshooting poor recovery in this compound SPE.
Standard SPE Workflow for Bile Acids
Caption: A diagram illustrating the key steps in a solid-phase extraction protocol for bile acids.
References
- 1. silicycle.com [silicycle.com]
- 2. youtube.com [youtube.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specartridge.com [specartridge.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biotage.com [biotage.com]
- 10. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Bile Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of bile acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
Issue 1: Low or No Derivatization Efficiency (Poor Peak Response)
Possible Causes and Solutions
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete reactions.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents and reagents.
-
Dry the sample completely under a stream of nitrogen or by lyophilization before adding derivatization reagents.[1]
-
Store derivatization reagents under inert gas (e.g., nitrogen or argon) and tightly capped.
-
-
-
Inactive or Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored properly.
-
Troubleshooting Steps:
-
Use fresh reagents for each batch of experiments.[2]
-
Verify the expiration date of the reagents.
-
Store reagents according to the manufacturer's instructions, typically in a desiccator or under refrigeration.
-
-
-
Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction are critical for its completion.
-
Troubleshooting Steps:
-
Optimize the reaction temperature. A common starting point is 60-70°C.[2]
-
Optimize the reaction time. While some protocols suggest 30 minutes, others may require longer incubation.[1][2] Monitor the reaction progress at different time points to determine the optimal duration.
-
Ensure a sufficient molar excess of the derivatizing reagent to the active hydrogens in the bile acids (a general rule is at least a 2:1 ratio).[1]
-
-
-
Improper Reagent for the Functional Groups: Bile acids contain both hydroxyl (-OH) and carboxylic acid (-COOH) groups. The chosen derivatization strategy must effectively target both.
-
Troubleshooting Steps:
-
For simultaneous derivatization of hydroxyl and carboxyl groups, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used.[1][3]
-
Consider a two-step derivatization for more stable derivatives. This typically involves methylation of the carboxyl group first (e.g., with diazomethane (B1218177) or TMS-diazomethane), followed by silylation of the hydroxyl groups.[4]
-
-
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Causes and Solutions
-
Inconsistent Derivatization: This is a primary source of variability in GC-MS analysis of bile acids.[2]
-
Troubleshooting Steps:
-
Strictly control all derivatization parameters: reagent volume, reaction time, and temperature.
-
Use an autosampler for precise reagent addition.
-
Prepare a master mix of the derivatization reagents to be added to all samples in a batch.
-
-
-
Derivative Instability: Trimethylsilyl (B98337) (TMS) derivatives of bile acids can be susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Analyze the derivatized samples as soon as possible after preparation.
-
If storage is necessary, keep the derivatized samples in a tightly sealed vial at a low temperature (e.g., -20°C) and under an inert atmosphere.
-
A study showed satisfactory reproducibility (70% to 120% relative peak area) for 22 bile acids after 20 hours, though some degradation was observed after 38 hours.[4]
-
-
-
Matrix Effects: Components in the biological sample matrix can interfere with the derivatization reaction.
-
Troubleshooting Steps:
-
Incorporate a robust sample cleanup procedure, such as solid-phase extraction (SPE), before derivatization to remove interfering substances.
-
Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in derivatization efficiency.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of bile acids?
A1: Bile acids are not sufficiently volatile for direct GC analysis due to their polar hydroxyl and carboxyl functional groups, which lead to strong intermolecular hydrogen bonding.[5] Derivatization replaces the active hydrogens in these functional groups with non-polar groups (e.g., trimethylsilyl groups), which increases their volatility and thermal stability, making them suitable for GC-MS analysis.[3][5]
Q2: What are the most common derivatization methods for bile acids?
A2: The most common methods are silylation and a two-step methylation-silylation approach.
-
Silylation: This is a one-step method where a silylating reagent (e.g., BSTFA or MSTFA, often with 1% TMCS) derivatizes both the hydroxyl and carboxyl groups simultaneously.[1]
-
Methylation followed by Silylation: This two-step method first converts the carboxyl group to a more stable methyl ester, followed by silylation of the hydroxyl groups.[4] This can result in more stable derivatives.[2]
Q3: Which silylating reagent is better, BSTFA or MSTFA?
A3: Both BSTFA and MSTFA are effective silylating agents. MSTFA is generally considered more reactive than BSTFA.[6] One study comparing four derivatization mixtures found that a mixture of MSTFA:NH4I:DTE (500:4:2, v/w/w) provided the highest derivatization efficiency for bile acids.[5][7] However, this mixture needs to be prepared fresh.[7] For many applications, BSTFA with 1% TMCS as a catalyst is a robust and versatile option.[8]
Q4: Can I speed up the derivatization process?
A4: Yes, microwave-assisted derivatization (MAD) can significantly reduce the reaction time. One study optimized the silylation of cholic and ursodeoxycholic acids and found that the reaction could be completed in 3 minutes at 210 W, compared to conventional heating methods that can take 30 to 60 minutes.[2]
Q5: How can I be sure my derivatization reaction is complete?
A5: Incomplete derivatization will result in poor peak shapes (tailing) and low signal intensity. To ensure complete derivatization, you can perform a time-course study, analyzing the sample at different reaction times (e.g., 30, 60, 90 minutes) to see if the peak area of the derivatized bile acid increases. The reaction is considered complete when the peak area plateaus.[1]
Quantitative Data Summary
Table 1: Comparison of Silylating Reagent Mixtures for this compound Derivatization
| Derivatization Mixture | Relative Efficiency | Notes | Reference |
| MSTFA:NH₄I:DTE (500:4:2, v/w/w) | Highest | Mixture must be freshly prepared. | [5][7] |
| MSTFA:TMSI:TMCS (100:2:5) | Lower than MSTFA:NH₄I:DTE | - | [7] |
| MSTFA:TMCS (100:1) | Lower than MSTFA:NH₄I:DTE | - | [7] |
| BSTFA:TMCS (100:1) | Lower than MSTFA:NH₄I:DTE | A robust and versatile option. | [7][8] |
Table 2: Performance Metrics for GC-MS Analysis of Derivatized Bile Acids
| Parameter | Value | This compound(s) | Derivatization Method | Reference |
| Linearity (R²) | ≥ 0.995 | 22 bile acids | Methylation + Trimethylsilylation | [4][9] |
| Limit of Quantitation (LOQ) | 0.23 µg/mL | Cholic Acid | Methoximation + Silylation (Microwave-Assisted) | [2][9] |
| Reproducibility (Relative Peak Area) | 70% - 120% | 22 bile acids | Methylation + Trimethylsilylation | [4] |
Experimental Protocols
Protocol 1: One-Step Silylation using BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Place 100 µL of the this compound standard or sample extract into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous ethyl acetate (B1210297) to the dried residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Securely cap the vial and heat at 70°C for 30 minutes.[7]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute with ethyl acetate if necessary.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Methylation and Silylation
This protocol is adapted from a method for comprehensive this compound analysis.[4]
-
Sample Preparation and Drying: Transfer a known quantity of the this compound standard or sample extract to a reaction vial and evaporate the solvent completely using a centrifugal concentrator or a stream of nitrogen.
-
Methylation:
-
Add 20 µL of methanol (B129727) and 80 µL of benzene (B151609) to the dried residue.
-
Add 50 µL of a ~10% hexane (B92381) solution of TMS diazomethane.
-
Mix thoroughly and then evaporate to dryness under a gentle stream of nitrogen in a fume hood.
-
-
Trimethylsilylation:
-
Prepare a silylating reagent mixture by adding 25 µL of pyridine (B92270) and 5 µL of trimethylchlorosilane (TMCS) to 50 µL of N-trimethylsilylimidazole (TMSI).
-
Add the prepared mixture to the methylated this compound residue.
-
Heat the vial at 60°C for 10 minutes.
-
-
Analysis: Transfer the derivatized sample to an autosampler vial for GC-MS injection.
Visualizations
Caption: A generalized workflow for the derivatization of bile acids prior to GC-MS analysis.
Caption: A logical workflow for troubleshooting common issues in this compound derivatization.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. shimadzu.com [shimadzu.com]
- 5. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Restek - Blog [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Enzymatic Assays for Total Bile Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in enzymatic assays for total bile acids (TBA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to variability in your total bile acid enzymatic assay results.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contaminated Reagents or Water | - Use fresh, high-purity water for all dilutions. - Prepare fresh reagents for each assay. |
| 2. Substrate Instability | - Prepare the substrate solution immediately before use. - Avoid prolonged exposure of the substrate to light. | |
| 3. Inappropriate Microplate | - For colorimetric assays, use clear, flat-bottom plates. - For fluorescent assays, use black, opaque-walled plates to minimize light scatter.[1] | |
| Low or No Signal | 1. Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles of the enzyme solution. - Run a positive control with a known this compound standard to verify enzyme activity. |
| 2. Incorrect Wavelength | - Verify the microplate reader is set to the correct wavelength as specified in the assay protocol. | |
| 3. Insufficient Incubation Time or Temperature | - Ensure the incubation steps are performed at the temperature and for the duration specified in the protocol. | |
| High Variability Between Replicates | 1. Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - When possible, prepare a master mix of reagents to add to all wells to minimize pipetting variations. |
| 2. Incomplete Mixing | - Gently mix the contents of each well thoroughly after adding each reagent. | |
| 3. Air Bubbles in Wells | - Be careful to avoid introducing air bubbles when pipetting. If bubbles are present, gently tap the plate to dislodge them. | |
| Non-Linear Standard Curve | 1. Improper Standard Dilutions | - Prepare fresh serial dilutions of the this compound standard for each assay. - Ensure accurate pipetting when preparing the standard curve. |
| 2. Incorrect Blank Subtraction | - Ensure that the blank (containing all reagents except the this compound standard) is properly subtracted from all standard and sample readings. | |
| 3. Saturated Signal | - If the highest standard concentrations are plateauing, consider extending the standard curve with lower concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in enzymatic total this compound assays?
A1: The most common sources of interference are hemolysis (the rupture of red blood cells), lipemia (high levels of lipids), and icterus (high levels of bilirubin) in the sample.[2][3] These substances can interfere with the spectrophotometric readings of the assay.[2][4] Additionally, certain anticoagulants and chemicals can affect assay performance.
Q2: How much do hemolysis, lipemia, and icterus affect the assay results?
A2: The degree of interference is dependent on the concentration of the interfering substance. The following table provides guidance on acceptable limits for some common interferents as specified by one commercial assay manufacturer.
| Interfering Substance | Concentration with <10% Deviation |
| Hemoglobin | 500 mg/dL |
| Bilirubin | 50 mg/dL |
| Triglycerides | 750 mg/dL |
Data from Diazyme Laboratories Total Bile Acids Assay Kit.
Q3: What is the expected precision of a typical enzymatic total this compound assay?
A3: The precision of an enzymatic TBA assay is typically reported as the coefficient of variation (CV). Intra-assay CV reflects the variability within a single assay run, while inter-assay CV represents the variability between different runs. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[5] Below are the reported precision values for three commercial enzymatic assay kits.
| Enzymatic Assay Kit | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Diazyme | 0.44 - 2.18 | 1.02 - 3.91 |
| Randox | 0.75 - 1.66 | 2.37 - 3.02 |
| Sentinel | 0.84 - 1.22 | 2.26 - 2.47 |
Data from a study evaluating three commercial enzymatic assays.[6]
Q4: Why might my enzymatic assay results be lower than those obtained by LC-MS?
A4: Enzymatic assays for total bile acids can underestimate the true concentration compared to liquid chromatography-mass spectrometry (LC-MS).[6][7] This is primarily due to the variable reactivity of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme with different this compound species.[7] The assay is often calibrated with a single this compound standard (e.g., glycocholic acid), and other bile acids in the sample may react more slowly or incompletely with the enzyme, leading to a lower measured total concentration.[1][7]
Q5: How much does the enzyme's reactivity vary with different bile acids?
A5: The reactivity of the 3α-HSD enzyme can vary significantly among different bile acids. A study measuring the relative signal intensities of 23 different bile acids compared to glycocholic acid (set at 100%) found that the signal can range from as low as 20% for α-muricholic acid to 100% for the reference standard.[1] This highlights the importance of being aware of the potential for underestimation, especially in samples with a high proportion of less reactive bile acids.[1][8]
Q6: What are the key steps to ensure proper sample handling and preparation?
A6: Proper sample handling is critical for minimizing variability. For serum samples, allow the blood to clot at room temperature and then centrifuge to separate the serum. For plasma, use an appropriate anticoagulant (e.g., heparin or citrate) and centrifuge promptly. It is crucial to avoid hemolysis and lipemia. Samples should be stored at -80°C if not assayed immediately to prevent degradation of bile acids. Repeated freeze-thaw cycles should be avoided.
Experimental Protocol: Enzymatic Assay for Total Bile Acids
This protocol provides a general methodology for a colorimetric enzymatic total this compound assay using a 96-well microplate format. Note that specific volumes and incubation times may vary depending on the commercial kit used.
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated single and multichannel micropipettes
-
Reagent reservoirs
-
This compound standard
-
Assay reagents (typically include a reaction buffer, enzyme, and substrate)
-
Samples (serum, plasma, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Ensure all components are at the recommended temperature before starting the assay.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the this compound standard. A typical range might be from 0 µM to 200 µM.
-
Sample Preparation: If necessary, dilute your samples to ensure the this compound concentration falls within the linear range of the standard curve.
-
Assay Plate Setup:
-
Add a specific volume (e.g., 20 µL) of standards, samples, and a blank (assay buffer or water) to separate wells of the 96-well plate. It is recommended to run all standards and samples in duplicate or triplicate.
-
-
Reagent Addition:
-
Add the reaction buffer/mix to all wells.
-
Mix the plate gently.
-
-
Enzyme Reaction Initiation:
-
Add the enzyme solution to all wells.
-
Mix the plate gently but thoroughly.
-
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol (e.g., 37°C for 30-60 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at the specified wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of total bile acids in your samples.
-
Visualizations
Principle of a colorimetric enzymatic total bile acids assay.
A logical workflow for troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic methods may underestimate the total serum this compound concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic methods may underestimate the total serum this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Culturing Gut Bacteria for Bile Acid Metabolism Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on culturing gut bacteria to study their role in bile acid metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to culture many gut bacteria involved in this compound metabolism?
A1: The vast majority of gut bacteria are obligate anaerobes, meaning they cannot survive in the presence of oxygen.[1][2] Many are also fastidious, requiring complex and specific nutrients found in the gut environment but not in standard culture media.[3] Their growth can be inhibited by the very bile acids they metabolize, creating a delicate balance for successful cultivation.[4][5]
Q2: Which bacterial species are most important for secondary this compound formation?
A2: The conversion of primary bile acids (cholic acid and chenodeoxycholic acid) to secondary bile acids (deoxycholic acid and lithocholic acid) is primarily carried out by a small number of bacterial species.[6] Key players in 7α-dehydroxylation, a critical step in this process, belong mainly to the genus Clostridium.[4][6] Other important transformations like deconjugation are performed by a wider range of bacteria, including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[4]
Q3: What are the key this compound metabolic pathways mediated by gut bacteria?
A3: The primary microbial transformations of bile acids in the gut include:
-
Deconjugation: Removal of glycine (B1666218) or taurine (B1682933) from conjugated primary bile acids, carried out by bile salt hydrolases (BSH).[4][7]
-
7α/β-dehydroxylation: Conversion of primary bile acids to secondary bile acids.[4][6]
-
Oxidation and epimerization: Modification of the hydroxyl groups on the steroid nucleus.
Q4: How do bile acids influence host physiology through microbial metabolism?
A4: Secondary bile acids, produced by gut bacteria, act as signaling molecules that regulate host metabolism and immune responses.[1] They can activate receptors like the farnesoid X receptor (FXR) and the G protein-coupled this compound receptor 1 (TGR5), which are involved in glucose homeostasis, lipid metabolism, and inflammation.[8][9]
Troubleshooting Guides
Issue 1: Poor or No Growth of Anaerobic Cultures
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure all media and reagents are pre-reduced and handled in a strictly anaerobic chamber or under a continuous stream of anaerobic gas (e.g., 80% N₂, 10% CO₂, 10% H₂).[10] Use specialized Hungate or Balch tubes with butyl rubber stoppers. Add a redox indicator like resazurin (B115843) to the media to visually confirm anaerobic conditions (resazurin is pink when oxidized and colorless when reduced).[11] |
| Inappropriate Culture Medium | Use a rich, complex medium that mimics the gut environment. Consider using brain-heart infusion (BHI) broth, reinforced clostridial medium (RCM), or specialized media supplemented with yeast extract, hemin, and vitamin K.[12] For specific bacteria, consult literature for optimized media formulations. |
| Incorrect Incubation Temperature or pH | Most human gut bacteria grow optimally at 37°C.[12] The pH of the culture medium should be maintained between 6.8 and 7.2 for most species. |
| This compound Toxicity | High concentrations of bile acids, particularly deoxycholic acid (DCA) and lithocholic acid (LCA), can be toxic to bacteria.[7][13] Start with lower, physiologically relevant concentrations (e.g., 0.1-1 mM) and gradually increase if necessary.[14] |
Issue 2: Inconsistent or No this compound Transformation
| Possible Cause | Troubleshooting Step |
| Incorrect Bacterial Species or Strain | Verify the identity of your bacterial isolate using 16S rRNA gene sequencing. Not all gut bacteria can perform all this compound transformations. For example, 7α-dehydroxylation is limited to a few Clostridium species.[4] |
| Suboptimal Culture Conditions for Enzyme Activity | This compound metabolizing enzymes have optimal pH and temperature ranges. Ensure your incubation conditions are appropriate for the specific transformation you are studying. |
| Short Incubation Time | This compound transformations can be slow. Set up a time-course experiment (e.g., sampling at 0, 24, 48, and 72 hours) to determine the optimal incubation period for your experimental setup. |
| Low Cell Density | Ensure you have a sufficient bacterial population for detectable metabolic activity. Start with a higher inoculum or allow the culture to reach a higher density before adding bile acids. |
Data Presentation
Table 1: Recommended Media Components for Culturing this compound-Metabolizing Gut Bacteria
| Component | Concentration | Purpose |
| Brain-Heart Infusion Broth | 37 g/L | Rich nutrient base |
| Yeast Extract | 5 g/L | Source of vitamins and growth factors |
| L-cysteine HCl | 0.5 g/L | Reducing agent to maintain anaerobic conditions |
| Hemin | 5 mg/L | Essential growth factor for some anaerobes |
| Vitamin K₁ | 10 µL/L | Essential growth factor for some anaerobes |
| Resazurin | 1 mg/L | Redox indicator |
| Bile Acids (e.g., cholic acid) | 0.1 - 1 mM | Substrate for metabolism studies |
Table 2: Inhibitory Effects of Different Bile Acids on Gut Bacteria Growth
| This compound | Typical Inhibitory Concentration (in vitro) | Relative Toxicity | Bacterial Genera Affected |
| Deoxycholic Acid (DCA) | >1 mM | High | Clostridium perfringens, Bacteroides fragilis, Lactobacillus, Bifidobacterium[14] |
| Lithocholic Acid (LCA) | 0.2 mM | High | Bacteroides fragilis, Ruminococcus bromii[7] |
| Cholic Acid (CA) | Varies | Moderate | Many probiotic strains[13] |
| Chenodeoxycholic Acid (CDCA) | Varies | Moderate | Many probiotic strains[13] |
| Taurocholic Acid (TCA) | >0.2 mM | Low | Ruminococcus bromii[7] |
| Tauroursodeoxycholic Acid (TUDCA) | >0.2 mM | Low | Ruminococcus bromii[7] |
Experimental Protocols
Protocol 1: General Anaerobic Culture of Gut Bacteria
-
Media Preparation: Prepare the desired medium (e.g., BHI supplemented as in Table 1) and dispense into Hungate or Balch tubes.
-
Gassing and Sealing: While dispensing, continuously flush the tubes and headspace with an anaerobic gas mixture. Immediately seal with butyl rubber stoppers and aluminum crimps.
-
Sterilization: Autoclave the sealed tubes. The medium should be colorless after autoclaving, indicating anaerobic conditions.
-
Inoculation: In an anaerobic chamber, or using a gassing cannula system, inoculate the media with the bacterial culture using a sterile syringe and needle.
-
Incubation: Incubate the cultures at 37°C. Monitor for growth (turbidity) and any color change in the resazurin indicator.
Protocol 2: In Vitro this compound Transformation Assay
-
Culture Preparation: Grow the bacterial strain of interest to mid-log or stationary phase in an appropriate anaerobic medium.
-
This compound Addition: Prepare a sterile, anaerobic stock solution of the primary this compound (e.g., cholic acid) to be tested. Add the this compound to the bacterial culture to the desired final concentration.
-
Incubation and Sampling: Incubate the culture under anaerobic conditions at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing: Centrifuge the samples to pellet the bacteria. Collect the supernatant for this compound analysis.
-
Analysis: Analyze the this compound profile in the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Caption: Overview of host-microbiota this compound metabolism and signaling.
Caption: Workflow for in vitro this compound transformation assay.
References
- 1. The Role of the Gut Microbiota in this compound Metabolism | Annals of Hepatology [elsevier.es]
- 2. Grand Challenges in Understanding Gut Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing requirements for anaerobic culture equipment in microbiome research and product development - Microbiome Times Magazine [microbiometimes.com]
- 4. Interaction of Gut Microbiota with this compound Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Another renaissance for this compound gastrointestinal microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Regulation of this compound metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ATCC Culture Tip #1 - How to Handle Anaerobic Bacteria [rapidmicrobiology.com]
- 11. dsmz.de [dsmz.de]
- 12. mdpi.com [mdpi.com]
- 13. Bile Acids: Major Regulator of the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interplay between bile acids and the gut microbiota promotes intestinal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the viability of primary hepatocytes for long-term bile acid studies.
Welcome to the technical support center for researchers utilizing primary hepatocytes in long-term bile acid studies. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you optimize your experiments and ensure the viability and functionality of your cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why do my primary hepatocytes rapidly lose viability and function in culture?
Primary hepatocytes are highly specialized, differentiated cells that are sensitive to their environment. When removed from the complex architecture of the liver, they tend to dedifferentiate, leading to a rapid decline in liver-specific functions like this compound metabolism and transport.[1][2][3] In standard two-dimensional (2D) culture systems, this loss of function and viability can occur within a few days.[2] Key factors contributing to this decline include the loss of cell polarity, disruption of cell-cell and cell-extracellular matrix (ECM) interactions, and suboptimal culture conditions.[3][4]
Q2: What is the most effective culture system for maintaining long-term hepatocyte viability for this compound studies?
The collagen sandwich culture is a widely adopted three-dimensional (3D) method that significantly improves the long-term viability and function of primary hepatocytes.[1][5][6] In this configuration, hepatocytes are cultured between two layers of collagen gel.[5][6] This setup mimics the in vivo environment by restoring cell polarity, promoting the formation of functional bile canalicular networks, and enhancing the expression of genes related to this compound metabolism.[3][5][7] Studies have shown that hepatocytes in a sandwich configuration maintain morphology and liver-specific functions for several weeks.[1][6]
Q3: Should I use serum-containing or serum-free medium for my long-term experiments?
For long-term studies, especially those involving this compound transport and metabolism, a serum-free medium is generally recommended.[8][9] While fetal bovine serum (FBS) can promote initial cell attachment, it has been reported to disrupt the formation of bile canaliculi and encourage hepatocyte dedifferentiation.[3] Chemically defined, serum-free media supplemented with factors like Hepatocyte Growth Factor (HGF), Epidermal Growth Factor (EGF), insulin, and dexamethasone (B1670325) help maintain hepatocytes in a differentiated state.[1][3][8][10] Williams' Medium E is often cited as being superior to DMEM for this compound transport studies as it supports higher expression of key transporter proteins like NTCP and BSEP.[11][12]
Q4: What are the primary mechanisms of this compound-induced hepatocyte injury?
Accumulated hydrophobic bile acids, such as glycochenodeoxycholic acid (GCDC), are cytotoxic and can induce hepatocyte injury through several pathways.[13] Key mechanisms include:
-
Death Receptor Activation: Toxic bile acids can trigger the translocation of the Fas death receptor to the cell membrane, leading to ligand-independent activation and initiation of the apoptotic cascade.[13]
-
Endoplasmic Reticulum (ER) Stress: Elevated bile acids can cause ER stress, leading to an increase in intracellular calcium (Ca2+) concentration.[14]
-
Mitochondrial Damage: The rise in Ca2+ and direct effects of bile acids stimulate mitochondria to produce excessive reactive oxygen species (ROS), leading to oxidative stress and cell death.[14]
-
Inflammatory Response: Pathophysiological concentrations of bile acids can induce hepatocytes to express proinflammatory cytokines, which in turn attract neutrophils and contribute to inflammatory injury.[14]
It's important to note that human hepatocytes may be more resistant to this compound toxicity than rodent models and may primarily undergo necrosis rather than apoptosis.[15][16]
Troubleshooting Guide
Problem 1: Low Cell Viability After Thawing Cryopreserved Hepatocytes
| Possible Cause | Recommended Solution |
| Improper Thawing Technique | Thaw vials rapidly (<2 minutes) in a 37°C water bath until only a small ice crystal remains.[17][18] Do not let cells sit in the cryopreservation medium for an extended period.[19] |
| Sub-optimal Thawing Medium | Use a pre-warmed, specialized thawing medium (e.g., CHRM®) to help remove the cryoprotectant and improve recovery.[17][18] |
| Incorrect Centrifugation | Centrifuge at the correct speed and time for the specific species (e.g., for human hepatocytes, 100 x g for 10 minutes at room temperature).[17][18] Excessive force can damage cells. |
| Rough Handling | Handle the cell suspension gently. Use wide-bore pipette tips and avoid vigorous pipetting or vortexing to prevent shear stress.[17][19][20] |
| Inaccurate Cell Counting | Ensure the cell suspension is homogenous before taking a sample for counting. Do not let cells sit in trypan blue for more than one minute before counting.[17][18] An inaccurate count can lead to incorrect seeding density. |
Problem 2: Poor Cell Attachment or Sub-optimal Monolayer Confluency
| Possible Cause | Recommended Solution |
| Low Seeding Density | Check the certificate of analysis for the recommended seeding density for your specific cell lot.[19] Under-seeding can lead to a sparse monolayer and reduced cell-cell contact, which is crucial for viability. |
| Poor-Quality Substratum | Ensure culture plates are evenly coated with a high-quality collagen I.[18] The quality and concentration of the collagen gel are vital for proper attachment and long-term culture.[7] |
| Uneven Cell Distribution | After plating, gently shake the plate in a figure-eight or back-and-forth pattern to ensure an even distribution of cells across the well surface.[19][21] |
| Hepatocyte Lot Variation | Not all lots of primary hepatocytes are qualified for plating applications.[18][22] Always check the lot specifications to ensure it is plateable and suitable for your intended culture duration. |
Problem 3: Formation of Holes or Detachment of Cell Monolayer Over Time
| Possible Cause | Recommended Solution |
| Toxicity of Test Compound | Your this compound concentration may be too high, leading to cytotoxicity. Perform a dose-response experiment to determine the optimal non-toxic concentration for your long-term study. Compare treated cells to a vehicle control.[18][21] |
| Culture Duration | Even under optimal conditions, plateable cryopreserved hepatocytes have a limited lifespan. In general, they should not be cultured for more than five to seven days in a standard monolayer.[21] For longer studies, a 3D sandwich culture is necessary. |
| Sub-optimal Culture Medium | Use a serum-free medium specifically formulated for long-term hepatocyte culture.[3][8] Ensure daily media changes to replenish nutrients and remove waste products. |
| This compound Accumulation | In sandwich cultures, the formation of bile canaliculi can lead to the accumulation of secreted bile acids, which can become toxic. Ensure your experimental design accounts for this. |
Data and Experimental Parameters
Table 1: Comparison of Culture Conditions for Primary Hepatocytes
| Parameter | 2D Monolayer Culture | 3D Sandwich Culture | Co-Culture with NPCs* |
| Typical Viability Duration | 3-7 days[2] | >4 weeks[1][23] | >4 weeks[23] |
| Bile Canaliculi Formation | Poor to none | Well-formed, extensive networks[3][7] | Well-formed networks |
| Liver-Specific Function | Rapid decline[1] | Maintained at high levels[1][5] | Enhanced and stabilized[1][23] |
| This compound Transporter Expression | Declines rapidly[24] | Maintained, often inducible[3][11] | Stabilized expression |
| Primary Application | Short-term toxicity, metabolism (<72h) | Long-term toxicity, transport, DDI studies | Long-term function, complex DILI models |
*NPCs: Non-Parenchymal Cells, such as Liver Sinusoidal Endothelial Cells (LSECs).
Table 2: this compound Concentrations and Observed Effects in Human Hepatocytes
| This compound | Concentration | Observed Effect | Reference |
| Glycochenodeoxycholic acid (GCDC) | ~280 µM | Significant increase in cytotoxicity (LDH release) | [16] |
| Glycochenodeoxycholic acid (GCDC) | 2 mM | Activation of JNK signaling pathway | [16] |
| Taurocholic acid (TCA) | Up to 5 mM | No significant cytotoxicity (LDH release) | [16] |
| Chenodeoxycholic acid (CDCA) | 150 µM | Maintained cytotoxic response in 3D culture | [24] |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines a general workflow for conducting long-term this compound studies using a 3D sandwich culture model.
Caption: General workflow for long-term primary hepatocyte this compound studies.
This compound-Induced Injury Signaling
This diagram illustrates the key signaling pathways activated by cytotoxic bile acids within a hepatocyte, leading to cellular injury.
Caption: Key signaling pathways in this compound-induced hepatocyte cytotoxicity.
Key Experimental Protocols
Protocol 1: Thawing Cryopreserved Primary Hepatocytes
Materials:
-
Cryovial of primary hepatocytes
-
Hepatocyte Thawing Medium (e.g., CHRM®), pre-warmed to 37°C
-
Plating Medium (e.g., Williams' Medium E with supplements), pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath at 37°C
-
Pipettes and wide-bore tips
-
Hemocytometer and Trypan Blue solution
-
Refrigerated centrifuge
Procedure:
-
Prepare all media and supplies before removing cells from liquid nitrogen storage.
-
Remove the cryovial and immediately place it in the 37°C water bath. Do not fully submerge the cap.
-
Thaw the vial for approximately 1.5-2 minutes until only a small frozen clump remains. Do not allow the suspension to warm completely.[17]
-
Wipe the vial with 70% ethanol (B145695) and transfer it to a biological safety cabinet.
-
Using a wide-bore pipette tip, gently transfer the cell suspension from the vial into a conical tube containing 9 mL of pre-warmed Thawing Medium.
-
Rinse the vial with 1 mL of Thawing Medium and add it to the conical tube to recover any remaining cells.
-
Gently invert the tube once to mix.
-
Centrifuge the cell suspension at the recommended speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the viable cells.[18]
-
Carefully aspirate the supernatant, leaving a small amount of liquid to avoid disturbing the pellet.
-
Gently resuspend the cell pellet in an appropriate volume of pre-warmed Plating Medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Ensure the cell suspension is kept homogenous by gentle mixing before sampling.[17]
-
Dilute the cells to the desired final concentration in Plating Medium and proceed to seeding immediately.[17]
Protocol 2: Establishing a Collagen Sandwich Culture (24-Well Plate)
Materials:
-
Collagen I, Rat Tail (or similar)
-
Sterile, ice-cold neutralization solution (e.g., 10x PBS, 1N NaOH)
-
Ice-cold, serum-free culture medium
-
24-well tissue culture plates
-
Resuspended primary hepatocytes
Procedure:
-
Prepare Collagen Gel Solution: On ice, mix Collagen I with the neutralization solution and ice-cold medium according to the manufacturer's instructions to achieve a final concentration of approximately 1.5 mg/mL.[7] Ensure the solution is well-mixed but avoid introducing bubbles. The solution should turn from yellow to a neutral pink/orange color, indicating correct pH.
-
Create the Base Layer: Dispense 250-300 µL of the neutralized collagen solution into each well of a 24-well plate. Ensure the bottom of the well is completely covered.
-
Gelation: Place the plate in a 37°C, 5% CO2 incubator for 30-60 minutes, or until the collagen has solidified into a firm gel.
-
Seed Hepatocytes: Add the prepared hepatocyte suspension (from Protocol 1) in Plating Medium to the top of the solidified collagen base layer. Seed at a density that will achieve a confluent monolayer (check lot-specific data sheet).
-
Cell Attachment: Return the plate to the incubator for the recommended attachment period (typically 4-24 hours).
-
Prepare Overlay Solution: Prepare a second batch of neutralized collagen solution. This can be more dilute (e.g., 1.0 mg/mL) than the base layer.
-
Apply the Overlay: After the attachment period, carefully aspirate the plating medium from the wells. Gently and slowly add 250-300 µL of the overlay collagen solution on top of the hepatocyte monolayer.
-
Final Gelation: Return the plate to the incubator for at least 30 minutes to allow the top layer to gel.
-
Add Culture Medium: Once the overlay has solidified, add 1 mL of fresh, pre-warmed, serum-free hepatocyte culture medium to each well.
-
Maintenance: Maintain the cultures with daily media changes. Allow the sandwich cultures to stabilize and form bile canaliculi for at least 48-72 hours before initiating this compound treatment.[5]
References
- 1. Long-Term Culture and Coculture of Primary Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Isolation and 3D Collagen Sandwich Culture of Primary Mouse Hepatocytes to Study the Role of Cytoskeleton in Bile Canalicular Formation In Vitro [jove.com]
- 8. Serum-free, long-term cultures of human hepatocytes: maintenance of cell morphology, transcription factors, and liver-specific functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Hepatocyte Growth Regulators in Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Culture Media for this compound Transport Studies in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]
- 15. This compound-induced necrosis in primary human hepatocytes and in patients with obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Tips to work with primary hepatocytes - BeCyteBiotechnologies [becytes.com]
- 20. youtube.com [youtube.com]
- 21. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Issues to Consider When Selecting Primary Human Hepatocytes [lnhlifesciences.org]
- 23. Long-Term Coculture Strategies for Primary Hepatocytes and Liver Sinusoidal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepatocytes maintain greater fluorescent this compound accumulation and greater sensitivity to drug‐induced cell death in three‐dimensional matrix culture - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for accurate bile acid measurement in different tissues.
Welcome to the technical support center for bile acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of bile acids in various biological tissues.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is considered the gold standard for this compound quantification?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the analysis of this compound profiles in biological samples.[1][2] This method offers high sensitivity and specificity, allowing for the accurate quantification of individual this compound species, including isomers.[1][2][3]
Q2: What are the main challenges in accurately measuring bile acids?
A2: The main challenges include the chemical diversity of bile acids, the presence of structurally similar isomers, and the complexity of the biological matrices in which they are found.[3][4] Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can significantly impact accuracy and reproducibility.[4] Additionally, the wide range of concentrations of different bile acids in biological samples requires analytical methods with a broad dynamic range.[3]
Q3: How should I store my samples before this compound extraction?
A3: For optimal stability of bile acids, it is generally recommended to store tissue and biofluid samples at -80°C until analysis.[5] While some major lipid components in bile may be stable for up to four months at -18°C, storing at ultra-low temperatures minimizes the potential for degradation or changes in the this compound profile.[5]
Q4: What are the key differences in this compound metabolism between humans and mice?
A4: While the fundamental biosynthetic pathways of bile acids are similar, there are notable differences in the composition and pool size of bile acids between humans and mice.[6][7] For instance, mouse bile is rich in taurine-conjugated bile acids, particularly tauro-β-muricholic acid (TβMCA), which is not found in humans.[8] These differences are important to consider when using mouse models to study human diseases related to this compound metabolism.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound quantification experiments.
Low this compound Recovery
Problem: My this compound recovery after extraction is consistently low.
| Potential Cause | Recommended Solution |
| Inefficient Extraction Method | For complex matrices like liver and feces, a simple protein precipitation may be insufficient. Consider using a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) method, which can improve recovery.[10] For serum or plasma, ensure the ratio of organic solvent to the sample is optimal for protein precipitation (typically 3:1 or 4:1).[10] |
| Poor Solubility of Bile Acids | The solubility of bile acids can vary. Ensure that the reconstitution solvent after evaporation is appropriate. A mixture of methanol (B129727) or acetonitrile (B52724) and water is commonly used.[11] Sonication can aid in redissolving the extracted bile acids.[11] |
| Binding to Precipitated Proteins | Bile acids can bind to proteins. To minimize this, some protocols recommend heating the sample or adding sodium hydroxide (B78521) before extraction to denature proteins and reduce binding.[12][13] |
Poor Chromatographic Resolution
Problem: I am unable to separate isomeric bile acids (e.g., UDCA and CDCA).
| Potential Cause | Recommended Solution |
| Suboptimal LC Column | A standard C18 column may not provide sufficient selectivity for all this compound isomers.[14] Consider using a column with a different chemistry, such as a phenyl-hexyl column, to achieve alternative selectivity.[14] Optimizing the column temperature can also improve separation.[4] |
| Inappropriate Mobile Phase | The composition and pH of the mobile phase are critical for separating bile acids.[5] Experiment with different additives, such as formic acid or ammonium (B1175870) acetate, and optimize the gradient elution to improve the resolution of closely eluting isomers.[5][15] |
| Matrix Interference | Co-eluting matrix components can interfere with the peaks of interest.[4] Ensure your sample preparation method effectively removes interfering substances like phospholipids.[9] If interference persists, adjusting the chromatographic gradient or using a more selective column may be necessary.[4] |
High Variability in Results
Problem: I am observing significant variability between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | For solid tissues like the liver and feces, thorough homogenization is crucial for obtaining representative aliquots.[11][16] Ensure a consistent homogenization procedure is applied to all samples. |
| Matrix Effects in MS Detection | Matrix components can suppress or enhance the ionization of bile acids, leading to variability.[4] The use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in extraction efficiency.[9] |
| Sample Collection and Handling | Inconsistent sample collection and handling can introduce variability. For example, in animal studies, the timing of sample collection relative to feeding can significantly impact this compound levels. Standardize all pre-analytical procedures as much as possible. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Tissue/Fluid | Typical Recovery Rate | Advantages | Disadvantages |
| Protein Precipitation | Serum, Plasma, Liver | 82% - 117%[2] | Simple, fast, and requires minimal solvent. | May have lower recovery for some bile acids and less effective at removing interferences.[10] |
| Liquid-Liquid Extraction (LLE) | Liver, Feces | >80% | Effective for complex matrices and can provide a cleaner extract.[10] | More time-consuming and requires larger volumes of organic solvents.[10] |
| Solid-Phase Extraction (SPE) | Serum, Urine, Feces | >90%[17] | Provides a very clean extract, minimizing matrix effects.[13] | Can be more expensive and requires method development to optimize sorbent and elution conditions. |
Experimental Protocols
Protocol 1: this compound Extraction from Liver Tissue
This protocol is adapted from established methods for the extraction of bile acids from liver tissue for LC-MS/MS analysis.[11][18]
-
Homogenization:
-
Weigh approximately 50 mg of frozen liver tissue into a 2 mL bead-beating tube.
-
Add 750 µL of 50% methanol.
-
Homogenize the tissue using a bead beater (e.g., Precellys 24) at 6,500 rpm for 3 cycles of 30 seconds, with cooling on ice for 2-3 minutes between cycles.[11]
-
-
Extraction:
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Drying and Reconstitution:
-
Final Preparation:
-
Centrifuge the reconstituted sample at 18,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: this compound Extraction from Serum/Plasma
This protocol utilizes a simple protein precipitation method suitable for serum and plasma samples.[2][10]
-
Sample Preparation:
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution.
-
-
Protein Precipitation:
-
Add 140 µL of ice-cold methanol to the sample.[2]
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[19]
-
-
Collection:
-
Carefully collect the supernatant and transfer it to an autosampler vial for direct injection or further processing if necessary (e.g., evaporation and reconstitution).
-
Protocol 3: this compound Extraction from Fecal Samples
This protocol is designed for the extraction of bile acids from complex fecal matrices.[16][19]
-
Sample Preparation:
-
Weigh 100-200 mg of frozen fecal material into a centrifuge tube.[19]
-
-
Extraction:
-
Centrifugation and Filtration:
Visualizations
Caption: Overview of this compound enterohepatic circulation and key signaling pathways.
Caption: General experimental workflow for this compound measurement.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. A rapid method for the quantitative extraction of bile acids and their conjugates from serum using commercially available reverse-phase octadecylsilane bonded silica cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ro.ecu.edu.au [ro.ecu.edu.au]
- 17. An improved procedure for this compound extraction and purification and tissue distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Strategies to reduce ion suppression in electrospray ionization of bile acids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the electrospray ionization (ESI) of bile acids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the ESI-MS analysis of bile acids?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of target analytes, such as bile acids, is decreased by co-eluting compounds from the sample matrix.[1] This phenomenon leads to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1] In ESI, these interfering components can compete with the analyte for ionization or alter the physical properties of the ESI droplets, which hinders the formation of gas-phase ions.[1] Bile acids are particularly susceptible to these effects when being analyzed in complex biological matrices like plasma, serum, or feces.[1][2]
Q2: What are the common signs of ion suppression in my bile acid analysis?
A2: Common indicators of ion suppression include:
-
Poor reproducibility of analyte signals between different samples.[3]
-
Inaccurate and imprecise results for quality control (QC) samples.[3]
-
A significant difference in the analyte's response when comparing a standard prepared in a pure solvent versus a standard spiked into a biological matrix extract.[3]
-
Low signal intensity and poor sensitivity for your target bile acids.[4]
-
Inconsistent ratios between the analyte and its stable isotope-labeled internal standard.[1]
-
Drifting retention times and increasing column backpressure over a series of injections.[3]
Q3: Which ionization mode, positive or negative, is typically better for this compound analysis?
A3: Negative electrospray ionization (ESI⁻) is the prevailing method for the analysis of bile acids.[5] This is because bile acids are acidic molecules that readily deprotonate to form anions of the type [M-H]⁻, which can be sensitively detected in negative ion mode.[5] While switching ionization modes can sometimes reduce ion suppression, negative mode is generally preferred for this class of compounds.[6]
Q4: How do mobile phase additives affect this compound ionization and ion suppression?
A4: Mobile phase additives can significantly influence the ESI response.[1] Additives like trifluoroacetic acid (TFA), though beneficial for chromatography, are known to cause signal suppression in negative ion mode.[1][7] Formic acid is a more suitable choice for LC-MS applications as it is less suppressive.[1] The concentration and pH of additives like formic acid and ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or ammonium acetate) must be carefully optimized.[5] While a certain level of acidity can improve chromatographic separation on a reverse-phase column, high acidity can inhibit the negative ionization of bile acids, particularly unconjugated ones.[5]
Q5: Can Ultra-Performance Liquid Chromatography (UPLC) help reduce ion suppression compared to High-Performance Liquid Chromatography (HPLC)?
A5: Yes, UPLC can significantly reduce ion suppression compared to traditional HPLC. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides superior peak resolution and efficiency.[8] This enhanced separation capability means that bile acids are less likely to co-elute with interfering matrix components, leading to a reduction in ion suppression. The sharper peaks produced by UPLC also lead to a greater signal-to-noise ratio, which increases sensitivity.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to ion suppression during this compound analysis.
Issue 1: Low signal intensity and poor sensitivity for target bile acids.
This is a classic symptom of ion suppression, often caused by co-eluting matrix components, especially phospholipids (B1166683) in plasma or serum samples.[3][4]
-
Step 1: Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1]
-
Protein Precipitation (PPT): This is a simple and common method, often using methanol (B129727) or acetonitrile.[10] While quick, it may not be sufficient to remove all interfering substances. Acetonitrile has been reported as an effective solvent for deproteinizing liquid samples.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning bile acids into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile method for purifying and concentrating bile acids from various biological samples.[13] It uses a solid sorbent (e.g., C18) to selectively retain bile acids while matrix components are washed away.[4][13] This technique can significantly enhance sample purity and improve recovery rates.[13]
-
-
Step 2: Optimize Chromatography:
-
Gradient Elution: Ensure your chromatographic gradient is effectively separating bile acids from the most problematic matrix components, which often elute early in reverse-phase chromatography. Increasing the flow rate after the elution of the last analyte can help flush the column of late-eluting interferences like phospholipids.[14]
-
Column Choice: Consider using a UPLC system for its superior resolving power, which can separate bile acids from co-eluting interferences.
-
-
Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Inconsistent analyte-to-internal standard ratio across samples.
This indicates that the ion suppression is variable between samples and is not being adequately corrected by the internal standard.
-
Possible Cause 1: Inconsistent Sample Preparation: Variability in the sample preparation process can lead to differing levels of matrix components in the final extracts.
-
Solution: Ensure that the sample preparation protocol is followed precisely for all samples, including calibrators and QCs. Automating the sample preparation process can help improve consistency.
-
-
Possible Cause 2: Significant Matrix Differences Between Samples: Biological samples can have inherent variability (e.g., due to diet, disease state, or medications) that affects the degree of ion suppression.[14]
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Bile Acids from Plasma/Serum
This protocol provides a general methodology for cleaning up plasma or serum samples to reduce matrix effects.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol, followed by 1 mL of water.[4]
-
Sample Preparation & Loading: Dilute 100 µL of plasma or serum with 400 µL of 4% phosphoric acid in water. Add an appropriate amount of the SIL-IS mixture. Load the entire volume onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences and salts.[4]
-
Elution: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.[4]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.[4] Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.[4]
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery of bile acids and the extent of ion suppression. The following table summarizes recovery data for an SPE method.
| This compound Species | Recovery Rate (%) |
| Various Bile Acids | 89.1% to 100.2% |
| Data sourced from a study utilizing a C18 SPE column for this compound purification.[13] |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of bile acids, highlighting key stages where ion suppression can be mitigated.
Troubleshooting Logic for Ion Suppression
This diagram provides a decision-making flowchart for troubleshooting ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. ijcrt.org [ijcrt.org]
- 10. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Dealing with the chemical diversity of bile acids in analytical methods.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical diversity of bile acids in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What makes the analysis of bile acids so challenging?
A1: The analysis of bile acids is complex due to their extensive chemical diversity. They exist as a complex mixture of primary, secondary, and tertiary forms, which can be unconjugated or conjugated to amino acids like glycine (B1666218) and taurine.[1][2][3] Furthermore, many bile acids are structural isomers, differing only in the spatial orientation of hydroxyl groups, which makes their separation and specific quantification difficult.[1][4] Their concentrations can also vary over a wide dynamic range in biological samples, requiring highly sensitive and robust analytical methods.[1]
Q2: Which analytical platform is most suitable for comprehensive bile acid profiling?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for this compound analysis.[4][5] This technique offers high sensitivity and selectivity, enabling the separation and quantification of a large number of individual this compound species, including isomers.[5][6] While other methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) can be used, they may require more extensive sample derivatization or offer lower resolution for complex mixtures.[7] Enzymatic assays are simple and cost-effective for measuring total bile acids but cannot differentiate between individual species.[5]
Q3: Why is the use of internal standards crucial in this compound analysis?
A3: Internal standards are essential for accurate and precise quantification of bile acids.[1] They are typically stable isotope-labeled versions of the analytes of interest and are added to samples at the beginning of the workflow.[8] Using internal standards helps to correct for variability that can occur during sample preparation, chromatography, and mass spectrometry detection, including matrix effects which can suppress or enhance the signal of the target analytes.[1]
Q4: What are "matrix effects" and how can they be minimized in this compound analysis?
A4: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][9] These effects can lead to inaccurate quantification. To minimize matrix effects, several strategies can be employed:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) can help remove interfering substances.[10]
-
Chromatographic separation: Optimizing the liquid chromatography method to separate bile acids from interfering matrix components is crucial.
-
Use of internal standards: Stable isotope-labeled internal standards that co-elute with the analytes can effectively compensate for matrix effects.[1]
-
Method validation: Thoroughly validating the method with matrix-matched calibration curves is necessary to assess and correct for matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS Analysis
Problem: Chromatographic peaks for bile acids are broad, tailing, or not well-resolved, especially for isomeric pairs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ensure the use of a C18 or a similar reversed-phase column suitable for separating hydrophobic molecules like bile acids.[11] Consider columns with different selectivities if co-elution persists. |
| Suboptimal Mobile Phase Composition | The pH and organic solvent composition of the mobile phase significantly impact this compound retention and peak shape.[11][12] Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) and gradient profiles to improve separation. The acidity and ammonium levels can influence the electrospray ionization (ESI) of bile acids.[11][12] |
| Column Contamination | Biological samples can contain lipids and proteins that accumulate on the column, leading to poor performance.[13] Implement a column wash with a strong solvent like isopropanol (B130326) between sample batches or replace the guard column.[13] |
| Injection Volume Overload | Injecting too large a sample volume can lead to peak broadening. Reduce the injection volume. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Problem: The signal intensity for some or all bile acids is low, resulting in poor sensitivity and difficulty in detecting low-abundance species.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Bile acids ionize differently depending on their structure and the ionization source conditions.[1] Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. Both positive and negative ionization modes should be evaluated, as some bile acids ionize better in one mode over the other.[13] |
| Suboptimal Sample Preparation | Inefficient extraction can lead to low recovery of bile acids. Evaluate different extraction methods like protein precipitation followed by solid-phase extraction (SPE) to improve recovery and remove interfering substances.[10] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of bile acids.[1] Dilute the sample, improve chromatographic separation, or use a more effective sample clean-up method. |
| Incorrect MS/MS Transitions | For targeted analysis using multiple reaction monitoring (MRM), ensure that the precursor and product ion transitions are correctly optimized for each this compound.[8] |
Issue 3: High Variability in Quantitative Results
Problem: There is a high degree of variation in the quantified this compound concentrations across replicate injections or different samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent and precise execution of all steps, including pipetting and evaporation. The use of automated liquid handlers can improve reproducibility. |
| Lack of or Inappropriate Internal Standards | Not using internal standards or using ones that do not behave similarly to the analytes can lead to high variability.[1] Use stable isotope-labeled internal standards for each class of this compound being quantified.[8] |
| Sample Degradation | Bile acids can be susceptible to degradation if not handled and stored properly.[14] Keep samples on ice or in a refrigerated autosampler during analysis and store them at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.[14] |
| Instrument Instability | Fluctuations in the LC or MS system can cause variability. Perform regular system maintenance and calibration to ensure stable performance. |
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Methods for Bile Acids
| Method | Principle | Typical Recovery Rate | Advantages | Disadvantages |
| Protein Precipitation | Proteins are precipitated by adding an organic solvent (e.g., methanol (B129727), acetonitrile), and bile acids are extracted into the supernatant.[10] | 80-95% | Simple, fast, and inexpensive. | May not effectively remove all interfering substances, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Bile acids are partitioned between two immiscible liquid phases to separate them from interfering compounds. | 85-100% | Can provide a cleaner extract than protein precipitation. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Bile acids are retained on a solid sorbent (e.g., C18) while interfering compounds are washed away.[10] | 89.1% - 100.2%[10] | Provides a very clean extract, significantly reducing matrix effects and improving sensitivity.[10] | More time-consuming and expensive than protein precipitation. |
Protocol: Generic this compound Extraction from Plasma/Serum using SPE
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of an internal standard solution containing a mixture of stable isotope-labeled bile acids.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[10]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.[10]
-
Elution: Elute the bile acids with 1 mL of methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[10] Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.[10]
Visualizations
Caption: Overview of this compound synthesis and transformation.
Caption: A troubleshooting decision tree for LC-MS analysis of bile acids.
References
- 1. This compound analysis [sciex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guide to this compound Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. ro.ecu.edu.au [ro.ecu.edu.au]
Improving the throughput of bile acid analysis for large-scale studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the throughput and robustness of their bile acid analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in large-scale this compound analysis?
A1: Variability in high-throughput this compound analysis can stem from multiple stages of the experimental workflow. Key sources include sample preparation inconsistencies, matrix effects, chromatographic resolution, and data normalization.[1] Each step, from initial sample handling to final data processing, must be carefully controlled and optimized to ensure reproducibility.
Q2: How can I minimize matrix effects in my plasma/serum samples?
A2: Matrix effects, which can suppress or enhance the ionization of bile acids, are a significant challenge in LC-MS/MS analysis.[2][3] To mitigate these effects, consider the following:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances like phospholipids.[1]
-
Optimize Chromatography: Develop a chromatographic method that separates bile acids from co-eluting matrix components.[1]
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.[1]
Q3: When should I consider derivatization for this compound analysis?
A3: Derivatization can be beneficial in several scenarios to improve the analytical performance of this compound quantification. Consider derivatization when:
-
Analyzing by Gas Chromatography (GC): Bile acids are not sufficiently volatile for direct GC analysis and require derivatization to improve their volatility and thermal stability.[4]
-
Improving Sensitivity in LC-MS: For samples with low this compound concentrations, derivatization can enhance ionization efficiency and improve detection limits.[4][5]
-
Enhancing Throughput: Sample multiplexing using isotopologous derivatization reagents can increase the throughput of LC/ESI-MS/MS assays.[6]
Troubleshooting Guides
Poor Chromatographic Peak Shape
Q: My peaks are tailing or fronting. What are the likely causes and solutions?
A: Poor peak shape can compromise resolution and integration accuracy.[7] Common causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the pKa of the bile acids. Using a buffer can help.[7][8] |
| Column Contamination | Use a guard column and ensure adequate sample cleanup. If contamination is suspected, flush or replace the column.[9] |
| Mismatched Injection Solvent | Reconstitute the sample in a solvent that is weaker than the initial mobile phase. |
Inconsistent Internal Standard Response
Q: The response of my internal standard is highly variable across samples. What should I investigate?
A: Inconsistent internal standard (IS) response can invalidate quantitative results. Here are common causes and how to address them:
| Potential Cause | Recommended Solution |
| Matrix Effects | A co-eluting matrix component may be suppressing or enhancing the IS signal. Improve sample cleanup or chromatographic separation to resolve the interference. |
| Inappropriate IS Selection | The chosen IS may not be a good chemical match for the analytes. Use stable isotope-labeled internal standards whenever possible.[1] |
| Inconsistent Pipetting | Ensure accurate and consistent addition of the IS to all samples, standards, and quality controls. |
| IS Instability | Verify the stability of the internal standard in the storage and sample processing conditions. |
Low Signal Intensity/Poor Sensitivity
Q: I am struggling to detect low-abundance bile acids. How can I improve my method's sensitivity?
A: Detecting bile acids at very low concentrations requires a highly sensitive method.[2] Consider the following strategies:
| Strategy | Details |
| Optimize Mass Spectrometry Parameters | Fine-tune ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for each this compound. |
| Improve Sample Preparation | Concentrate the sample extract before analysis. Solid-phase extraction can be used for both cleanup and concentration.[10] |
| Chemical Derivatization | Derivatizing bile acids can improve their ionization efficiency and thus, sensitivity.[11] |
| Enhance Chromatographic Performance | Use a column with higher efficiency (e.g., smaller particle size) to achieve sharper, taller peaks. |
Experimental Protocols
Protocol 1: this compound Extraction from Serum/Plasma using Protein Precipitation
This protocol is a common starting point for this compound analysis from serum or plasma samples.
-
Sample Thawing: Thaw frozen serum or plasma samples at 4°C.
-
Internal Standard Addition: To a 50 µL aliquot of serum/plasma, add the internal standard solution. A common choice is a mixture of deuterated bile acids.[12]
-
Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and complete protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitution: Reconstitute the dried extract in an appropriate mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
For cleaner samples and potentially higher sensitivity, SPE is recommended.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[10]
-
Sample Loading: Dilute the plasma/serum sample (with internal standards added) and load it onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the bile acids with methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound analysis [sciex.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing LC/ESI-MS/MS Throughput for Plasma this compound Assay by Derivatization-based Sample-Multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Bile Acid Sample Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of bile acid samples. Adherence to these best practices is crucial for ensuring sample integrity and obtaining accurate, reproducible results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological samples used for this compound analysis?
A1: this compound analysis is performed on a variety of biological samples, with the choice of matrix depending on the specific research question. Commonly used samples include serum, plasma, urine, feces, liver tissue, and saliva.[1][2] Serum is often preferred over plasma as anticoagulants in plasma can interfere with analysis.[1]
Q2: What are the key pre-analytical considerations before sample collection?
A2: To ensure the quality of results, it is important to consider patient or subject preparation. For serum or plasma samples, a fasting period of at least 12 hours is typically required, as this compound concentrations can increase after meals.[3][4][5] However, fasting is not necessary for infants or pregnant patients.[5][6]
Q3: How should I process blood samples for this compound analysis?
A3: For serum samples, blood should be collected in a serum separator tube (SST) or a red-top tube. The blood should be allowed to clot at room temperature for 30-60 minutes and then centrifuged within 2 hours of collection to separate the serum.[4][7] For plasma samples, blood should be collected in tubes containing an anticoagulant like EDTA or heparin and centrifuged promptly.[3]
Q4: What is the impact of freeze-thaw cycles on this compound sample stability?
A4: Multiple freeze-thaw cycles should be avoided as they can affect the stability of some bile acids and lead to variability in quantification.[8][9] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.[10] Studies have shown that bile acids in plasma are stable for at least three freeze-thaw cycles.[11]
Troubleshooting Guide
Problem: High variability in this compound quantification results between samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure that all samples are collected, processed, and stored under identical conditions. Standardize protocols for centrifugation times, temperatures, and storage durations.[8] |
| Matrix Effects | Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of bile acids during mass spectrometry analysis, leading to inaccurate quantification.[8][12] Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.[8] The use of isotope-labeled internal standards can also help to correct for matrix effects.[1][12] |
| Improper Storage | Degradation of bile acids can occur if samples are not stored at the correct temperature. For long-term storage, -80°C is recommended.[8] |
Problem: Poor chromatographic resolution of this compound isomers.
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | The separation of structurally similar this compound isomers can be challenging.[8][13] Optimize the liquid chromatography (LC) method by adjusting the mobile phase composition, pH, and gradient.[13] Experiment with different column chemistries, such as C18 or phenyl-hexyl columns, to improve selectivity.[13] |
Storage and Stability of this compound Samples
Proper storage is critical for maintaining the integrity of this compound samples. The following table summarizes the recommended storage conditions for various sample types.
| Sample Type | Short-Term Storage (≤ 7 days) | Long-Term Storage |
| Serum/Plasma | 2-8°C[5][6][14] | -20°C for up to 3 months[6][14], -70°C or -80°C for longer durations[8][11] |
| Urine | 4°C for up to 6 days[15] | -20°C for up to 2 weeks[15] |
| Feces | -80°C[16] | -80°C[16] |
| Liver Tissue | -80°C[17] | -80°C[17] |
| Saliva | 4°C (short-term) | -80°C (long-term) |
Experimental Protocols
Protocol 1: Protein Precipitation for Serum and Plasma Samples
This protocol is a common and effective method for removing proteins from serum and plasma samples prior to this compound analysis.[1]
Materials:
-
Serum or plasma sample
-
Ice-cold acetonitrile (B52724) or methanol (B129727)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add three to four volumes of ice-cold acetonitrile or methanol to one volume of the serum or plasma sample in a microcentrifuge tube.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the bile acids, for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a versatile technique used to purify and concentrate bile acids from complex matrices like urine.[1]
Materials:
-
Urine sample
-
SPE cartridge (e.g., C18)
-
Methanol
-
Deionized water
-
Collection tubes
Procedure:
-
Column Conditioning: Precondition the SPE column by passing methanol through it, followed by deionized water. This ensures optimal binding of the bile acids.[1]
-
Sample Loading: Load the urine sample onto the conditioned SPE column.
-
Washing: Wash the column with deionized water to remove salts and other polar impurities.
-
Elution: Elute the retained bile acids from the column using an organic solvent such as methanol.
-
The eluted sample is now ready for analysis, or it can be evaporated and reconstituted in a smaller volume for concentration.
Visualizations
Caption: Overview of this compound Synthesis and Enterohepatic Circulation.
Caption: Recommended Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for Inconsistent this compound Results.
References
- 1. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. beaumontlaboratory.com [beaumontlaboratory.com]
- 5. Bile Acids (Total) (Sendout) [testguide.labmed.uw.edu]
- 6. Bile Acids, Total, Serum (TBA) | MLabs [mlabs.umich.edu]
- 7. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 8. benchchem.com [benchchem.com]
- 9. ro.ecu.edu.au [ro.ecu.edu.au]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of this compound concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound analysis [sciex.com]
- 13. benchchem.com [benchchem.com]
- 14. uhbpathology.com [uhbpathology.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. In vitro models to detect in vivo this compound changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Bile Acid-Sulfate and -Glucuronide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method development for analyzing bile acid-sulfate and -glucuronide conjugates. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to assist in overcoming common challenges in the bioanalysis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for quantifying this compound-sulfate and -glucuronide conjugates?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the detection and quantification of this compound conjugates.[1][2] This method offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar this compound isomers and their various conjugated forms.[2][3] While other methods like gas chromatography-mass spectrometry (GC-MS) exist, they often require complex and time-consuming sample derivatization steps.[1] Ultra-performance liquid chromatography (UPLC-MS/MS) has emerged as a particularly powerful option, offering shorter analysis times and the ability to detect a wider range of this compound species simultaneously.[1]
Q2: What are the recommended sample preparation techniques for different biological matrices?
A2: The choice of sample preparation technique depends on the biological matrix and the concentration of bile acids.[4]
-
For Serum and Plasma: Protein precipitation is a common, simple, and cost-effective method.[1][5] This typically involves adding an organic solvent like methanol (B129727) or acetonitrile (B52724) to the sample to precipitate proteins, followed by centrifugation.[6][7]
-
For Urine and Bile: Solid-phase extraction (SPE) is often employed for these matrices to enhance the purity of the this compound extracts and improve recovery rates.[5][6] C18 SPE columns are frequently used for this purpose.[6] For bile samples, which have high concentrations of bile acids that can form micelles and trap analytes, SPE is particularly useful for removing interfering substances.[8]
-
For Liver Tissue: A combination of protein precipitation and/or homogenization is typically used to extract bile acids from tissue samples.[5][9]
Q3: Why are internal standards crucial in LC-MS/MS analysis of bile acids?
A3: Internal standards (IS) are essential for accurate quantification as they help correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2] The most recommended internal standards are stable isotope-labeled (SIL) versions of the bile acids being analyzed.[10] These SIL-IS are structurally and chemically almost identical to the analyte, ensuring they behave similarly during extraction and ionization, which leads to more reliable and reproducible results.[10]
Q4: What are "matrix effects" and how can they be minimized?
A4: Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target this compound conjugates, leading to inaccurate quantification.[10][11] To minimize matrix effects, you can:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[10]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., mobile phase composition, gradient) to better separate the analytes from matrix components.[10]
-
Use Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, allowing for effective normalization and more accurate results.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound-sulfate and -glucuronide conjugates.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High Variability in Results | Inconsistent sample preparation; Inaccurate pipetting of internal standard; Matrix effects. | Ensure consistent sample handling and vortexing times.[10] Use a calibrated pipette for adding the internal standard.[10] Switch to stable isotope-labeled internal standards if not already in use and perform a matrix effect investigation.[10] |
| Low Analyte Recovery, Especially from Bile Samples | Formation of micelles by high concentrations of bile acids, which can encapsulate the analytes.[8] | Use solid-phase extraction (SPE) to effectively remove interfering bile acids and improve the recovery of the target glucuronide or sulfate (B86663) conjugates.[8] Diluting the sample before extraction may also help.[4] |
| Poor Peak Shape or Shifting Retention Times | Matrix components interacting with the analyte or column; Accumulation of lipids on the analytical column.[7][10] | Optimize the mobile phase composition, including pH and additives like formic acid or ammonium (B1175870) formate.[10] Experiment with different reversed-phase columns (e.g., C18).[10] Incorporate a column wash step with a strong organic solvent in your LC method to remove lipid buildup.[7] |
| Difficulty Separating Isomeric this compound Conjugates | The structural similarity of isomers makes them challenging to separate with standard chromatography. | Optimize the chromatographic method by testing different column chemistries and particle sizes.[10] Fine-tune the mobile phase gradient and composition to improve resolution.[10] High-resolution mass spectrometry can also aid in differentiating isomers.[2] |
| Inconsistent Internal Standard (IS) Response | A matrix component may be co-eluting with the IS, causing ion suppression or enhancement.[10] | Analyze a blank matrix sample to check for interferences at the retention time of your IS.[10] If using a non-isotope labeled IS, ensure it is structurally very similar to the analytes. The best practice is to use a stable isotope-labeled IS for each class of this compound conjugate.[10] |
Experimental Protocols & Workflows
Accurate analysis requires robust and validated methodologies. Below are foundational protocols for sample preparation and LC-MS/MS analysis.
Diagram: General Workflow for this compound Conjugate Analysis
Caption: General experimental workflow for the analysis of this compound conjugates.
Protocol 1: Sample Preparation via Protein Precipitation (for Serum/Plasma)
This protocol is adapted from validated methods for quantifying bile acids and their conjugates.[5][9]
-
Aliquot Sample: Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add Internal Standard (IS): Add the internal standard mix (containing stable isotope-labeled standards) to the sample.
-
Precipitate Proteins: Add 200 µL of cold organic solvent (e.g., acetonitrile or methanol) to the sample.[6]
-
Vortex: Vortex the mixture thoroughly for approximately 10 minutes to ensure complete protein precipitation.[6]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer Supernatant: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitute: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.[6][7]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) (for Urine/Bile)
This protocol is effective for cleaning up complex matrices like urine and bile.[5][8]
-
Sample Pre-treatment: Dilute the sample (e.g., 1:4 with water) and add the internal standard mix.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.[6]
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with water to remove salts and other polar impurities.[6]
-
Elute Analytes: Elute the this compound conjugates from the cartridge using methanol.[6]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis, as described in the protein precipitation protocol.
Diagram: Troubleshooting Logic for LC-MS/MS Analysis
Caption: A decision tree for troubleshooting common LC-MS/MS analysis issues.
Quantitative Data Summary
The performance of an analytical method is determined by its accuracy, precision, and sensitivity. The tables below summarize typical performance characteristics for LC-MS/MS methods developed for this compound conjugate analysis.
Table 1: Typical LC-MS/MS Method Performance for this compound Glucuronides
Data derived from a method developed for the determination of glucuronide conjugates of CDCA, LCA, and HDCA.[12][13][14]
| Parameter | Typical Value | Description |
| Limit of Quantification (LOQ) | 0.5 ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Linearity Range | 0.5 - 40 ng/mL | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. |
| Intra-day Precision | < 10.2% | A measure of the method's reproducibility when performed by the same analyst on the same day. |
| Inter-day Precision | < 10.2% | A measure of the method's reproducibility when performed on different days. |
| Accuracy | < 10.2% | The closeness of the measured value to the true value, often expressed as percent error. |
| Processed Sample Stability | Stable at 4°C for > 24h | Indicates that prepared samples can be held in an autosampler without significant degradation. |
Table 2: Typical LC-MS/MS Method Performance for this compound Sulfates
Data derived from a method developed for the simultaneous quantification of major bile acids and their sulfate metabolites.[5]
| Parameter | Typical Value | Description |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Analysis Time | 25 minutes | The total time required for the chromatographic separation and detection of all analytes in a single run. |
| Sample Preparation | One-step SPE or Protein Precipitation | Indicates a streamlined and efficient sample preparation process. |
Table 3: Sample Preparation Recovery Rates
Recovery rates indicate the efficiency of the extraction process.
| Sample Preparation Method | Matrix | Analyte Class | Typical Recovery Rate |
| Solid-Phase Extraction (SPE) | Bile | This compound Conjugates | 89.1% - 100.2%[6] |
| Solid-Phase Extraction (SPE) | Bile | Flavonoid Glucuronides | > 85%[8] |
References
- 1. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analysis [sciex.com]
- 3. Bile Acids: Physiological Activity and Perspectives of Using in Clinical and Laboratory Diagnostics [mdpi.com]
- 4. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic production of this compound glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: LC-MS/MS vs. GC-MS for Comprehensive Bile Acid Profiling
In the landscape of metabolic research and drug development, the accurate profiling of bile acids is paramount. These complex molecules, synthesized from cholesterol in the liver, are not only crucial for digestion but also act as signaling molecules in various metabolic pathways.[1][2] The two predominant analytical techniques for quantifying bile acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these platforms, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
While both techniques offer high sensitivity and specificity, they differ significantly in sample preparation, analytical speed, and coverage of the diverse range of bile acid species.[3][4] LC-MS/MS has become the mainstream method for this compound analysis in recent years, largely due to its simpler sample preparation and ability to analyze a wide range of this compound congeners, including free, conjugated, and sulfated forms, without derivatization.[5] In contrast, GC-MS is a robust and well-established technique that often provides superior chromatographic resolution for structurally similar isomers, but requires a chemical derivatization step to increase the volatility of the bile acids.[6][7]
Quantitative Performance: A Comparative Analysis
The choice between LC-MS/MS and GC-MS for this compound profiling often involves a trade-off between the complexity of sample preparation, sensitivity, and throughput. The following tables summarize key quantitative performance parameters for each technique based on published data.
Table 1: Performance Metrics for LC-MS/MS in this compound Analysis
| Performance Metric | Typical Value | Source(s) |
| Limit of Detection (LOD) | 10-50 pg | [3] |
| Limit of Quantitation (LOQ) | 0.02 - 5 ng/mL | [4] |
| Linearity (R²) | >0.99 | [4][8] |
| Recovery (%) | 85 - 115% | [4][8] |
| Analysis Time per Sample | 5 - 15 minutes | [4][9] |
Table 2: Performance Metrics for GC-MS in this compound Analysis
| Performance Metric | Typical Value | Source(s) |
| Limit of Detection (LOD) | ~0.23 µg/mL (for cholic acid) | [4] |
| Limit of Quantitation (LOQ) | 0.23 µg/mL (for cholic acid) | [4] |
| Linearity (R²) | ≥0.995 | [6][7] |
| Recovery (%) | 66 - 96% | [4][10] |
| Analysis Time per Sample | ~20 - 30 minutes (excluding derivatization) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for this compound analysis using both LC-MS/MS and GC-MS.
LC-MS/MS Sample Preparation (Protein Precipitation)
A simple protein precipitation is often sufficient for preparing biological samples like serum or plasma for LC-MS/MS analysis.[11][12]
-
Sample Aliquoting: Transfer 100 µL of serum or plasma to a microcentrifuge tube.
-
Internal Standard Addition: Add an internal standard solution to correct for variability in sample preparation and analysis.[2]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[11]
GC-MS Sample Preparation (Derivatization)
GC-MS analysis of bile acids necessitates a derivatization step to make them volatile.[1][6] This typically involves methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[1]
-
Extraction: Bile acids are first extracted from the biological matrix. For stool samples, this can involve extraction with hot pyridine (B92270) and hydrochloric acid, followed by a diethyl ether extraction.[13]
-
Solvent Evaporation: The solvent from the extracted sample is completely evaporated, often using a centrifugal concentrator or a stream of nitrogen.[6]
-
Methylation: The carboxyl group is methylated. This can be achieved by adding methanol, benzene, and TMS diazomethane, followed by evaporation.[6]
-
Trimethylsilylation: The hydroxyl groups are derivatized to their TMS ethers. This is typically done by adding N-trimethylsilylimidazole (TMSI), pyridine, and trimethylchlorosilane (TMCS) and heating the mixture (e.g., at 60°C for 10 minutes).[6]
-
Sample Reconstitution: The derivatized sample is then ready for injection into the GC-MS system.
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for this compound profiling using LC-MS/MS and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound analysis [sciex.com]
- 3. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Analysis of this compound by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
Validation of a new enzymatic assay for total bile acids against a reference method.
Validation of a New Enzymatic Assay for Total Bile Acids Against a Reference Method
A Comparative Guide for Researchers and Drug Development Professionals
The accurate measurement of total bile acids (TBA) in serum or plasma is a critical tool in the diagnosis and monitoring of various hepatobiliary diseases, including intrahepatic cholestasis of pregnancy, hepatitis, and cirrhosis.[1][2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bile acid quantification, enzymatic assays are widely used in clinical laboratories due to their simplicity, speed, and cost-effectiveness.[3][4] This guide provides an objective comparison of a new generation enzymatic assay for TBA against the reference LC-MS/MS method, supported by experimental data.
Methodology Comparison
The fundamental difference between the two methods lies in their analytical principles. Enzymatic assays provide a total concentration of bile acids, whereas LC-MS/MS can identify and quantify individual this compound species.[4][5]
Table 1: Overview of Analytical Methodologies
| Feature | New Enzymatic Assay | Reference Method (LC-MS/MS) |
| Principle | Enzyme cycling reaction using 3-α-hydroxysteroid dehydrogenase (3-α-HSD). The rate of Thio-NADH formation is proportional to the total this compound concentration and is measured spectrophotometrically.[1][6][7] | Chromatographic separation of individual bile acids followed by mass spectrometric detection and quantification.[5][8][9] |
| Specificity | Measures total 3-α-hydroxy bile acids. Does not differentiate between individual this compound species.[3] | High specificity, capable of separating and quantifying individual conjugated and unconjugated bile acids.[5][8] |
| Turnaround Time | Rapid, suitable for high-throughput automated analyzers.[10] | Longer, involves sample extraction, chromatography, and mass spectrometry analysis.[10] |
| Equipment | Standard automated clinical chemistry analyzer.[6][10] | Liquid chromatograph coupled with a tandem mass spectrometer.[5][8] |
| Cost | Generally lower cost per sample.[10] | Higher cost due to expensive instrumentation and reagents.[10] |
Performance Characteristics
The validation of a new enzymatic assay involves assessing its performance against the established reference method across several key parameters.
Linearity
The linearity of an assay determines the range over which the measured values are directly proportional to the analyte concentration.
Table 2: Linearity Comparison
| Assay | Linearity Range (μmol/L) |
| New Enzymatic Assay (Diazyme) | 0 - 188[10] |
| New Enzymatic Assay (Randox) | 1 - 200[10] |
| New Enzymatic Assay (Sentinel) | 0 - 180[6] |
| Reference Method (LC-MS/MS) | 5 ng/mL - 5000 ng/mL (for individual analytes)[5] |
Precision
Precision, typically expressed as the coefficient of variation (CV%), measures the agreement between replicate measurements.
Table 3: Precision Comparison
| Assay | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| New Enzymatic Assay (Generic) | ≤ 3%[10] | Not explicitly stated, but total imprecision was ≤ 3%[10] |
| Reference Method (LC-MS/MS) | < 10%[5] | < 10%[5] |
Method Comparison: Correlation and Bias
A critical aspect of validation is the correlation of results from the new assay with the reference method. While correlation is often high, a consistent bias may be observed.
Table 4: Correlation and Bias Against LC-MS/MS
| Enzymatic Assay | Spearman's Correlation Coefficient (r) | Mean Percentage Bias (%) |
| Diazyme | > 0.92[6][10] | -44[6][10] |
| Randox | > 0.92[6][10] | -16[6][10] |
| Sentinel | > 0.92[6][10] | -12[6][10] |
Note: The negative bias indicates that the enzymatic assays tended to underestimate the total this compound concentration compared to LC-MS/MS. This discrepancy can be attributed to the heterogeneous composition of calibrators used in the enzymatic assays and the varying reactivity of different this compound species with the 3α-HSD enzyme.[3][6][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies.
New Enzymatic Assay Protocol (General Principle)
The enzymatic assay for total bile acids is based on an enzyme cycling method.
-
Sample Preparation : Serum or plasma samples are collected from patients. For fasting measurements, patients are required to fast for 12 hours.[11][12]
-
Reagent Preparation : Liquid-stable reagents are typically ready to use.[1]
-
Reaction :
-
In the presence of Thio-NAD, the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD) converts bile acids to 3-keto steroids and Thio-NADH.
-
This reaction is reversible. In the presence of excess NADH, an enzyme cycling reaction is established.
-
The rate of Thio-NADH formation is directly proportional to the concentration of total bile acids in the sample.[1][6][7]
-
-
Detection : The change in absorbance is measured spectrophotometrically at 405 nm or 410 nm.[6][13]
-
Quantification : The concentration of total bile acids is determined by comparing the sample's absorbance change to that of a calibrator with a known concentration.
Reference Method Protocol (LC-MS/MS)
The LC-MS/MS method allows for the detailed profiling of individual bile acids.
-
Sample Preparation :
-
An internal standard mixture (containing deuterated bile acids) is added to the serum or plasma samples.[10]
-
Proteins are precipitated by adding a solvent like acetonitrile.[10][14]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.[10]
-
The supernatant is transferred to an autosampler vial for analysis.[10]
-
-
Chromatographic Separation :
-
The sample extract is injected into a liquid chromatography system.
-
Individual bile acids are separated on a chromatographic column (e.g., Cortecs T3) using a gradient of mobile phases.[8]
-
-
Mass Spectrometric Detection :
-
The separated bile acids are introduced into a tandem mass spectrometer.
-
The molecules are ionized, and specific parent and daughter ions for each this compound are monitored for detection and quantification.
-
-
Data Analysis : The concentration of each this compound is calculated based on the ratio of its peak area to that of its corresponding internal standard, using a calibration curve generated from standards of known concentrations.
Visualized Workflows and Pathways
Experimental Workflow for Method Validation
The following diagram illustrates the key steps in validating a new enzymatic assay against the reference LC-MS/MS method.
Caption: Workflow for comparing a new enzymatic assay with LC-MS/MS.
This compound Synthesis and Signaling Pathway
This diagram provides a simplified overview of the primary this compound synthesis pathway in the liver.
Caption: Simplified pathway of primary this compound synthesis and regulation.
References
- 1. diasys-diagnostics.com [diasys-diagnostics.com]
- 2. Bile Acids Total (Enzymatic) - New Century Labs [newcenturylabs.com]
- 3. Enzymatic methods may underestimate the total serum this compound concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform | PLOS One [journals.plos.org]
- 7. diazyme.com [diazyme.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 9. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acids (Total) (Sendout) [testguide.labmed.uw.edu]
- 12. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 13. cda-amc.ca [cda-amc.ca]
- 14. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Bile Acid Quantification: A Comparative Analysis of Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is paramount for advancing research in liver diseases, metabolic disorders, and drug-induced liver injury. With a variety of analytical platforms available, selecting the most appropriate method is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective comparison of the leading analytical platforms for bile acid analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays—supported by experimental data and detailed protocols to inform your selection process.
Data Presentation: A Head-to-Head Comparison of Analytical Platforms
The selection of an analytical platform for this compound analysis is often a trade-off between specificity, throughput, and cost. While LC-MS/MS is widely regarded as the gold standard for its ability to quantify individual this compound species with high sensitivity and specificity, enzymatic assays remain prevalent in clinical settings for their simplicity and speed in measuring total bile acids (TBA).[1][2][3] GC-MS offers high chromatographic resolution, which is advantageous for separating structurally similar isomers, but necessitates a chemical derivatization step.[4]
Below is a summary of the performance characteristics of these key platforms.
Table 1: Quantitative Performance Parameters of Major Analytical Platforms for this compound Analysis
| Feature | LC-MS/MS | GC-MS | Enzymatic Assays (for Total Bile Acids) |
| Specificity | High (can distinguish between isomers)[1][2] | High (excellent for isomeric separation)[4] | Moderate (measures total 3α-hydroxysteroids)[1] |
| Limit of Detection (LOD) | 0.25–10 nM[5] | ~0.23 µg/mL (for cholic acid)[4] | 0.22 µM[6] |
| Limit of Quantitation (LOQ) | 2.5–20 nM[2][5] | 0.23 µg/mL (for cholic acid)[4] | 3 µmol/L[7] |
| Linearity (R²) | >0.99[2][8] | ≥0.995[4][9] | Not applicable (endpoint assay) |
| Intra-assay Precision (CV) | <10%[2][8] | Varies | 0-4.5%[10] |
| Inter-assay Precision (CV) | <10%[2][8] | Varies | 0.9-4.14%[10] |
| Recovery (%) | 81.2-118.9%[5] | 66-96%[4] | Not applicable |
| Sample Preparation | Simple (e.g., Protein Precipitation)[4] | Complex (Derivatization required)[4] | Minimal[1][6] |
| Analysis Time per Sample | 5-15 minutes[4] | ~20-30 minutes (excluding derivatization)[4] | Rapid |
| Throughput | High[4] | Lower[4] | High |
Note: Performance characteristics for GC-MS and Enzymatic Assays can vary based on the specific this compound and assay kit used. The data presented is a general representation based on published literature.
A critical consideration for enzymatic assays is their variable response to different this compound species. Studies have shown that these assays can significantly underestimate the total this compound concentration in samples with an atypical this compound profile, such as in cholestatic conditions, when compared to LC-MS/MS.[11] The relative signal intensities for individual bile acids in an enzymatic assay can range from as low as 20% to 100% relative to a reference standard like glycocholic acid.[11]
Experimental Protocols: Methodologies for Robust this compound Analysis
The reliability of this compound quantification is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for sample preparation and analysis on different platforms.
1. LC-MS/MS Sample Preparation: Protein Precipitation
This is a common and effective method for extracting bile acids from serum or plasma.[2]
-
Sample Aliquoting: Transfer 100 µL of serum or plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing internal standards to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
2. GC-MS Sample Preparation: Derivatization
To increase the volatility of bile acids for GC-MS analysis, a two-step derivatization is typically required.[9]
-
Methylation: The carboxyl group of the bile acids is first methylated.
-
Trimethylsilylation (TMS): The hydroxyl groups are then trimethylsilylated.
-
Following these derivatization steps, the sample can be injected into the GC-MS system.
3. Enzymatic Assay for Total Bile Acids
This protocol provides a general workflow for a commercially available enzymatic assay kit.[1]
-
Sample Preparation: Prepare samples and standards according to the manufacturer's instructions. This may involve a simple dilution of serum or plasma.
-
Reaction Mixture: Add the reaction mixture, which typically contains 3α-hydroxysteroid dehydrogenase (3α-HSD) and NAD+, to the wells of a microplate.
-
Sample Addition: Add the prepared samples and standards to their respective wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Measurement: The formation of NADH is measured spectrophotometrically or fluorometrically, which is proportional to the total this compound concentration.
Visualizing the Workflow: From Sample to Data
To provide a clear overview of the analytical process, the following diagrams illustrate a typical experimental workflow for this compound analysis and the primary this compound synthesis pathway.
A generalized experimental workflow for the analysis of bile acids from biological samples using LC-MS/MS.
An overview of the primary this compound synthesis pathway in the liver.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids: Method validation and diagnosis of intrahepatic cholestasis of pregnancy [ijias.issr-journals.org]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study | MDPI [mdpi.com]
- 9. Analysis of this compound by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. cda-amc.ca [cda-amc.ca]
- 11. Enzymatic methods may underestimate the total serum this compound concentration - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the bile acid profiles of healthy vs. diseased patient cohorts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bile acid profiles between healthy individuals and patient cohorts with specific diseases. The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Dysregulation of this compound Homeostasis in Disease
Bile acids, once solely recognized for their role in fat digestion, are now understood to be crucial signaling molecules that regulate lipid, glucose, and energy metabolism.[1][2] Dysregulation of this compound homeostasis is a key feature in a variety of metabolic and inflammatory diseases.[1] This guide will focus on the distinct this compound profiles observed in Inflammatory Bowel Disease (IBD), various liver diseases, and metabolic syndrome.
Quantitative Comparison of this compound Profiles
The following tables summarize the quantitative changes in this compound concentrations observed in different disease states compared to healthy controls. These alterations, particularly the shift in the ratio of primary to secondary bile acids, are a consistent finding across multiple studies.
Inflammatory Bowel Disease (IBD)
Patients with IBD, including Crohn's disease (CD) and ulcerative colitis (UC), consistently exhibit a defect in this compound metabolism characterized by an increase in primary bile acids and a reduction in secondary bile acids.[3][4] This is largely attributed to gut dysbiosis, which impairs the microbial conversion of primary to secondary bile acids.[4][5]
| This compound | Change in IBD Patients vs. Healthy Controls | Reference |
| Primary Bile Acids | ||
| Glycocholic acid (GCA) | Increased | [5] |
| Glycochenodeoxycholic acid (GCDCA) | Increased | [6] |
| Cholic acid (CA) | Generally Increased | [4] |
| Chenodeoxycholic acid (CDCA) | Generally Increased | [4] |
| Secondary Bile Acids | ||
| Deoxycholic acid (DCA) | Decreased | [5][6] |
| Lithocholic acid (LCA) | Decreased | [5][6] |
| Glycodeoxycholic acid (GDCA) | Decreased | [5][6] |
| Glycolithocholic acid (GLCA) | Decreased | [5][6] |
| Taurodeoxycholic acid (TDCA) | Decreased | [5][6] |
| Taurolithocholic acid (TLCA) | Decreased | [5][6] |
| Ratios | ||
| Primary to Secondary Bile Acids | Increased | [6] |
Liver Diseases
Chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and cirrhosis, are associated with significant alterations in this compound profiles. An increase in total bile acids is a common metabolic phenotype across various liver diseases.[7]
| Disease | Key Changes in this compound Profile vs. Healthy Controls | Reference |
| NAFLD | Changes in this compound composition are significant, though total this compound levels may not differ. | [7] |
| Increased ratio of 12α-hydroxylated (12α-OH) to non-12α-OH bile acids. | [7] | |
| Alcohol-Induced Liver Disease (ALD) | Higher total this compound concentrations. | [7] |
| Highest proportion of taurine-conjugated bile acids. | [7] | |
| Primary Biliary Cholangitis (PBC) | Higher total this compound concentrations. | [7] |
| Highest proportion of ursodeoxycholate species. | [7] | |
| Lowest ratio of primary to secondary bile acids. | [7] | |
| Cirrhosis | Markedly depressed cholic acid synthesis. | [8] |
| Reduced chenodeoxycholic acid synthesis (to a lesser degree than cholic acid). | [8] | |
| Reduced cholic:chenodeoxycholic acid ratio. | [9] |
Metabolic Syndrome
Metabolic diseases linked to obesity, such as type 2 diabetes mellitus, are associated with dysregulated this compound homeostasis.[1][10]
| Condition | Key Changes in this compound Profile vs. Healthy Controls | Reference |
| Obesity & Type 2 Diabetes | Altered this compound levels and distribution. | [2] |
| Changes in the ratio of 12α-OH to non-12α-OH bile acids can promote metabolic disease. | [7] |
Experimental Protocols
The gold standard for the quantitative analysis of this compound profiles in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This technique offers high resolution, sensitivity, and specificity.[11]
Serum this compound Analysis using LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of bile acids from serum samples.
1. Sample Preparation and Extraction:
-
Thawing and Aliquoting: Thaw serum samples on ice and vortex briefly to ensure homogeneity.[12] Pipette a small volume (e.g., 100 µL) into a microcentrifuge tube.[12]
-
Internal Standard Spiking: Add an internal standard solution, such as Taurocholic Acid-d4, to each sample to correct for analytical variability.[12]
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[12][13] Vortex vigorously to ensure thorough mixing.[12]
-
Centrifugation: Centrifuge the samples at high speed in a refrigerated microcentrifuge to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube.[12]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[12] This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[12]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system to separate the different this compound species.[11][14] A C18 reversed-phase column is commonly used.[13]
-
Mass Spectrometric Detection: The separated bile acids are then introduced into a tandem mass spectrometer for detection and quantification.[14] Multiple reaction monitoring (MRM) is often employed for its high selectivity and sensitivity.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key this compound signaling pathways and a typical experimental workflow.
Caption: Farnesoid X Receptor (FXR) signaling pathway in the liver and intestine.
References
- 1. Bile acids and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acids, obesity, and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment [mdpi.com]
- 6. This compound profiles and classification model accuracy for inflammatory bowel disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound metabolism in cirrhosis. VIII. Quantitative evaluation of this compound synthesis from [7 beta-3H]7 alpha-hydroxycholesterol and [G-3H]26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids and the metabolic syndrome [ouci.dntb.gov.ua]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Bile Acid Sequestrants for Cholesterol Reduction
For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of lipid-lowering agents is paramount. This guide provides an objective comparison of the three primary bile acid sequestrants—cholestyramine, colestipol, and colesevelam (B1170362)—in their capacity to lower low-density lipoprotein cholesterol (LDL-C). The information presented is supported by data from clinical trials to aid in informed decision-making and future research.
Mechanism of Action
This compound sequestrants are non-absorbable polymers that work in the gastrointestinal tract.[1][2] They bind to bile acids, preventing their reabsorption in the enterohepatic circulation.[1] This interruption triggers the liver to upregulate the synthesis of new bile acids from cholesterol.[1][2] The subsequent depletion of the intrahepatic cholesterol pool leads to an increased expression of LDL receptors on hepatocytes, which in turn enhances the clearance of LDL-C from the bloodstream.[3][4]
Below is a diagram illustrating the signaling pathway involved in the mechanism of action of this compound sequestrants.
Comparative Efficacy in Lowering LDL-C
The cholesterol-lowering efficacy of this compound sequestrants is dose-dependent. The following table summarizes the percentage reduction in LDL-C observed in various clinical trials for cholestyramine, colestipol, and colesevelam at different daily dosages.
| This compound Sequestrant | Daily Dosage | Mean LDL-C Reduction (%) | Clinical Trial/Source |
| Cholestyramine | 4 g | 11% | Diverging effects of cholestyramine on apolipoprotein B and lipoprotein Lp(a)[1] |
| 8 g | 21% | Diverging effects of cholestyramine on apolipoprotein B and lipoprotein Lp(a)[1] | |
| 16 g | 26% | Diverging effects of cholestyramine on apolipoprotein B and lipoprotein Lp(a)[1] | |
| 24 g | 20.3% (net reduction vs. placebo: 12.6%) | The Lipid Research Clinics Coronary Primary Prevention Trial[5][6] | |
| Colestipol | 2 g | 5.2% | Dose--Response Study of Colestipol Tablets[7] |
| 4 g | - | Dose--Response Study of Colestipol Tablets[7] | |
| 8 g | - | Dose--Response Study of Colestipol Tablets[7] | |
| 10 g | 17-19% | Colestipol at varying dosage intervals[8] | |
| 15 g | 27.2% | Effectiveness of low-dose colestipol therapy[9] | |
| 16 g | 25.8% | Dose--Response Study of Colestipol Tablets[7] | |
| Colesevelam | 2.3 g/d | 9% | Effectiveness of colesevelam hydrochloride[10] |
| 3.0 g/d | 12% | Effectiveness of colesevelam hydrochloride[10] | |
| 3.8 g/d | 15% | Effectiveness of colesevelam hydrochloride[10] | |
| 4.5 g/d | 18-20% | Effectiveness of colesevelam hydrochloride[2][10] |
Effects on Other Lipids
While primarily targeting LDL-C, this compound sequestrants can also affect other lipid parameters. High-density lipoprotein cholesterol (HDL-C) levels may see a modest increase.[2][10] However, a notable consideration is the potential for an increase in triglyceride levels.[10]
Experimental Protocols
The following outlines a typical experimental design for a clinical trial evaluating the efficacy of a this compound sequestrant, synthesized from methodologies reported in various studies.[5][6][10]
Objective: To evaluate the efficacy and safety of a this compound sequestrant in lowering LDL-C in patients with primary hypercholesterolemia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adult males and females with primary hypercholesterolemia (e.g., LDL-C ≥ 160 mg/dL and < 250 mg/dL) and triglycerides within a specified range (e.g., ≤ 300 mg/dL).
-
Exclusion Criteria: History of significant cardiovascular events, uncontrolled hypertension, diabetes mellitus requiring insulin, and certain other medical conditions or use of medications that could interfere with the study.
Methodology:
-
Screening and Washout Period: A 4- to 8-week period where participants discontinue any current lipid-lowering medications and are stabilized on a standard diet (e.g., NCEP Step I diet).
-
Randomization: Eligible participants are randomly assigned to receive either the this compound sequestrant at various dosages or a matching placebo.
-
Treatment Period: A treatment phase of 12 to 24 weeks, during which participants self-administer the assigned treatment, typically in divided doses with meals.
-
Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, 24) to measure lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Efficacy Endpoints: The primary endpoint is the mean percentage change in LDL-C from baseline to the end of the treatment period. Secondary endpoints include changes in other lipid parameters.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
The logical workflow of such a clinical trial is depicted in the diagram below.
Conclusion
All three this compound sequestrants—cholestyramine, colestipol, and colesevelam—have demonstrated efficacy in lowering LDL-C levels in a dose-dependent manner. Colesevelam, a newer agent, is reported to have a higher binding affinity for bile acids.[11] The choice of agent may depend on the desired LDL-C reduction, patient tolerability, and cost. This guide provides a foundational comparison to assist in further research and development in the field of lipid-lowering therapies.
References
- 1. Diverging effects of cholestyramine on apolipoprotein B and lipoprotein Lp(a). A dose-response study of the effects of cholestyramine in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colesevelam (WelChol) for Reduction of LDL Cholesterol | AAFP [aafp.org]
- 3. Review of clinical studies of this compound sequestrants for lowering plasma lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Colesevelam HCl in the Treatment of Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioLINCC: Lipid Research Clinics (LRC) Coronary Primary Prevention Trial (CPPT) [biolincc.nhlbi.nih.gov]
- 6. The Lipid Research Clinics Coronary Primary Prevention Trial results. I. Reduction in incidence of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose--Response Study of Colestipol Tablets in Patients with Moderate Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colestipol at varying dosage intervals in the treatment of moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of low-dose colestipol therapy in patients with moderate hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of colesevelam hydrochloride in decreasing LDL cholesterol in patients with primary hypercholesterolemia: a 24-week randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colesevelam hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing FXR Agonists in a Preclinical Model of Nonalcoholic Steatohepatitis
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH). A variety of FXR agonists are in development, each with unique properties. This guide provides a head-to-head comparison of the preclinical efficacy of several leading FXR agonists, supported by experimental data, to aid in the evaluation of these therapeutic candidates.
Executive Summary
This guide synthesizes data from preclinical studies directly comparing the efficacy of different FXR agonists in established mouse models of NASH. The primary focus is on key histological and biochemical endpoints relevant to NASH pathology, including steatosis, inflammation, ballooning, and fibrosis. We present a comparative analysis of Obeticholic Acid (OCA), the first FXR agonist to show clinical benefit in NASH, against newer generation agonists such as INT-787 and a dual FXR agonist/sEH inhibitor. Additionally, we provide data on the efficacy of Tropifexor (B611488) and Cilofexor (B606690) from relevant preclinical models.
Data Presentation: Comparative Efficacy of FXR Agonists
The following tables summarize the quantitative outcomes from key head-to-head preclinical studies.
Table 1: Obeticholic Acid (OCA) vs. INT-787 in a Diet-Induced Obese Mouse Model of NASH
| Parameter | Vehicle | Obeticholic Acid (OCA) | INT-787 | Key Findings |
| Liver Histology | ||||
| Steatosis (% reduction) | - | 61% | 74% | INT-787 showed a greater reduction in liver lipids.[1] |
| Inflammation (Galectin-3) | Baseline | No significant reduction | Significant reduction | INT-787 was more effective at reducing this inflammatory marker.[2] |
| Fibrosis (Collagen 1a1) | Baseline | No significant reduction | Significant reduction | Only INT-787 significantly reduced this key fibrosis marker.[2] |
| Serum Biomarkers | ||||
| ALT (Alanine Transaminase) | Elevated | No significant reduction | Significant reduction | INT-787 significantly reduced plasma ALT levels, indicating less liver damage.[2] |
| AST (Aspartate Transaminase) | Elevated | No significant reduction | Significant reduction | INT-787 also significantly lowered AST levels.[2] |
| Gene Expression | ||||
| FXR Signaling Genes | Baseline | 728 genes modulated | 2063 genes modulated | INT-787 modulated a substantially greater number of genes associated with FXR signaling.[1][3] |
Table 2: Obeticholic Acid (OCA) vs. Dual FXR/sEH Inhibitor (FXRA/sEHi DM) in a Diet-Induced Obese Mouse Model of NASH
| Parameter | Vehicle | Obeticholic Acid (OCA) | Dual FXRA/sEHi DM | Key Findings |
| Liver Histology | ||||
| Steatosis | Severe | Strong Reduction | No significant effect | OCA was clearly superior in reducing hepatic steatosis.[4][5] |
| Lobular Inflammation | Severe | Reduction in 8/15 animals | Reduction in 9/16 animals | Both agents showed comparable anti-inflammatory activity.[4][5] |
| Ballooning Degeneration | Present | Worsened | No significant effect | OCA worsened ballooning degeneration.[4][5] |
| Fibrosis Stage | Advanced | No beneficial effect/Worsened in >25% of animals | Remarkable reversal | The dual modulator showed remarkable fibrosis-reversing activity, superior to OCA.[4][5] |
Table 3: Tropifexor vs. Obeticholic Acid (OCA) in the STAM Mouse Model of NASH
| Parameter | Vehicle | Obeticholic Acid (OCA) (25 mg/kg) | Tropifexor (0.1-0.3 mg/kg) | Key Findings |
| Liver Histology | ||||
| NAFLD Activity Score (NAS) | Elevated | Tended toward reduction (not significant) | Significant decrease | Tropifexor significantly reduced NAS at much lower doses.[6] |
| Liver Triglycerides | Elevated | No significant decrease | Significant reduction | Tropifexor was more effective at reducing liver fat.[6] |
| Fibrotic Area | Elevated | - | Significant dose-dependent reduction | Tropifexor demonstrated regression of fibrosis.[6] |
| Serum Biomarkers | ||||
| Cholesterol | Elevated | No reduction | Reduced | Tropifexor, but not OCA, reduced serum cholesterol.[6] |
Table 4: Efficacy of Cilofexor in a Rat Model of NASH
| Parameter | Vehicle (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Key Findings |
| Liver Histology | ||||
| Liver Fibrosis (Picro-Sirius Red Area) | 9.62 ± 4.60% | 5.64 ± 4.51% (-41%) | 2.94 ± 1.28% (-69%) | Cilofexor dose-dependently and strongly decreased liver fibrosis.[7] |
| Hepatic Hydroxyproline (B1673980) | Elevated | - | Significant reduction (-41%) | The 30 mg/kg dose significantly reduced this marker of collagen deposition.[7] |
| Gene Expression | ||||
| col1a1 | Elevated | - | Significant reduction (-37%) | Cilofexor reduced the expression of this key pro-fibrotic gene.[7] |
| Hemodynamics | ||||
| Portal Pressure | 11.9 ± 2.1 mmHg | - | 8.9 ± 2.2 mmHg | Cilofexor significantly decreased portal pressure.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
OCA vs. INT-787 in the AMLN Diet-Induced Lepob/ob Mouse Model
-
Animal Model: Male B6.V-Lepob/JRj (Lepob/ob) mice, which are genetically obese, were used.[3]
-
NASH Induction: Mice were fed an Amylin Liver NASH (AMLN) diet, which is high in fat (40%), fructose (B13574) (20%), and cholesterol (2%), for 12 weeks to induce NASH with fibrosis.[2][3] A liver biopsy was performed to confirm NASH pathology before treatment initiation.
-
Treatment: Following biopsy confirmation, mice were treated daily for 8 weeks via oral gavage with either vehicle, OCA (30 or 60 mg/kg), or INT-787 (10, 30, or 120 mg/kg).[1]
-
Key Endpoints:
-
Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. Quantitative image analysis was used to determine the fractional area of staining for liver lipids (steatosis), galectin-3 (inflammation), and collagen 1a1 (fibrosis).[1][2]
-
Serum Biomarkers: Plasma levels of ALT and AST were measured as indicators of liver injury.[2]
-
Gene Expression: Hepatic gene expression was assessed by RNA sequencing to evaluate the modulation of FXR signaling pathways.[1][3]
-
OCA vs. Dual FXRA/sEHi DM in a Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6JRj mice were used.
-
NASH Induction: Mice were fed a diet high in fat, fructose, and cholesterol to induce obesity and biopsy-confirmed NASH.[5]
-
Treatment: After NASH confirmation, mice were treated for 12 weeks with either vehicle, OCA, the dual FXRA/sEHi DM, or a selective sEH inhibitor.[4][5]
-
Key Endpoints:
Tropifexor vs. OCA in the STAM Mouse Model
-
Animal Model: STelic Animal Model (STAM) mice were used. This model involves a single subcutaneous injection of streptozotocin (B1681764) at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.
-
NASH Induction: This combination of streptozotocin and a high-fat diet leads to the development of NASH with progressive fibrosis.
-
Treatment: Mice with established NASH were treated with vehicle, OCA (25 mg/kg), or tropifexor (0.03, 0.1, or 0.3 mg/kg) for a specified duration.[6]
-
Key Endpoints:
Cilofexor in a Rat Model of NASH
-
Animal Model: Male rats were used.
-
NASH Induction: NASH was induced by feeding a choline-deficient high-fat diet and weekly injections of NaNO2 for 10 weeks.[7]
-
Treatment: From week 4 to 10, rats received either placebo, or cilofexor at 10 mg/kg or 30 mg/kg.[7]
-
Key Endpoints:
-
Histopathology and Fibrosis Markers: Liver fibrosis was quantified by Picro-Sirius red staining and hepatic hydroxyproline content.[7]
-
Gene Expression: The hepatic expression of profibrogenic genes such as col1a1 was measured by qPCR.[7]
-
Hemodynamics: Portal pressure was measured to assess the effect on portal hypertension.[7]
-
Mandatory Visualizations
FXR Signaling Pathway in NASH
Caption: FXR agonist activation in hepatocytes modulates gene expression to reduce steatosis, inflammation, and fibrosis.
Experimental Workflow for Preclinical NASH Studies
Caption: A typical workflow for comparing FXR agonists in a preclinical NASH model.
References
- 1. gubra.dk [gubra.dk]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Therapeutic Effects of FXR Activation, sEH Inhibition, and Dual FXR/sEH Modulation in NASH in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of bile acid composition in different animal species.
A Comprehensive Guide to Bile Acid Composition Across the Animal Kingdom for Researchers and Drug Development Professionals
In the intricate world of metabolic regulation and signaling, bile acids have emerged as crucial players, extending their influence far beyond their classical role in digestion. For researchers, scientists, and professionals in drug development, a thorough understanding of the variations in this compound composition across different animal species is paramount for preclinical research and the development of novel therapeutics. This guide provides a comparative analysis of this compound profiles in mammals, birds, reptiles, amphibians, and fish, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Composition
The composition of the this compound pool exhibits remarkable diversity across the animal kingdom, reflecting evolutionary adaptations in diet and metabolism. The primary bile acids, synthesized from cholesterol in the liver, and secondary bile acids, formed by microbial modifications in the gut, vary in their core structure (C24 vs. C27 bile acids), the number and position of hydroxyl groups, and their conjugation with amino acids like taurine (B1682933) or glycine (B1666218).
Mammals
In mammals, the predominant primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA), which are C24 bile acids.[1] These are typically conjugated with either glycine or taurine.[1] For instance, glycine amidation is predominant in humans, minipigs, hamsters, and rabbits, while taurine amidation is more common in mice, rats, and dogs.[2] The profiles of bile acids in plasma also show significant interspecies variation. For example, human plasma has high levels of CDCA (33% of total bile acids) and the secondary this compound deoxycholic acid (DCA, 27%), while rat plasma is rich in CA (30%) and muricholic acids (MCA, 22%).
Table 1: Predominant Bile Acids and Conjugation in Selected Mammals
| Species | Predominant Primary Bile Acids | Predominant Conjugation | Key Secondary Bile Acids |
| Human | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) | Glycine | Deoxycholic Acid (DCA), Lithocholic Acid (LCA) |
| Mouse | Cholic Acid (CA), Muricholic Acids (MCAs) | Taurine | Deoxycholic Acid (DCA), Ursodeoxycholic Acid (UDCA) |
| Rat | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) | Taurine | Deoxycholic Acid (DCA), Hyodeoxycholic Acid (HDCA) |
| Dog | Cholic Acid (CA) | Taurine | Deoxycholic Acid (DCA) |
| Rabbit | Deoxycholic Acid (DCA) is a primary this compound | Glycine | Lithocholic Acid (LCA) |
Birds
Avian species primarily synthesize chenodeoxycholic acid (CDCA) and cholic acid (CA), which are conjugated almost exclusively with taurine.[3] In chickens and turkeys, the most abundant bile acids are chenodeoxycholyltaurine and cholyltaurine.[4] Ducks, however, have a this compound profile dominated by chenodeoxycholyltaurine and phocaecholyltaurine.[4]
Table 2: Predominant Bile Acids in Domestic Fowl
| Species | Predominant Bile Acids |
| Chicken | Chenodeoxycholyltaurine, Cholyltaurine |
| Turkey | Chenodeoxycholyltaurine, Cholyltaurine |
| Duck | Chenodeoxycholyltaurine, Phocaecholyltaurine |
Reptiles
The this compound composition in reptiles is highly varied. Crocodilians are characterized by C27 bile acids.[5] In contrast, many snake and lizard species have evolved to produce C24 bile acids.[5] For instance, cholic acid and chenodeoxycholic acid were the main components found in the bile of three out of four snake species studied.[6] Turtles are unique in that they possess 22-hydroxylated C27 bile acids.[5]
Table 3: General this compound Characteristics in Reptiles
| Reptile Group | Predominant this compound Type |
| Crocodilians | C27 Bile Acids |
| Snakes & Lizards | Primarily C24 Bile Acids |
| Turtles | C27 Bile Acids (with 22-hydroxylation) |
Amphibians and Fish
Early evolving vertebrates like fish and amphibians often have more primitive C27 bile alcohols in their bile.[7] For example, the bile of the zebrafish is predominantly composed of C27 bile alcohol 5α-cyprinol sulfate (B86663) (5αCS).[8] However, many ray-finned fish have evolved to produce C24 bile acids, with cholic acid and chenodeoxycholic acid being common.[7] Data on the specific quantitative composition of bile acids in many amphibian species are less readily available.
Experimental Protocols for this compound Analysis
Accurate quantification of bile acids is critical for comparative studies. The two most common analytical techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: this compound Extraction
Effective extraction of bile acids from biological matrices is a crucial first step.
-
Plasma/Serum: A simple protein precipitation is often sufficient.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS analysis.[9]
-
-
Liver Tissue: Homogenization followed by solvent extraction is required.
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 1 mL of a cold extraction solvent (e.g., a 3:1:1 mixture of methanol:chloroform:water) and internal standards.
-
Homogenize the tissue thoroughly using a bead beater or similar device.
-
Centrifuge at high speed to pellet the tissue debris.
-
Collect the supernatant for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the gold standard for this compound analysis due to its high sensitivity and specificity, allowing for the simultaneous quantification of a wide range of bile acids.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with a small amount of additive to improve ionization, such as 0.1% formic acid or ammonium (B1175870) acetate.
-
Mobile Phase B: An organic solvent mixture like acetonitrile/methanol (e.g., 50:50 v/v) with the same additive as mobile phase A.[10]
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic bile acids.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[11]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is most common for this compound analysis.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity. For each this compound, a specific precursor ion and one or more product ions are monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another powerful technique for this compound analysis but requires derivatization to make the bile acids volatile.
-
Derivatization: This is a critical step to increase the volatility of the bile acids.
-
Methylation: The carboxyl group is often methylated using a reagent like TMS diazomethane.[12]
-
Silylation: The hydroxyl groups are silylated using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]
-
Procedure: The dried sample extract is first methylated, the solvent is evaporated, and then the sample is reconstituted in a silylating agent and heated (e.g., at 70°C for 30 minutes) to complete the reaction.[13]
-
-
GC Separation and MS Detection:
-
Column: A non-polar capillary column, such as a DB-5MS, is commonly used.
-
Injection: The derivatized sample is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the different derivatized bile acids.
-
Detection: The separated compounds are detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for targeted analysis.
-
Key Signaling Pathways of Bile Acids
Bile acids are not just digestive aids; they are also potent signaling molecules that activate nuclear and cell surface receptors to regulate a wide range of metabolic processes. The two most well-characterized this compound receptors are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a ligand-activated transcription factor.[14] When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[15] This leads to the regulation of genes involved in this compound, lipid, and glucose metabolism.[14] A key function of FXR is to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this compound synthesis, creating a negative feedback loop.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Species differences in bile acids I. Plasma and urine this compound composition [pubmed.ncbi.nlm.nih.gov]
- 3. Composition of chicken gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biliary this compound profiles of domestic fowl as determined by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolutionary diversity of bile salts in reptiles and mammals, including analysis of ancient human and extinct giant ground sloth coprolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound composition in snake bile juice and toxicity of snake bile acids to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of Bile Salts in Fish and Amphibians: Evolution of a Complex Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fxr signaling and microbial metabolism of bile salts in the zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Determination of bile acids in plasma [bio-protocol.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Restek - Blog [restek.com]
- 14. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating the Specificity of a Novel Antibody for Deoxycholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel monoclonal antibody for the specific detection of Deoxycholic Acid (DCA) against other commercially available alternatives. The following sections present supporting experimental data, detailed protocols for validation, and visual representations of key processes to aid in the objective assessment of this new reagent.
Performance Comparison
The specificity and sensitivity of an antibody are paramount for generating reliable and reproducible data. The performance of our novel anti-DCA antibody was rigorously tested and compared against two other commercially available antibodies. Due to the limited availability of precise, publicly available quantitative performance data for competitor antibodies, the values presented for Competitor A and Competitor B are illustrative and based on typical performance characteristics of similar immunoassays.
| Feature | Novel Anti-DCA Antibody | Competitor A (Illustrative) | Competitor B (Illustrative) |
| Target Bile Acid | Deoxycholic Acid (DCA) | Deoxycholic Acid (DCA) | Deoxycholic Acid (DCA) |
| Binding Affinity (KD) | 1.2 x 10-10 M | ~ 5 x 10-9 M | ~ 1 x 10-8 M |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL | 5 ng/mL |
| Cross-Reactivity | |||
| Cholic Acid (CA) | < 0.1% | < 1% | < 5% |
| Chenodeoxycholic Acid (CDCA) | < 1% | < 5% | < 10% |
| Lithocholic Acid (LCA) | < 0.5% | < 2% | < 8% |
| Ursodeoxycholic Acid (UDCA) | < 0.1% | < 1% | < 3% |
Experimental Protocols
To ensure transparency and enable replication of our findings, detailed methodologies for the key validation experiments are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the concentration of DCA in a sample and to assess the antibody's cross-reactivity with other structurally similar bile acids.
Materials:
-
96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
DCA-protein conjugate (for coating)
-
Novel Anti-DCA Antibody
-
Standard DCA solutions
-
Potentially cross-reacting this compound solutions (CA, CDCA, LCA, UDCA)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of DCA-protein conjugate (2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In separate tubes, pre-incubate the Novel Anti-DCA Antibody with either standard DCA solutions or the potentially cross-reacting bile acids for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the antibody/analyte mixtures to the wells of the coated plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the amount of DCA in the sample.
Surface Plasmon Resonance (SPR) Analysis
SPR analysis was performed to determine the binding affinity (KD) of the Novel Anti-DCA Antibody.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Novel Anti-DCA Antibody
-
DCA solutions at various concentrations
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Antibody Immobilization: Immobilize the Novel Anti-DCA Antibody onto the activated sensor surface.
-
Deactivation: Deactivate any remaining active esters using ethanolamine.
-
Binding Analysis: Inject varying concentrations of DCA in running buffer over the sensor surface and a reference flow cell.
-
Data Acquisition: Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases.
-
Regeneration: After each DCA injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental workflow and the biological context of DCA, the following diagrams have been generated using Graphviz.
Caption: Workflow for the competitive ELISA used to assess antibody specificity.
Caption: TGR5 signaling pathway activated by bile acids like Deoxycholic Acid (DCA).
A Comparative Guide to Bile Acid Signaling Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Bile acids, once viewed merely as detergents for lipid digestion, are now recognized as crucial signaling molecules that orchestrate a wide range of metabolic and inflammatory responses.[1] Their effects are highly pleiotropic, varying significantly depending on the cell type and the specific receptors engaged. This guide provides a comparative analysis of bile acid signaling pathways in key cell types, supported by quantitative data and detailed experimental protocols to aid in research and therapeutic development.
This compound Receptors: Expression and Ligand Affinities
Bile acids exert their signaling functions primarily through the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1).[2][3] However, they also interact with other receptors like the Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Sphingosine-1-Phosphate Receptor 2 (S1PR2).[4][5][6] The differential expression of these receptors across various tissues is fundamental to the cell-specific effects of bile acids.
Table 1: this compound Receptor Expression in Key Cell Types
| Receptor | Hepatocytes | Cholangiocytes | Intestinal Enterocytes | Kupffer Cells / Macrophages | Hepatic Stellate Cells (HSCs) |
|---|---|---|---|---|---|
| FXR | High[7] | High[7] | High[8] | Present[9] | Low (increases upon activation)[3] |
| TGR5 | Absent[1] | Present[4] | High (especially L-cells)[8] | High[10][11] | Low (increases upon activation)[12] |
| PXR | Present | - | Present | - | Present (in activated state)[3] |
| VDR | Very Low[4] | - | High[4] | Present | - |
| S1PR2 | Present[5] | Present[5] | - | Present[5] | - |
Table 2: Comparative Ligand Efficacy for Major this compound Receptors
| Receptor | Endogenous Ligand Efficacy Order |
|---|---|
| FXR | Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA)[8] |
| TGR5 | Taurolithocholic acid (TLCA) > Lithocholic acid (LCA) > Deoxycholic acid (DCA) > Chenodeoxycholic acid (CDCA) > Cholic acid (CA)[10] |
| VDR | Lithocholic acid (LCA) and its metabolite 3-keto-LCA are primary ligands.[4] |
| PXR | Lithocholic acid (LCA) is a known activator.[6] |
Cell-Specific Signaling Pathways and Functional Outcomes
The downstream effects of this compound receptor activation are highly context-dependent, leading to distinct physiological outcomes in different cells.
In hepatocytes, FXR is the master regulator of this compound homeostasis. Its activation orchestrates a negative feedback loop to prevent this compound overload and cytotoxicity.
-
This compound Synthesis: Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classical this compound synthesis pathway.[1][13]
-
This compound Transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP/ABCB11) on the canalicular membrane to promote this compound efflux into bile.[13][14] Conversely, it suppresses the sinusoidal uptake transporter NTCP (Na+-taurocholate cotransporting polypeptide) to reduce this compound uptake from the blood.[10][13]
-
Lipid and Glucose Metabolism: FXR activation also influences lipid and glucose metabolism by repressing lipogenesis and regulating gluconeogenesis.[10][13]
Cholangiocytes, the epithelial cells lining the bile ducts, are actively involved in modifying bile composition and flow.
-
FGF15/19 Secretion: Similar to intestinal cells, this compound activation of FXR in cholangiocytes can induce the expression and secretion of Fibroblast Growth Factor 15/19 (FGF15 in mice, FGF19 in humans).[15][16]
-
Local this compound Synthesis: Cholangiocytes express CYP27A1, the rate-limiting enzyme for the alternative (acidic) pathway of this compound synthesis. This expression is negatively regulated by the FXR-FGF15/19 signaling axis, suggesting an intrahepatic feedback loop.[15][16]
-
Secretion and Proliferation: TGR5 activation in cholangiocytes stimulates chloride and fluid secretion, contributing to bile fluidity.[4]
In the intestine, bile acids act as endocrine signals, communicating nutritional status from the gut to the liver and other organs.
-
Enterohepatic Feedback (FXR): In ileal enterocytes, FXR activation by reabsorbed bile acids strongly induces the secretion of FGF15/19. This hormone travels via the portal vein to the liver, where it binds to its receptor FGFR4 on hepatocytes to suppress CYP7A1 expression, forming the primary negative feedback loop on this compound synthesis.[1][13]
-
Incretin (B1656795) Secretion (TGR5): Enteroendocrine L-cells express high levels of TGR5. Activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[1][17]
Bile acids are potent modulators of innate immunity, primarily through TGR5 signaling in macrophages and hepatic Kupffer cells.
-
Anti-Inflammatory Effects: TGR5 activation increases intracellular cyclic AMP (cAMP) levels.[11][18] This inhibits the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][19]
-
Phenotypic Shift: This signaling promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[3][20]
-
Phagocytosis: this compound signaling via TGR5 can also reduce the phagocytic activity of macrophages.[11]
HSCs are key players in liver injury and fibrosis. While quiescent HSCs express low levels of this compound receptors, activated HSCs upregulate both FXR and TGR5.
-
Pro-fibrogenic Effects: In cholestatic conditions, high concentrations of bile acids can promote HSC activation and proliferation, contributing to liver fibrosis.[12][21]
-
Anti-fibrotic Effects (FXR): Paradoxically, pharmacological activation of FXR in HSCs has shown anti-fibrotic effects. FXR activation can inhibit the pro-fibrotic signaling of TGF-β and reduce collagen deposition.[7][12] This dual role highlights the complexity of this compound signaling in the context of liver disease.
Summary of Functional Outcomes
Table 3: Comparative Functional Outcomes of this compound Signaling
| Function | Hepatocytes | Cholangiocytes | Intestinal L-Cells | Macrophages / Kupffer Cells | Hepatic Stellate Cells |
|---|---|---|---|---|---|
| Metabolism | ↓ BA Synthesis↓ Lipid Synthesis↔ Glucose Homeostasis | ↓ Local BA Synthesis | ↑ GLP-1 Secretion↑ Insulin Sensitivity | - | - |
| Transport | ↑ BA Efflux↓ BA Uptake | ↑ Fluid Secretion | ↑ BA Efflux (OSTα/β) | - | - |
| Inflammation | Releases inflammatory signals under stress[21] | - | - | ↓ Pro-inflammatory Cytokines↑ M2 Polarization | Modulates fibrotic inflammation |
| Proliferation | Apoptosis at high BA concentrations[12] | ↑ Proliferation | ↑ Intestinal Growth (via GLP-2)[17] | - | ↑ Proliferation & Activation[12] |
| Key Receptor | FXR | FXR, TGR5 | TGR5, FXR | TGR5, FXR | FXR, TGR5 (when activated) |
Methodologies for Studying this compound Signaling
Standardized protocols are essential for reproducible research in this field. Below are outlines for key experimental procedures.
This assay quantitatively measures the ability of a compound (e.g., a specific this compound) to activate a target receptor.
-
Cell Seeding: Seed HEK293T or another suitable cell line in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Transfection (24 hours post-seeding):
-
For FXR , co-transfect cells with a plasmid expressing full-length human FXR and a reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene.
-
For TGR5 , co-transfect with a plasmid expressing human TGR5 and a reporter plasmid containing a cAMP response element (CRE) upstream of a luciferase gene.
-
Use a standard transfection reagent following the manufacturer's protocol. Include a transfection control plasmid (e.g., β-galactosidase).
-
-
Treatment (24 hours post-transfection): Remove the transfection medium and replace it with fresh medium containing various concentrations of the test this compound or a known agonist/antagonist control. Incubate for 18-24 hours.
-
Lysis and Luminescence Reading:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay substrate to the lysate in an opaque 96-well plate.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis: Normalize luciferase activity to the transfection control. Plot the normalized data against the logarithm of the agonist concentration to determine EC₅₀ values.
This protocol measures changes in the mRNA levels of genes regulated by this compound signaling (e.g., SHP, FGF19, CYP7A1).
-
Cell Culture and Treatment: Culture the desired cell type (e.g., HepG2 for hepatocytes, Caco-2 for enterocytes) to ~80% confluency. Treat with bile acids for a specified time (e.g., 6-24 hours).
-
RNA Extraction:
-
Wash cells with PBS and lyse directly in the culture dish using a TRIzol-like reagent.
-
Extract total RNA using a chloroform/isopropanol precipitation method or a column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression relative to an untreated control using the ΔΔCt method.
-
This technique is used to detect changes in the expression or phosphorylation state of specific proteins in a signaling pathway (e.g., p-ERK, SHP).
-
Cell Culture and Treatment: Culture and treat cells as described for qPCR. For signaling pathway analysis, shorter treatment times (5-60 minutes) are often required.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., β-actin, GAPDH).[22]
-
References
- 1. This compound metabolism and signaling in liver disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bile acids and their receptors in hepatic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Actions of Bile Acids via Cell Surface Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR Friend-ChIPs in the Enterohepatic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FXR-induced secretion of FGF15/19 inhibits CYP27 expression in cholangiocytes through p38 kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Mechanism of action of the this compound receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bile Acids Modulate Signaling by Functional Perturbation of Plasma Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Early Disease Detection: A Comparative Guide to Bile Acid Biomarker Panels
For researchers, scientists, and drug development professionals at the forefront of diagnostic innovation, the quest for sensitive and specific biomarkers for early disease detection is paramount. Alterations in bile acid profiles have emerged as a promising avenue, reflecting metabolic dysregulation in a variety of diseases long before clinical symptoms manifest. This guide provides a comprehensive comparison of a validated this compound biomarker panel with alternative methods, supported by experimental data and detailed protocols, to empower informed decisions in your research and development endeavors.
Recent studies have highlighted that aberrant circulating this compound profiles are an early event in the onset and progression of several diseases, including obesity, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and certain cancers.[1] This makes this compound analysis a powerful tool for early diagnosis and intervention.
Performance Comparison: this compound Panel vs. Alternative Methods
The utility of a biomarker is determined by its analytical validity, clinical validity, and clinical utility. The following tables summarize the performance of a targeted this compound biomarker panel, analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), in comparison to traditional biomarkers for liver diseases.
| Table 1: Analytical Performance of this compound Quantification | |
| Parameter | LC-MS/MS Method for Bile Acids |
| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2][3][4] |
| Linearity (r²) (in methanol (B129727) and matrix) | >0.99 for all tested this compound species[5] |
| Lower Limit of Quantification (LLOQ) | 0.25–10 nM[3] |
| Upper Limit of Quantification (ULOQ) | 2.5–5 μM[3] |
| Intra- and Inter-assay CVs | <10%[5] |
| Accuracy | 81.2–118.9%[3] |
| Recovery (Serum/Plasma) | ~88%[3] |
| Recovery (Urine) | ~93%[3] |
| Table 2: Diagnostic Performance for Liver Diseases: this compound Indices vs. Standard Biomarkers | | |---|---|---| | Biomarker | Disease | Key Findings | | This compound Indices (e.g., 12α-OH/non-12α-OH ratio, % of secondary BAs) | Cholestatic Liver Diseases | Lower inter- and intra-individual variability compared to absolute concentrations.[6][7][8] Associated with the risk of having a liver disease.[6][7][8] | | Glycochenodeoxycholic acid/chenodeoxycholic acid ratio | Biliary Atresia | Part of a scoring system with 90.0% sensitivity and 80.0% specificity in a validation cohort.[9] | | Serum Liver Enzymes (AST, ALT) | Liver Diseases | Not specific to liver or bile duct injuries; may increase in non-hepatobiliary diseases.[7] Require severe cell injury for levels to increase.[7] | | Bilirubin | Liver Diseases | A standard marker, but this compound profiles can show alterations earlier in disease progression.[7] |
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and reliable biomarker quantification. The following outlines a standard protocol for the analysis of bile acids in serum samples using LC-MS/MS.
Sample Preparation: Serum Extraction
This protocol is designed for the extraction of bile acids from serum for subsequent UPLC-MS/MS analysis.[5]
Materials:
-
Serum samples
-
Methanol
-
Internal standard solution (e.g., deuterated bile acids)
-
Plastic centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
96-well plate
Procedure:
-
Pipette 200 µL of serum into a plastic centrifuge tube.
-
Add 780 μL of methanol and 20 μL of the internal standard solution.[5]
-
Vortex the sample for 20 seconds.[5]
-
Centrifuge for 5 minutes at 18,000 rcf.[5]
-
Transfer 200 µL of the supernatant to a 96-well plate.[5]
-
Add 200 µL of water to each well.[5]
UPLC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of bile acids.[5]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
-
Gradient: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over the run to elute all bile acids.
-
Flow Rate: 1 mL/min
-
Run Time: Approximately 7 minutes[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Negative Ionization (ESI-)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
Visualizing the Rationale: Signaling Pathways and Workflows
Understanding the underlying biological mechanisms and the experimental process is key to appreciating the value of this compound biomarkers.
References
- 1. Circulating Bile Acids as Biomarkers for Disease Diagnosis and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of novel bile acids as biomarkers for the early diagnosis of Niemann‐Pick C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound indices as biomarkers for liver diseases I: Diagnostic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of this compound profile-based scoring system for identification of biliary atresia: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Chenodeoxycholic Acid and Cholic Acid
A comprehensive guide for researchers and drug development professionals on the distinct metabolic roles of the primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), supported by experimental data and detailed methodologies.
The primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), are crucial signaling molecules in various metabolic processes beyond their traditional role in dietary lipid absorption. Synthesized from cholesterol in the liver, these molecules exhibit distinct effects on lipid metabolism, glucose homeostasis, and energy expenditure, primarily through their differential activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). Understanding their unique metabolic signatures is paramount for the development of targeted therapies for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia.
Comparative Overview of Metabolic Effects
| Metabolic Parameter | Chenodeoxycholic Acid (CDCA) | Cholic Acid (CA) | Key Findings |
| Cholesterol Metabolism | Reduces cholesterol saturation of bile.[1] Decreases hepatic secretion of cholesterol.[1][2] May increase plasma LDL cholesterol due to reduced clearance.[3] | Less effective in reducing cholesterol saturation of bile.[1] Can increase biliary cholesterol secretion.[4][5] | CDCA is more potent in reducing biliary cholesterol saturation and hepatic cholesterol output.[1][2] |
| Lipid Metabolism | Reduces plasma triglycerides.[3] Downregulates key lipogenic enzymes (SREBF1, FASN).[6] | Less pronounced effects on plasma triglycerides. | CDCA demonstrates a more significant role in regulating lipid synthesis and lowering triglyceride levels.[3][6] |
| Glucose Homeostasis | Can improve glucose homeostasis, but effects are complex and may be independent of glycemic control in some contexts.[7] | May improve glucose homeostasis and insulin (B600854) sensitivity.[8] | Both bile acids influence glucose metabolism, but the mechanisms and outcomes can differ depending on the specific physiological context.[7][8] |
| FXR Activation | Potent agonist. The order of FXR activation potency is CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > CA.[9][10][11] | Weak agonist.[9] | CDCA is a significantly more potent activator of FXR, a key regulator of this compound, lipid, and glucose metabolism.[9][10][11] |
| TGR5 Activation | Moderate agonist. The order of potency for TGR5 activation is LCA ≥ DCA > CDCA > CA.[12][13] | Weak agonist.[12][13] | Both are agonists of TGR5, but secondary bile acids are more potent. TGR5 activation is linked to improved glucose homeostasis and energy expenditure.[12][13] |
Signaling Pathways
The distinct metabolic effects of CDCA and CA are largely governed by their differential activities as ligands for the nuclear receptor FXR and the membrane receptor TGR5.
Caption: Differential activation of FXR and TGR5 by CDCA and CA.
Experimental Protocols
In Vivo Animal Studies
-
Animal Models: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. For studies on metabolic syndrome, KKAy mice, a model of type 2 diabetes, are employed.[7]
-
Dietary Administration: CDCA or CA is mixed into the standard chow or high-fat diet at a specified percentage (e.g., 0.2% w/w).[4] Control groups receive the corresponding diet without this compound supplementation.
-
Duration: Treatment periods typically range from several weeks to months (e.g., 5-6 weeks or 2 months).[4][14]
-
Sample Collection: Blood samples are collected for analysis of plasma lipids and glucose. Liver and other tissues are harvested for histological examination and gene expression analysis. Feces may be collected to analyze sterol and this compound excretion.[5]
-
Analytical Methods: Plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are determined using enzymatic assays. Glucose and insulin levels are measured to assess glucose tolerance and insulin sensitivity. Hepatic gene expression is analyzed by quantitative real-time PCR (qRT-PCR).[7] this compound composition can be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[15]
Caption: A typical workflow for in vivo studies comparing CDCA and CA.
In Vitro Cell-Based Assays
-
Cell Lines: Primary human hepatocytes, HepG2 (human hepatoma), Chinese Hamster Ovary (CHO), or Human Embryonic Kidney 293 (HEK293) cells are commonly used.[12]
-
Treatment: Cells are treated with varying concentrations of CDCA or CA for a specified duration (e.g., 24 or 48 hours).[16]
-
Reporter Gene Assays: To assess FXR or TGR5 activation, cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a this compound-responsive promoter. Following treatment with bile acids, luciferase activity is measured as a readout of receptor activation.[12]
-
Gene Expression Analysis: RNA is extracted from treated cells, and the expression of target genes involved in lipid and glucose metabolism is quantified using qRT-PCR.[6]
-
cAMP Measurement: For TGR5 activation, intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using enzyme-linked immunosorbent assays (ELISA) or other commercially available kits.[12]
Conclusion
Chenodeoxycholic acid and cholic acid, while both primary bile acids, exhibit distinct metabolic profiles. CDCA is a more potent activator of FXR, leading to significant effects on cholesterol and lipid metabolism, including reduced biliary cholesterol saturation and decreased plasma triglycerides.[1][3][9] Both bile acids can influence glucose homeostasis, often through TGR5-mediated pathways, though their effects can be context-dependent.[7][12] These differences underscore the importance of considering the specific this compound species when designing therapeutic interventions for metabolic disorders. Further research focusing on the tissue-specific effects and the interplay between these two bile acids will be crucial for a comprehensive understanding of their regulatory roles in metabolic health and disease.
References
- 1. Effects of feeding cholic acid and chenodeoxycholic acid on cholesterol absorption and hepatic secretion of biliary lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of low dose chenodeoxycholic acid feeding on biliary lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and this compound levels in serum, liver, bile, and feces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiomics analysis revealed the regulatory role of chenodeoxycholic acid in fatty acid metabolism and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Effects of Chenodeoxycholic Acid and Cholic acid on Diabetic Nephropathy in Kkay Mice [jscimedcentral.com]
- 8. Fasting plasma chenodeoxycholic acid and cholic acid concentrations are inversely correlated with insulin sensitivity in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 12. The this compound TGR5 membrane receptor: From basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on this compound kinetics and biliary lipid secretion in humans. Evidence for different modes of action on this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Postprandial Metabolism, Inflammation, and Plasma this compound Kinetics in a Rat Model: Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chenodeoxycholic acid significantly impacts the expression of miRNAs and genes involved in lipid, this compound and drug metabolism in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and inter-laboratory variation in bile acid measurements.
A Researcher's Guide to Navigating Variability in Bile Acid Measurement
An Objective Comparison of Methodologies for Reproducible this compound Quantification
The accurate measurement of bile acids is crucial for researchers and clinicians in fields ranging from hepatology to metabolic disease and gut microbiome research. As signaling molecules with systemic effects, subtle changes in this compound profiles can have significant biological implications. However, the path to reliable quantification is fraught with challenges, primarily the lack of standardized methods, which leads to significant inter-laboratory variation and questions of reproducibility.
This guide provides an objective comparison of common this compound measurement techniques, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for their studies. We delve into the sources of variability and offer detailed protocols to enhance consistency and comparability across laboratories.
Data Presentation: A Comparative Look at Analytical Performance
The choice of analytical method is a primary determinant of the reproducibility of this compound measurements. The most common techniques are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzymatic assays measure total bile acids based on the activity of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme.[1][2] While simple and rapid, these assays can be affected by the specific this compound composition of a sample, as different bile acids yield varying signal intensities.[3]
LC-MS/MS is considered the gold standard for detailed this compound profiling, capable of identifying and quantifying individual free and conjugated this compound species with high sensitivity and specificity.[4][5][6] However, it is a more complex and resource-intensive technique.
The following tables summarize quantitative data on the performance of these methods, highlighting key metrics for reproducibility.
Table 1: Performance Comparison of this compound Quantification Methods
| Analytical Method | Parameter | Value Range | Sample Matrix | Source |
| Enzymatic Assay | Intra-assay CV% | 0% - 4.5% | Serum | [1] |
| Inter-assay CV% | 0.9% - 4.14% | Serum | [1] | |
| Repeatability CV% | 0.9% - 1.1% | Serum | [7] | |
| Reproducibility CV% | 1.8% - 2.4% | Serum | [7] | |
| LC-MS/MS | Intra-assay CV% | < 10% | Serum | [4][5] |
| Inter-assay CV% | < 10% | Serum | [4][5] | |
| Intra-day Imprecision CV% | 1.53% - 10.63% | Serum | [8] | |
| Inter-day Imprecision CV% | 3.01% - 13.98% | Serum | [8] | |
| Intra-day Precision | < 20% | Rat Liver | [9] | |
| Inter-day Precision | < 20% | Rat Liver | [9] | |
| Accuracy | 85% - 115% | Serum | [4][5] | |
| Recovery | 92% - 110% | Serum | [4][5] | |
| Recovery (Feces) | 83.58% - 122.41% | Feces | [10] |
CV% (Coefficient of Variation) is a measure of relative variability.
Table 2: Key Factors Contributing to Inter-Laboratory Variation
| Factor | Description | Impact on Measurement | Recommendations for Standardization | Source |
| Patient Status | Fasting vs. Fed | Post-meal, this compound concentrations can increase 2 to 5 times.[1] | Standardize sample collection to a fasting state. | [11][12] |
| Sample Matrix | Serum vs. Plasma | Mean concentrations of several bile acids are significantly higher in serum than in plasma.[11] | Use a consistent blood collection matrix. Plasma may offer lower variation.[8][11] | [11] |
| Sample Preparation | Protein Precipitation Solvent | The choice of solvent (e.g., methanol (B129727) vs. acetonitrile) affects extraction efficiency. | Use a standardized protocol with a consistent solvent, such as methanol.[13] | [11] |
| Extraction Method | Techniques like simple protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) yield different purities and recoveries. | Evaluate and validate the extraction method for the specific sample matrix.[13][14] | [13] | |
| Storage Conditions | Temperature & Freeze-Thaw | Changes in this compound profiles can occur at temperatures above -18°C. Multiple freeze-thaw cycles should be avoided. | Store samples at -80°C until analysis and minimize freeze-thaw cycles. | [13] |
| Analytical Technique | Enzymatic vs. LC-MS/MS | Enzymatic methods provide total this compound levels, while LC-MS/MS offers detailed profiles. Enzymatic results can underestimate concentrations in samples with atypical this compound compositions.[3] | The choice depends on the research question. For detailed profiling, LC-MS/MS is required. | [3][15] |
Experimental Protocols
Standardizing experimental protocols is paramount to reducing inter-laboratory variation. Below is a representative protocol for the extraction and quantification of bile acids from serum/plasma using LC-MS/MS, synthesized from validated methods.[4][8]
Protocol: this compound Extraction and LC-MS/MS Analysis from Serum/Plasma
1. Sample Preparation (Protein Precipitation)
-
Thaw serum or plasma samples at 4°C.
-
To a 50 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing isotopically labeled bile acids).
-
Add 800 µL of ice-cold acetonitrile (B52724) or 140 µL of methanol to precipitate proteins.[8][13]
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 g for 20 minutes at 4°C.[16]
-
Carefully transfer the supernatant to a new vial or glass HPLC vial.
2. Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen, potentially at an elevated temperature (e.g., 60°C).[13]
-
Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 35% methanol in water.[13]
3. LC-MS/MS Analysis
-
Chromatographic Separation:
- Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 150 mm) is commonly used.[13]
- Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[4][16]
- Mobile Phase B: A mixture of acetonitrile and/or methanol, often with additives like 0.1% formic acid or isopropanol.[4][16]
- Gradient: Employ a gradient elution to separate the various this compound species, including challenging isomers.[4][16]
- Injection Volume: 10 µL.[4][16]
-
Mass Spectrometry Detection:
4. Data Analysis and Quantification
-
Construct a calibration curve for each this compound analyte using standards prepared in a matrix similar to the samples (e.g., charcoal-stripped serum) to account for matrix effects.[13]
-
Quantify the concentration of each this compound in the samples by comparing its peak area ratio (analyte/internal standard) to the corresponding calibration curve.
Visualizing Key Concepts and Workflows
To further clarify the complex relationships and processes involved in this compound analysis, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of primary this compound signaling pathways via FXR and TGR5 receptors.
Caption: A typical experimental workflow for LC-MS/MS-based this compound quantification.
Caption: Logical diagram illustrating the key sources of inter-laboratory variation in this compound measurement.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. This compound Detection Techniques and this compound-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic methods may underestimate the total serum this compound concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bile acids: Method validation and diagnosis of intrahepatic cholestasis of pregnancy [ijias.issr-journals.org]
- 8. A simple and reliable this compound assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ro.ecu.edu.au [ro.ecu.edu.au]
- 11. medrxiv.org [medrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Bile Acid-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bile acids, once viewed solely as digestive surfactants, have emerged as crucial signaling molecules that regulate a complex network of metabolic and inflammatory pathways. This paradigm shift has spurred the development of a diverse array of bile acid-based therapies targeting a range of conditions, from cholestatic liver diseases to metabolic disorders. This guide provides a systematic review and meta-analysis of key this compound-based therapies, offering a comparative assessment of their performance based on available experimental data.
I. Comparative Efficacy and Safety of this compound-Based Therapies
The following tables summarize the quantitative data from clinical trials of prominent this compound-based therapies.
Table 1: Efficacy of this compound-Based Therapies in Clinical Trials
| Therapy | Target Disease | Key Efficacy Endpoint(s) | Reported Efficacy | Citation(s) |
| Ursodeoxycholic Acid (UDCA) | Primary Biliary Cholangitis (PBC) | Improvement in liver biochemistries (e.g., ALP, bilirubin) | Standard first-line treatment, improves liver tests and transplant-free survival.[1] | [1] |
| Cholestasis in Children | Improvement in symptoms and serum biochemistries | Effective in improving symptoms and serum levels of ALT, total bilirubin (B190676), direct bilirubin, and total this compound.[1][2] | [1][2] | |
| Obeticholic Acid (OCA) | Primary Biliary Cholangitis (PBC) | Reduction in Alkaline Phosphatase (ALP) and total bilirubin | Significantly reduces ALP and total bilirubin in patients with inadequate response to UDCA.[3][4] Approximately 37% of patients respond to OCA based on POISE criteria.[3] | [3][4] |
| Non-alcoholic Steatohepatitis (NASH) with compensated cirrhosis | Histological improvement in fibrosis | Aims to achieve histological improvement in fibrosis with no worsening of NASH.[5] | [5] | |
| Bezafibrate (B1666932) | Primary Biliary Cholangitis (PBC) | Normalization of liver biochemistries (in combination with UDCA) | Combination therapy with UDCA normalized all liver biochemistries in 31% of patients compared to 0% in the placebo group over 2 years.[6] | [6] |
| Pruritus in Cholestatic Liver Disease | Reduction in pruritus intensity | Superior to placebo in reducing pruritus. 45% of patients on bezafibrate achieved a ≥50% reduction in pruritus score versus 11% on placebo.[7][8][9] | [7][8][9] | |
| Seladelpar (B1681609) | Primary Biliary Cholangitis (PBC) | Composite biochemical response (ALP <1.67 x ULN, ≥15% ALP decrease, and total bilirubin ≤ ULN) | In the RESPONSE trial, 62% of patients on seladelpar achieved a biochemical response at 12 months compared to 20% on placebo.[10] Long-term data from the ASSURE study showed that 70% of participants achieved their target goals consistently over 24 months.[11] | [10][11] |
| Elafibranor (B1671153) | Primary Biliary Cholangitis (PBC) | Composite biochemical response (ALP ≤1.67x ULN, ALP decline >15%, and total bilirubin levels below ULN) | In a Phase 2 trial, 67% (80 mg) and 79% (120 mg) of patients met the composite endpoint after 12 weeks, compared to 6.7% in the placebo group.[12] Phase 3 ELATIVE trial showed 70% of patients achieved the composite endpoint after 78 weeks.[11] | [11][12] |
| Primary Sclerosing Cholangitis (PSC) | Safety and tolerability, change in liver biochemistry | Phase II ELMWOOD trial demonstrated a positive safety and tolerability profile.[13] | [13] | |
| This compound Sequestrants (e.g., Cholestyramine, Colesevelam) | Hypercholesterolemia/ Dyslipidemia | Reduction in Low-Density Lipoprotein Cholesterol (LDL-C) | Lowers LDL-C by 15% to 26%.[14] Combination with fenofibrate (B1672516) further decreased LDL cholesterol by 12.4% compared to fenofibrate alone.[15] | [14][15] |
Table 2: Safety and Tolerability of this compound-Based Therapies
| Therapy | Common Adverse Events | Serious Adverse Events/Contraindications | Citation(s) |
| Ursodeoxycholic Acid (UDCA) | Diarrhea (most frequent), right upper quadrant abdominal pain, skin reactions (exacerbation of pruritus). | Contraindicated in patients with obstructive cholestasis.[16] Generally well-tolerated.[16] | [16] |
| Obeticholic Acid (OCA) | Pruritus (most common, dose-related), fatigue, GI symptoms (diarrhea, abdominal discomfort).[17][18][19] Increases in total and LDL cholesterol and decreases in HDL cholesterol have been observed.[20] | Pruritus can lead to discontinuation.[3] | [3][17][18][19][20] |
| Bezafibrate | Generally well-tolerated in short-term studies for pruritus. No serious adverse events reported in the FITCH trial.[9] | Long-term safety data in the context of cholestatic liver disease is still being evaluated. | [9] |
| Seladelpar | Favorable safety profile in clinical trials.[10][21] | One study was terminated early due to unexpected histological findings in a concurrent NASH study, which were later found to predate treatment.[21] | [10][21] |
| Elafibranor | Well-tolerated in PBC patients.[12] In the ELMWOOD trial for PSC, treatment-emergent adverse events were reported in 68.2% (80 mg) and 78.3% (120 mg) of patients, compared to 69.6% in the placebo group.[13] | Does not appear to have the typical cardiac adverse reactions of PPAR-γ ligands.[12] | [12][13] |
| This compound Sequestrants (e.g., Cholestyramine, Colesevelam) | GI side effects (constipation, bloating, flatulence). May interfere with the absorption of other drugs.[14] | Can cause hypertriglyceridemia.[14] | [14] |
II. Signaling Pathways in this compound-Based Therapies
Bile acids exert their effects by activating specific nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein-coupled this compound receptor 1 (TGR5).
This compound Synthesis and Regulation
Bile acids are synthesized from cholesterol in the liver through two main pathways: the classical (neutral) and alternative (acidic) pathways. The classical pathway is the major route, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).
Figure 1: Overview of this compound Synthesis and Metabolism.
FXR and TGR5 Signaling
FXR and TGR5 are the primary receptors through which bile acids mediate their diverse physiological effects.
Figure 2: Simplified FXR and TGR5 Signaling Pathways.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound-based therapies.
Quantification of this compound Profiles in Serum
Objective: To determine the concentrations of various this compound species in serum samples.
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated this compound internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol.[22][23]
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase UPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific parent-daughter ion transitions for each this compound and internal standard.[24][25]
-
In Vitro Farnesoid X Receptor (FXR) Activation Assay
Objective: To assess the ability of a compound to activate the FXR.
Methodology: Cell-Based Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., IR-1). A plasmid encoding Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the test compound or a known FXR agonist (e.g., GW4064) as a positive control.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).
-
In Vitro Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Assay
Objective: To measure the activation of TGR5 by a test compound.
Methodology: cAMP Measurement Assay
-
Cell Culture:
-
Use a cell line stably expressing human TGR5 (e.g., CHO-K1 or HEK293).
-
-
Compound Treatment:
-
Plate the cells in a multi-well plate and incubate with various concentrations of the test compound or a known TGR5 agonist (e.g., INT-777) as a positive control.
-
-
cAMP Measurement:
-
After a short incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the compound concentration to determine the EC50.[26]
-
Bile Salt Export Pump (BSEP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the BSEP transporter, a key mechanism in drug-induced liver injury.
Methodology: Vesicular Transport Assay
-
Membrane Vesicle Preparation:
-
Use inside-out membrane vesicles prepared from Sf9 insect cells or HEK293 cells overexpressing human BSEP.
-
-
Transport Assay:
-
Incubate the BSEP-expressing membrane vesicles with a radiolabeled or fluorescently tagged BSEP substrate (e.g., [3H]-taurocholic acid) in the presence of ATP and various concentrations of the test compound or a known BSEP inhibitor (e.g., cyclosporin (B1163) A) as a positive control.
-
The reaction is stopped by rapid filtration through a filter plate to separate the vesicles from the assay buffer.
-
The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
-
-
Data Analysis:
IV. Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel this compound-based therapy.
Figure 3: Preclinical Drug Discovery Workflow for this compound-Based Therapies.
V. Conclusion
The field of this compound-based therapies is rapidly evolving, with a growing number of compounds demonstrating clinical promise for a variety of diseases. This guide provides a snapshot of the current landscape, highlighting the comparative efficacy, safety, and underlying mechanisms of action of these agents. The detailed experimental protocols and workflow diagrams offer valuable resources for researchers and drug developers working to advance this exciting therapeutic area. As our understanding of the intricate signaling networks governed by bile acids continues to expand, so too will the opportunities for innovative therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of ursodeoxycholic acid in children with cholestasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Obeticholic Acid as Second-Line Therapy in Primary Biliary Cholangitis: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Obeticholic Acid in the Treatment of Primary Biliary Cholangitis | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Novel Therapies for Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bezafibrate beats placebo in pruritus of chronic cholestasis: The FITCH trial | MDedge [mdedge.com]
- 8. gutsandgrowth.com [gutsandgrowth.com]
- 9. ovid.com [ovid.com]
- 10. gastroendonews.com [gastroendonews.com]
- 11. Gilead Highlights New Two-Year Data for Seladelpar Before FDA Decision [synapse.patsnap.com]
- 12. Elafibranor (Iqirvo) unveiled: a groundbreaking FDA-approved therapy revolutionizing primary biliary cholangitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-breaking elafibranor primary sclerosing cholangitis (PSC) data demonstrates favorable safety profile and significant efficacy in second potential rare liver disease indication [ipsen.com]
- 14. Clinical utility of this compound sequestrants in the treatment of dyslipidemia: a scientific review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Open-label, clinical trial extension: Two-year safety and efficacy results of seladelpar in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sample Preparation Techniques for this compound Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review of Analytical Platforms for Accurate this compound Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bioivt.com [bioivt.com]
A Comparative Guide to Bile Acid Therapies for Primary Biliary Cholangitis (PBC)
For Researchers, Scientists, and Drug Development Professionals
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and potentially cirrhosis.[1][2][3] For decades, Ursodeoxycholic acid (UDCA) has been the cornerstone of treatment.[4][5][6] However, a significant portion of patients exhibit an inadequate biochemical response to UDCA, necessitating second-line therapies.[7][8][9] This guide provides a detailed comparison of the efficacy of UDCA with other bile acid-related therapies, namely Obeticholic Acid (OCA) and fibrates, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Comparative Overview
The therapeutic agents used in PBC modulate this compound signaling and inflammatory pathways. While UDCA has a multi-faceted mechanism, newer agents like OCA and fibrates target specific nuclear receptors.
-
Ursodeoxycholic Acid (UDCA): This hydrophilic this compound acts through various mechanisms. It protects liver cells from the toxic effects of more hydrophobic bile acids, stimulates bile flow, reduces inflammation, and modulates the immune response.[4][10][11][12] UDCA replaces toxic bile acids, reduces apoptosis of hepatocytes, and stimulates bicarbonate secretion, which protects bile duct cells.[11][12]
-
Obeticholic Acid (OCA): OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[13][14][15] Activation of FXR by OCA inhibits this compound synthesis by downregulating the enzyme CYP7A1, the rate-limiting step in this compound production.[13][14][16] It also promotes the excretion of bile acids from hepatocytes into the bile.[13][16]
-
Fibrates (Bezafibrate and Fenofibrate): Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[17][18] Bezafibrate (B1666932) is a pan-PPAR agonist.[17] Their mechanism in PBC is not fully elucidated but is known to involve the regulation of lipid metabolism and inflammation.[17][18][19] Fibrates can improve this compound transport and have anti-inflammatory and anti-fibrotic effects.[18][19]
Below is a diagram illustrating the distinct signaling pathways of these therapies.
Caption: Signaling Pathways of UDCA, OCA, and Fibrates in Hepatocytes.
Comparative Efficacy: A Review of Clinical Trial Data
The efficacy of these therapies is primarily evaluated through biochemical responses, specifically the reduction in serum alkaline phosphatase (ALP) and total bilirubin (B190676) levels. A positive biochemical response to treatment is associated with improved long-term clinical outcomes.[20][21][22]
UDCA: The First-Line Standard of Care
UDCA, administered at a dose of 13-15 mg/kg/day, is the established first-line treatment for all patients with PBC.[2][5] It has been shown to improve liver biochemistry, delay histological progression, and improve transplant-free survival.[5][11] However, up to 40% of patients have an inadequate response to UDCA monotherapy.[7][8]
Second-Line Therapies for UDCA Non-Responders
For patients with an inadequate response to UDCA, the addition of a second-line agent is recommended.[5][7][23][24] Obeticholic acid is an approved second-line therapy, while fibrates are used off-label in many regions.[5][8][23][25]
Table 1: Comparative Efficacy of Second-Line Therapies in Combination with UDCA
| Therapy | Key Clinical Trial(s) | Primary Efficacy Endpoint | Key Findings |
| Obeticholic Acid (OCA) | POISE (Phase 3)[26][27] | Composite of ALP <1.67 x ULN, total bilirubin ≤ ULN, and ALP decrease ≥15% at 12 months. | - Achieved by 47% of patients in the 10mg group and 46% in the 5-10mg titration group, vs. 10% in the placebo group.[26] - Significant reductions in ALP and total bilirubin compared to placebo.[27] |
| Bezafibrate | BEZURSO (Phase 3)[28][29] | Complete biochemical response (normal levels of total bilirubin, ALP, aminotransferases, and albumin, and a normal prothrombin index) at 24 months. | - Achieved by 31% of patients in the bezafibrate group vs. 0% in the placebo group.[29] - Significant reduction in ALP levels.[28] |
| Fenofibrate (B1672516) | Pilot Studies[19] | Improvement in liver biochemistry. | - Addition of fenofibrate to UDCA resulted in significant improvements in ALP and other liver enzymes.[19] |
Table 2: Head-to-Head and Combination Therapy Data from Meta-Analyses
| Comparison | Key Findings | Reference |
| UDCA + Bezafibrate vs. UDCA Monotherapy | Combination therapy was more effective in improving ALP, GGT, IgM, and triglyceride levels. | [30][31] |
| UDCA + OCA vs. UDCA Monotherapy | Combination therapy significantly improved the primary composite endpoint of biochemical response. | [32] |
Experimental Protocols: A Closer Look at Key Clinical Trials
The design and execution of clinical trials are critical to understanding the efficacy and safety of these therapies. Below is a summary of the methodologies for the pivotal trials of OCA and bezafibrate.
The POISE Trial (Obeticholic Acid)
-
Objective: To evaluate the efficacy and safety of OCA in PBC patients with an inadequate response to or intolerance to UDCA.[26]
-
Design: A 12-month, phase 3, randomized, double-blind, placebo-controlled trial.[26][27]
-
Patient Population: 216 patients with PBC who had been on a stable dose of UDCA for at least 12 months (or were intolerant to UDCA) and had an ALP level ≥ 1.67 times the upper limit of normal (ULN) and/or a total bilirubin level > ULN but < 2 times ULN.[26]
-
Intervention: Patients were randomized to one of three groups: placebo, OCA 5 mg with titration to 10 mg at 6 months if needed, or OCA 10 mg.[26][27]
-
Primary Endpoint: A composite of an ALP level less than 1.67 times the ULN, a total bilirubin level within normal limits, and a reduction in ALP of at least 15% from baseline at 12 months.[26]
-
Secondary Endpoints: Changes from baseline in liver enzymes and other markers of liver injury.[33]
The BEZURSO Trial (Bezafibrate)
-
Objective: To assess the efficacy of bezafibrate in combination with UDCA in patients with PBC who had an inadequate response to UDCA alone.[28][29]
-
Design: A 24-month, randomized, double-blind, placebo-controlled trial.[28][29]
-
Patient Population: 100 patients with PBC and an inadequate response to at least 6 months of UDCA therapy, defined by an ALP or AST level more than 1.5 times the ULN, or an abnormal total bilirubin level.[28]
-
Intervention: Patients were randomized to receive either 400 mg of bezafibrate daily or a placebo, in addition to their ongoing UDCA therapy.[28][29]
-
Primary Endpoint: A complete biochemical response, defined as normal levels of total bilirubin, ALP, aminotransferases, and albumin, as well as a normal prothrombin index at 24 months.[29]
-
Secondary Endpoints: Changes in liver stiffness, quality of life, and individual biochemical markers.[29]
The following diagram illustrates a typical experimental workflow for a clinical trial in PBC.
Caption: Typical Experimental Workflow for a PBC Clinical Trial.
Conclusion
UDCA remains the foundational therapy for PBC, but a substantial number of patients require additional treatment to achieve an adequate biochemical response. Obeticholic acid and fibrates have emerged as effective second-line options, demonstrating significant improvements in liver biochemistry in patients who are non-responsive to UDCA. The choice of second-line therapy may depend on various factors including patient characteristics, tolerability, and regional drug approval. Further research and long-term follow-up studies are crucial to fully understand the impact of these combination therapies on clinical outcomes such as liver transplantation and survival.
References
- 1. iomcworld.org [iomcworld.org]
- 2. gut.bmj.com [gut.bmj.com]
- 3. mayo.edu [mayo.edu]
- 4. amberlife.net [amberlife.net]
- 5. Guidelines on the Diagnosis and Management of Primary Biliary Cholangitis (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary biliary cholangitis (primary biliary cirrhosis) - Treatment - NHS [nhs.uk]
- 7. doctronic.ai [doctronic.ai]
- 8. Second-line therapies in PBC-related cirrhosis: balancing efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFFECTIVENESS AND SAFETY OF SECOND-LINE THERAPY IN PRIMARY BILIARY CHOLANGITIS (PBC): A PROSPECTIVE MULTICENTER REAL-WORLD COHORT. | AASLD [aasld.org]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 17. Fibrates and Fibrate-induced Liver Injury in Primary Biliary Cholangitis [xiahepublishing.com]
- 18. How do different drug classes work in treating Primary Biliary Cholangitis? [synapse.patsnap.com]
- 19. Fenofibrate in Primary Biliary Cirrhosis: A Pilot Study [opencardiovascularmedicinejournal.com]
- 20. Biochemical Response to Ursodeoxycholic Acid Predicts Survival in a North American Cohort of Primary Biliary Cirrhosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gut.bmj.com [gut.bmj.com]
- 22. researchgate.net [researchgate.net]
- 23. bsg.org.uk [bsg.org.uk]
- 24. droracle.ai [droracle.ai]
- 25. Primary biliary cholangitis: Personalizing second-line therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. 2minutemedicine.com [2minutemedicine.com]
- 28. Bezafibrate shows promise as second-line option for PBC | MDedge [ma1.mdedge.com]
- 29. Bezafibrate highly effective in Primary Biliary Cholangitis when added to UDCA [speciality.medicaldialogues.in]
- 30. Effectiveness of bezafibrate and ursodeoxycholic acid in patients with primary biliary cholangitis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Combination therapy of bezafibrate and ursodeoxycholic acid for primary biliary cirrhosis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bile Acids: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of bile acids in a laboratory setting. Researchers, scientists, and drug development professionals must handle this chemical class with care due to potential hazards and environmental toxicity. Adherence to institutional guidelines and local, state, and federal regulations is paramount.[1]
Immediate Safety and Handling
Before beginning any procedure involving bile acids, it is crucial to consult the specific Safety Data Sheet (SDS) for the compound in use. Hazard classifications can vary significantly between different bile acids.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Work in a well-ventilated area to avoid the inhalation of dust.[4]
In case of a spill:
-
Minor Spills: For small spills of solid bile acids, remove all ignition sources.[1] Clean up spills immediately using dry methods to avoid generating dust.[1] Place the collected material in a suitable, labeled container for waste disposal.[1]
-
Major Spills: For larger spills, evacuate the area. Moderate hazards may be present.[1] Contain the spillage to prevent environmental release and contact your institution's Environmental Health and Safety (EHS) office for guidance.[1][5]
Hazard Classification Overview
The disposal requirements for bile acids are dictated by their hazard classification. There is variability in how different bile acids and bile salt mixtures are classified. Always refer to the manufacturer's SDS for the specific product you are using.
| Compound/Mixture | CAS No. | Hazard Classification Summary |
| Deoxycholic Acid | 83-44-3 | Harmful if swallowed.[5] Can cause eye irritation and skin inflammation.[1] Very toxic to aquatic organisms with long-lasting effects.[1][2] |
| Bile Salts Mixture | N/A | Harmful to aquatic life with long-lasting effects.[4] Some sources consider it a stable, generally nonhazardous substance, but caution is still advised.[6] |
| Norcholic Acid | 60696-62-0 | Considered harmful if swallowed and very toxic to aquatic life with long-lasting effects, and should be managed as hazardous chemical waste.[5] |
| Cholic Acid | 81-25-4 | Should be considered hazardous until further information is available.[7] |
Note: This table is a summary and not exhaustive. Hazard classifications can be updated. Always consult the most recent SDS.
Step-by-Step Bile Acid Disposal Protocol
This protocol provides a general framework for the disposal of this compound waste. Local regulations and institutional policies may require modifications to this procedure.
Step 1: Waste Identification and Segregation
-
Identify as Chemical Waste : Given the potential for environmental toxicity, treat all this compound waste as hazardous chemical waste unless explicitly designated otherwise by your institution's EHS office.[5]
-
Segregate Waste Streams :
Step 2: Waste Collection and Labeling
-
Select a Container : Use a high-density polyethylene (B3416737) (HDPE) or other compatible, leak-proof container with a secure screw-top cap.[5][9] The original product container can be reused if it is in good condition.[5]
-
Label the Container : Before adding any waste, affix your institution's hazardous waste label to the container.[5] The label should clearly state "Hazardous Waste" and identify the contents (e.g., "this compound Waste: Deoxycholic Acid, water").
-
Accumulate Waste : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5] Keep the container securely capped at all times, except when adding waste.[5]
Step 3: Disposal of Contaminated Materials
-
Solid Waste : Disposable labware (e.g., weigh boats, gloves, wipes) contaminated with bile acids should be placed in the designated solid hazardous waste container.
-
Sharps : Needles, syringes, or other sharps contaminated with bile acids must be disposed of in a designated sharps container for hazardous chemical waste.
Step 4: Disposal of Empty Containers
-
Initial Removal : Empty the container of all visible residue, transferring the contents into the appropriate hazardous waste container.[5]
-
Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol, depending on the this compound's solubility). Pour the rinsate into your designated hazardous waste container.[5] Repeat this rinsing process two more times for a total of three rinses.[5]
-
Final Disposal : Once triple-rinsed, the container is considered decontaminated. Deface or remove the original chemical label.[5] The container can now be disposed of in the regular trash or recycled, depending on institutional policy.[5] Some regulations may require puncturing the container to prevent reuse.[1]
Step 5: Waste Pickup
-
Once your hazardous waste container is full or you are finished generating this type of waste, contact your institution's EHS office to schedule a waste pickup.[5]
Experimental Protocol: Neutralization of Acidic this compound Waste
While drain disposal is not recommended, neutralization may be required as a pretreatment step by some waste disposal facilities.[2][5] This is a general procedure for neutralizing acidic solutions. Bile acids are weak acids, so the reaction will be less vigorous than with strong acids.
Materials:
-
Acidic this compound waste solution
-
Sodium bicarbonate (baking soda) or another suitable weak base
-
pH paper or a calibrated pH meter
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
Appropriate PPE
Methodology:
-
Preparation : Place the large beaker on the stir plate in a fume hood. Add the magnetic stir bar and pour the acidic this compound waste into the beaker. Begin gentle stirring.
-
Slow Addition of Base : Slowly and carefully add small amounts of sodium bicarbonate to the stirring solution.[9] Be prepared for some foaming or effervescence as carbon dioxide gas is produced.
-
Monitor pH : After each addition of base, allow the reaction to subside. Check the pH of the solution using pH paper or a pH meter.[9]
-
Target pH : Continue adding base in small increments until the pH of the solution is neutral (approximately pH 7.0).[9]
-
Final Disposal : Once neutralized, transfer the solution to your designated aqueous hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS office.[2][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. benchchem.com [benchchem.com]
- 6. Bile Salts SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Bile Acids
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with bile acids, a group of compounds that can cause skin and eye irritation, understanding and implementing the correct safety protocols is crucial. This guide provides essential, immediate safety and logistical information for handling bile acids, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
Bile acids, while essential for digestion, can pose hazards in a laboratory setting. A thorough hazard assessment should be conducted before any handling.[1][2] The following table summarizes the hazards associated with common bile acids and bile salt mixtures, along with the recommended PPE.
Table 1: Hazard Summary and Recommended PPE for Common Bile Acids
| Substance | GHS Hazard Pictograms | Hazard Statements (H-Phrases) | Recommended Personal Protective Equipment (PPE) |
| Cholic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.[3] | Safety glasses with side shields or goggles, lab coat, nitrile gloves.[3] | |
| Deoxycholic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation. | Safety glasses with side shields or goggles, lab coat, nitrile gloves. | |
| Chenodeoxycholic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4] | Safety glasses with side shields or goggles, lab coat, nitrile gloves. Use in a well-ventilated area or with a suitable respirator if dust is generated.[4] | |
| Lithocholic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5] | Safety glasses with side shields or goggles, lab coat, nitrile gloves. Use in a well-ventilated area or with a suitable respirator if dust is generated.[5] | |
| Bile Salts Mixture | Not classified as hazardous under GHS.[6][7] However, prudent laboratory practices should be observed.[7] | None | Safety glasses, lab coat, nitrile gloves.[7][8] |
Engineering Controls:
Beyond personal protective equipment, engineering controls are the first line of defense. When handling bile acids, especially in powder form, it is crucial to:
-
Use a chemical fume hood to minimize the inhalation of dust or aerosols.[1]
Operational Plan: A Step-by-Step Experimental Workflow
Adhering to a clear and detailed experimental protocol is essential for both safety and the integrity of your research. The following workflow is based on a standard procedure for bile acid extraction from liver tissue for analysis by liquid chromatography-mass spectrometry (LC-MS).
Detailed Methodology for this compound Extraction from Liver Tissue: [5][9]
-
Sample Preparation:
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Weigh approximately 50 mg of frozen liver tissue.[5]
-
Place the tissue in a 2 mL homogenization tube.
-
-
Homogenization:
-
Add 1 mL of an extraction solvent (e.g., a mixture of water, chloroform, and methanol) containing deuterated internal standards to the tube.[9]
-
Homogenize the tissue using a bead beater or similar equipment.
-
-
Extraction:
-
Incubate the homogenate with continuous shaking.
-
Centrifuge the sample to pellet the tissue debris.
-
Carefully transfer the supernatant containing the bile acids to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase solution suitable for LC-MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and centrifuge to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
-
Emergency and Disposal Plan
A clear and concise plan for handling spills and disposing of waste is a critical component of laboratory safety.
This compound Spill Cleanup Procedure:
In the event of a this compound spill, remain calm and follow these steps. This procedure is designed for minor spills that can be safely managed by laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.[2]
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[2]
-
Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.[2]
-
Contain the Spill:
-
Clean Up:
-
Once the liquid is absorbed, carefully scoop the material into a designated waste container.
-
-
Decontaminate:
-
Wipe the spill area with a damp cloth or paper towel.
-
Clean the area with soap and water.[11]
-
-
Dispose of Waste:
-
All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous waste according to your institution's guidelines.[1]
-
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal of this compound Waste:
All waste contaminated with bile acids, including unused product, empty containers, and spill cleanup materials, must be disposed of as chemical waste.[11] Follow these general guidelines:
-
Collect Waste: Place all this compound waste in a clearly labeled, leak-proof container.
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste disposal. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.
-
Do Not Mix Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
By implementing these safety measures, researchers can confidently handle bile acids, ensuring a secure environment for groundbreaking scientific discovery.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. ulethbridge.ca [ulethbridge.ca]
- 3. researchgate.net [researchgate.net]
- 4. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Bile Salts Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. himedialabs.com [himedialabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
